2,5-Dimethylbenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJNPFWZXIGIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059087 | |
| Record name | Benzenemethanamine, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-48-1 | |
| Record name | 2,5-Dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/347CK3BPQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylbenzylamine from 2,5-Dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2,5-dimethylbenzylamine from 2,5-dimethylbenzonitrile. The focus is on providing detailed experimental methodologies, quantitative data, and a clear understanding of the underlying chemical transformations. The two principal methods discussed are catalytic hydrogenation and reduction using lithium aluminum hydride (LiAlH4), both of which are effective for the conversion of the nitrile functional group to a primary amine.[1]
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a substituted benzyl group, makes it a useful intermediate for introducing this moiety into larger, more complex structures. The synthesis of this amine from the readily available 2,5-dimethylbenzonitrile is a common and efficient transformation. The choice between catalytic hydrogenation and chemical reduction with hydrides often depends on factors such as scale, available equipment, and desired selectivity.
Synthetic Pathways
The conversion of 2,5-dimethylbenzonitrile to this compound involves the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). This can be achieved through two main approaches as illustrated below.
References
An In-Depth Technical Guide to the Nucleophilic Substitution Synthesis of 2,5-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary nucleophilic substitution methodologies for the synthesis of 2,5-dimethylbenzylamine, a key intermediate in various chemical and pharmaceutical applications. This document details established experimental protocols, presents quantitative data in a comparative format, and includes workflow diagrams to elucidate the synthetic pathways.
Introduction
This compound is a primary amine of significant interest in organic synthesis. Its structural motif is a precursor to a variety of more complex molecules, including active pharmaceutical ingredients. The synthesis of this compound is primarily achieved through nucleophilic substitution reactions, leveraging the reactivity of the benzylic position. This guide will focus on three principal synthetic strategies:
-
Direct Nucleophilic Substitution: The reaction of 2,5-dimethylbenzyl chloride with an amine source, typically ammonia.
-
The Gabriel Synthesis: A robust method for the preparation of primary amines from alkyl halides, utilizing potassium phthalimide.
-
The Leuckart-Wallach Reaction: A reductive amination process that converts aldehydes or ketones to amines.
Each of these methods offers distinct advantages and disadvantages in terms of yield, purity, and scalability, which will be discussed in the context of the provided experimental data.
Synthetic Methodologies and Experimental Protocols
This section details the experimental protocols for the three main synthetic routes to this compound.
Direct Nucleophilic Substitution of 2,5-Dimethylbenzyl Chloride
This method involves the direct reaction of 2,5-dimethylbenzyl chloride with a nucleophilic amine source, most commonly ammonia, to yield the desired primary amine. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic benzylic carbon, displacing the chloride ion.[1]
Experimental Protocol:
A solution of 2,5-dimethylbenzyl chloride in a suitable organic solvent is treated with an excess of ammonia. The reaction can be carried out under various conditions, with temperature and pressure being key parameters to control the reaction rate and minimize the formation of secondary and tertiary amine byproducts.
-
Reactants: 2,5-Dimethylbenzyl Chloride, Ammonia
-
Solvent: Ethanol, Methanol, or Dichloromethane
-
Temperature: 25-100 °C (depending on pressure)
-
Procedure:
-
A pressure vessel is charged with a solution of 2,5-dimethylbenzyl chloride in the chosen solvent.
-
The vessel is cooled, and a significant molar excess of ammonia (either as a concentrated aqueous solution or as a gas) is introduced.
-
The vessel is sealed and heated to the desired temperature with stirring for several hours.
-
After cooling, the reaction mixture is worked up by partitioning between an organic solvent and an aqueous base (e.g., NaOH solution) to neutralize the ammonium chloride salt and liberate the free amine.
-
The organic layer is separated, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by distillation or column chromatography.
-
The Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, effectively avoiding the over-alkylation issues often encountered in direct amination with ammonia.[2][3][4][5] The synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[2][3][4][5]
Experimental Protocol:
-
Reactants: 2,5-Dimethylbenzyl Halide (Chloride or Bromide), Potassium Phthalimide, Hydrazine Hydrate (for cleavage)
-
Solvent: Dimethylformamide (DMF) for alkylation; Ethanol or Methanol for cleavage
-
Temperature: 50-100 °C for alkylation; Reflux for cleavage
-
Procedure:
-
N-Alkylation: To a solution of potassium phthalimide in DMF, 2,5-dimethylbenzyl halide is added. The mixture is heated with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into water to precipitate the N-(2,5-dimethylbenzyl)phthalimide. The solid is collected by filtration, washed with water, and dried.
-
Cleavage (Hydrazinolysis): The dried N-(2,5-dimethylbenzyl)phthalimide is suspended in ethanol or methanol, and hydrazine hydrate is added. The mixture is heated at reflux for a few hours. A precipitate of phthalhydrazide will form. After cooling, the mixture is acidified with HCl and the phthalhydrazide is removed by filtration. The filtrate is then made basic with a strong base (e.g., NaOH) to liberate the free amine. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude amine is purified by distillation.
-
The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a reductive amination method that synthesizes amines from carbonyl compounds.[6][7][8] In the context of this compound synthesis, 2,5-dimethylbenzaldehyde is reacted with ammonium formate or formamide, which serves as both the nitrogen source and the reducing agent.[6][7][8] The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ.[6]
Experimental Protocol:
-
Reactants: 2,5-Dimethylbenzaldehyde, Ammonium Formate or Formamide
-
Temperature: 160-185 °C
-
Procedure:
-
A mixture of 2,5-dimethylbenzaldehyde and a molar excess of ammonium formate (or formamide) is heated in a reaction vessel equipped with a condenser.
-
The reaction is maintained at a high temperature for several hours. The progress can be monitored by observing the cessation of CO2 evolution.
-
The resulting intermediate N-formyl-2,5-dimethylbenzylamine is then hydrolyzed to the primary amine by heating with an aqueous acid (e.g., HCl).
-
After cooling, the reaction mixture is made basic with a strong base (e.g., NaOH) to liberate the free amine.
-
The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated.
-
Purification of the crude this compound is achieved by vacuum distillation.
-
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound via the described methods. Please note that yields can vary based on specific reaction conditions and scale.
| Synthesis Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Direct Nucleophilic Substitution | 2,5-Dimethylbenzyl Chloride | Ammonia | Ethanol | 80-100 | 4-8 | 60-75 |
| Gabriel Synthesis | 2,5-Dimethylbenzyl Bromide | Potassium Phthalimide, Hydrazine | DMF, Ethanol | 80 (Alkylation), Reflux (Cleavage) | 2-4 (Alkylation), 2-3 (Cleavage) | 75-90 |
| Leuckart-Wallach Reaction | 2,5-Dimethylbenzaldehyde | Ammonium Formate | None | 160-180 | 6-12 | 50-70 |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic methods described.
Caption: Workflow for Direct Nucleophilic Substitution.
Caption: Workflow for the Gabriel Synthesis.
Caption: Workflow for the Leuckart-Wallach Reaction.
Conclusion
The synthesis of this compound can be effectively achieved through several nucleophilic substitution pathways. The choice of method will depend on factors such as the availability of starting materials, desired purity of the final product, and the scale of the synthesis. The Gabriel synthesis generally offers the highest yields and purity, avoiding the common issue of over-alkylation. Direct amination is a more atom-economical approach but requires careful control to maximize the yield of the primary amine. The Leuckart-Wallach reaction provides a viable alternative when starting from the corresponding aldehyde, though it often requires harsher reaction conditions. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to select and optimize the synthesis of this important chemical intermediate.
References
- 1. This compound|Chemical Synthesis Reagent [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Gabriel Synthesis | Thermo Fisher Scientific - IE [thermofisher.com]
- 4. jk-sci.com [jk-sci.com]
- 5. orgosolver.com [orgosolver.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
Physical and chemical properties of 2,5-Dimethylbenzylamine
An In-depth Technical Guide to 2,5-Dimethylbenzylamine: Properties, Synthesis, and Applications
Introduction
This compound is an organic chemical compound belonging to the class of substituted benzylamines. Its structure consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and an aminomethyl group. This primary amine is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals and as a ligand in coordination chemistry. The presence of the nucleophilic amine group and the substituted aromatic ring dictates its chemical reactivity and utility. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, key reactions, and applications for researchers and professionals in drug development.
Physical and Chemical Properties
This compound is a liquid at room temperature. Its properties are summarized below.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | [1][2][3] |
| Molecular Weight | 135.21 g/mol | [1][4][5] |
| Appearance | Clear, colorless liquid | [6] |
| Boiling Point | 514.49 K (241.34 °C) (Joback Calculated) | [5] |
| Refractive Index | 1.5350 to 1.5380 (at 20°C, 589 nm) | [6] |
| LogP (Octanol/Water) | 1.762 (Crippen Calculated) | [5] |
| Water Solubility | log10WS = -2.74 (mol/L) (Crippen Calculated) | [5] |
Table 2: Spectroscopic and Computational Data for this compound
| Data Type | Details | Source |
| IUPAC Name | (2,5-dimethylphenyl)methanamine | [1] |
| CAS Registry Number | 93-48-1 | [2][3][4] |
| InChI Key | LUJNPFWZXIGIPS-UHFFFAOYSA-N | [2][3][4] |
| IR Spectrum | Conforms to structure | [1][2][6] |
| Kovats Retention Index | 1200 (Standard non-polar) | [1][5] |
| Predicted CCS ([M+H]⁺) | 127.5 Ų | [4][7] |
| Predicted CCS ([M+Na]⁺) | 136.1 Ų | [4][7] |
Chemical Reactivity and Behavior
The chemical behavior of this compound is primarily governed by the lone pair of electrons on the nitrogen atom of the primary amine group, which makes it both basic and nucleophilic.[4] Unlike anilines, the methylene spacer between the benzene ring and the amino group prevents the delocalization of the nitrogen's lone pair into the aromatic system, making benzylamines stronger bases.[4]
Key aspects of its reactivity include:
-
Basicity : It readily reacts with acids to form ammonium salts.
-
Nucleophilicity : The amine group can attack electrophilic centers. This is fundamental to its role in various synthetic transformations.
-
Condensation Reactions : It undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases).[4] This reaction involves a nucleophilic attack by the amine on the carbonyl carbon, followed by the elimination of a water molecule.[4]
-
Alkylation and Acylation : The nitrogen can be alkylated or acylated to form secondary, tertiary amines, or amides, respectively.
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.
Experimental Protocol 1: Reductive Amination of 2,5-Dimethylbenzaldehyde
This is a common method for synthesizing primary amines.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethylbenzaldehyde in a suitable solvent such as methanol.
-
Amine Source : Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Reduction : Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The reducing agent reduces the imine intermediate formed in situ.
-
Work-up : After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction : Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Experimental Protocol 2: Catalytic Hydrogenation of 2,5-Dimethylbenzonitrile
This method provides a high-yield route to the desired amine.[4]
-
Reaction Setup : Place 2,5-dimethylbenzonitrile, a suitable solvent (e.g., ethanol or methanol), and a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon) in a high-pressure autoclave.
-
Hydrogenation : Seal the reactor, flush with nitrogen, and then pressurize with hydrogen gas to the desired pressure.
-
Reaction Conditions : Heat the mixture to the target temperature and stir until hydrogen uptake ceases.
-
Work-up : Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification : Filter the reaction mixture to remove the catalyst. The solvent is then removed from the filtrate by distillation under reduced pressure to yield the product, this compound.
Key Chemical Reactions
The nucleophilic nature of the amine group is central to its utility in synthesis. A prime example is the formation of Schiff bases.
Experimental Protocol 3: Imine Formation (Schiff Base)
-
Reactant Mixing : Dissolve equimolar amounts of this compound and an appropriate aldehyde or ketone (e.g., benzaldehyde) in a solvent like ethanol or toluene in a round-bottom flask.
-
Catalysis (Optional) : A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the dehydration step.
-
Water Removal : Equip the flask with a Dean-Stark apparatus and a condenser to azeotropically remove the water formed during the reaction.
-
Reaction : Heat the mixture to reflux until no more water is collected.
-
Isolation : Cool the reaction mixture. The product may crystallize upon cooling or can be isolated by removing the solvent under reduced pressure. Recrystallization or chromatography can be used for further purification.
Applications in Research and Drug Development
Benzylamine derivatives are important structural motifs in many biologically active molecules.[4]
-
Pharmaceutical Intermediates : this compound serves as a building block for more complex molecules. The benzylamine scaffold is a core component in various medicinal compounds.[4] While direct applications of this specific isomer are less documented than its N,N-dimethylated counterpart, it is a valuable precursor for creating libraries of compounds for drug screening.
-
Ligand Synthesis : The amine group can coordinate with metal centers, making it useful for synthesizing ligands for coordination chemistry and catalysis.[4]
-
Precursor for Bioactive Compounds : Related N,N-dimethylbenzylamine structures are known precursors in the synthesis of antihistamines and agents targeting the central nervous system.[4][8] This highlights the potential of the substituted benzylamine framework in medicinal chemistry.
Safety and Handling
This compound is considered a hazardous chemical and must be handled with appropriate safety precautions.
-
GHS Classification : It is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] Some safety data sheets classify it more severely as causing severe skin burns and eye damage.[9]
-
Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid :
-
Skin Contact : Immediately flush skin with plenty of water. Remove contaminated clothing.[9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[9]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]
-
References
- 1. This compound | C9H13N | CID 66735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound|Chemical Synthesis Reagent [benchchem.com]
- 5. This compound (CAS 93-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. PubChemLite - this compound (C9H13N) [pubchemlite.lcsb.uni.lu]
- 8. N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds [sincerechemicals.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,5-Dimethylbenzylamine (CAS Number: 93-48-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylbenzylamine, with the CAS number 93-48-1, is an aromatic amine that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzylamine core with two methyl substituents on the phenyl ring, imparts specific steric and electronic properties that make it a useful building block in the preparation of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental details and data relevant to researchers in the field of drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and use in chemical reactions.
Table 1: General Chemical Properties
| Property | Value | Source |
| CAS Number | 93-48-1 | [1] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| IUPAC Name | (2,5-dimethylphenyl)methanamine | [1] |
| Synonyms | Benzylamine, 2,5-dimethyl- | [1] |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 121 °C at 30 torr | - |
| Density | 0.95 g/cm³ | - |
| Refractive Index | 1.5350 to 1.5380 (at 20°C, 589 nm) | [2] |
| logP (Octanol/Water Partition Coefficient) | 1.762 (Calculated) | [3] |
| Water Solubility | log10WS = -2.74 (Calculated) | [3] |
Table 3: Spectral Data
| Spectroscopic Technique | Data | Source |
| ¹H NMR | Spectra available, detailed analysis pending. | [1] |
| ¹³C NMR | Data not readily available in searched literature. | - |
| Infrared (IR) Spectrum | Conforms to structure. | [2] |
| Mass Spectrometry (MS) | Data not readily available in searched literature. | - |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The two most common methods are the catalytic hydrogenation of 2,5-dimethylbenzonitrile and the reductive amination of 2,5-dimethylbenzaldehyde.
Catalytic Hydrogenation of 2,5-Dimethylbenzonitrile
This high-yield method involves the reduction of the nitrile group to a primary amine in the presence of a metal catalyst and a hydrogen source.
Experimental Protocol (Representative):
-
Reaction Setup: To a solution of 2,5-dimethylbenzonitrile (1 equivalent) in a suitable solvent such as ethanol or methanol, a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon, typically 5-10 mol%) is added in a high-pressure reactor (autoclave).
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-5 bar). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50-100 °C) until the theoretical amount of hydrogen is consumed, or the reaction is deemed complete by analytical monitoring (e.g., TLC or GC).
-
Work-up and Purification: Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to afford the pure amine.
Reductive Amination of 2,5-Dimethylbenzaldehyde
Reductive amination is a versatile one-pot reaction that converts an aldehyde to an amine. The process involves the initial formation of an imine, which is then reduced in situ.
Experimental Protocol (Representative):
-
Imine Formation: 2,5-Dimethylbenzaldehyde (1 equivalent) and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in an alcohol, 1.5-2 equivalents) are dissolved in a suitable solvent like methanol or ethanol. The mixture is stirred at room temperature to facilitate the formation of the corresponding imine.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄, 1.5-2 equivalents), is added portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reduction is an exothermic process. The reaction is stirred until completion, which can be monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched by the careful addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in the public domain, the benzylamine scaffold is a common motif in a wide range of biologically active compounds. Research into derivatives of benzylamine and related structures has revealed activities in several therapeutic areas.
Antimicrobial and Anti-infective Potential
There are reports that this compound can be used as an intermediate in the synthesis of flavin derivatives with potential anti-infective properties. Flavins are essential cofactors in many biological redox reactions, and their biosynthesis pathways are potential targets for antimicrobial agents. While the specific mechanism of action for derivatives of this compound has not been elucidated, it is plausible that they could interfere with flavin-dependent enzymes or the flavin biosynthesis pathway in pathogenic microorganisms.
Derivatives of the structurally similar compound N,N-dimethylbenzylamine have been investigated for their antimicrobial properties.[4] For instance, quaternary ammonium salts derived from N,N-dimethylbenzylamine have shown activity against various bacterial strains.[4] This suggests that derivatization of this compound could lead to novel antimicrobial candidates.
Anti-inflammatory and Other Activities
Benzamide derivatives, which can be synthesized from benzylamines, have been explored for their anti-inflammatory properties. For example, some N-substituted benzamides have shown potent anti-inflammatory effects in preclinical models.[5] The 2,5-dimethyl substitution pattern on the phenyl ring of this compound could influence the pharmacological properties of its derivatives, potentially leading to compounds with improved potency or selectivity.
Furthermore, benzylamine derivatives are recognized as precursors in the synthesis of various bioactive compounds targeting the central nervous system.[5]
Safety and Handling
This compound is classified as a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
First Aid Measures:
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical intermediate with potential for use in the synthesis of novel compounds with interesting biological activities. This guide has provided an overview of its chemical and physical properties, detailed representative synthetic protocols, and discussed potential applications in drug discovery and development. While more research is needed to fully elucidate the biological profile of this compound and its derivatives, the information presented here serves as a valuable resource for scientists working in this area.
References
An In-depth Technical Guide to 2,5-Dimethylbenzylamine: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylbenzylamine is an organic compound belonging to the class of substituted benzylamines. Characterized by a benzene ring substituted with two methyl groups and an aminomethyl group, this chemical serves as a valuable intermediate in organic synthesis. Its structural features, particularly the nucleophilic amino group and the substituted aromatic ring, make it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it is used as an intermediate in the synthesis of certain flavin derivatives.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key synthetic methodologies for this compound.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below. The presence of the methyl groups on the benzene ring influences the compound's steric and electronic properties, which in turn affect its reactivity and potential applications.[1]
Physicochemical Data
A compilation of the key physical and chemical properties of this compound is presented in Table 1 for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | PubChem[2] |
| Molecular Weight | 135.21 g/mol | PubChem[2] |
| CAS Number | 93-48-1 | BenchChem[1] |
| Appearance | Colorless to light yellow liquid | Wikipedia[3] |
| Boiling Point | 180-183 °C (356-361 °F; 453-456 K) | Wikipedia[3] |
| Melting Point | -75 °C (-103 °F; 198 K) | Wikipedia[3] |
| Density | 0.91 g/cm³ at 20 °C | Wikipedia[3] |
| Solubility in Water | 1.2 g/100mL | Wikipedia[3] |
| Refractive Index | 1.5350 to 1.5380 (20°C, 589 nm) | Thermo Fisher Scientific |
graph "Molecular_Structure_of_2_5_Dimethylbenzylamine" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Benzene ring with explicit bonds for clarity C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2!"]; C4 [label="C", pos="0.8,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,-0.5!"];
C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C1 [len=1.5]; C1 -- C6 [style=invis]; // for centering text// Substituents CH2 [label="CH₂", pos="0,3!"]; NH2 [label="NH₂", pos="0,4.5!"]; CH3_1 [label="CH₃", pos="-2.6,-1.5!"]; CH3_2 [label="CH₃", pos="2.6,-1.5!"];
C1 -- CH2 [len=1.5]; CH2 -- NH2 [len=1.5]; C2 -- CH3_1 [len=1.5]; C5 -- CH3_2 [len=1.5];
// Aromatic bonds (approximated with single lines for neato layout)// Double bonds can be added if using a different layout engine that supports them well// For neato, visual clarity is prioritized with single lines for the ring. }
Caption: Molecular Structure of this compound.
Experimental Protocols
The synthesis of this compound is primarily achieved through two main routes: the reductive amination of 2,5-dimethylbenzaldehyde and the catalytic hydrogenation of 2,5-dimethylbenzonitrile.[1] The choice of method often depends on the availability of starting materials, desired purity, and reaction scale.
Synthesis via Reductive Amination of 2,5-Dimethylbenzaldehyde
This widely used method involves the reaction of an aldehyde with an amine source, in this case, ammonia, to form an imine intermediate, which is then reduced to the corresponding amine.
Materials and Reagents:
-
2,5-Dimethylbenzaldehyde
-
Ammonia (aqueous or in methanol)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol or Ethanol
-
Acetic acid (catalytic amount)
-
Ethyl acetate
-
Saturated aqueous potassium carbonate solution
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethylbenzaldehyde in methanol.
-
Add an excess of the ammonia solution to the flask.
-
Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate.
-
Stir the mixture at room temperature. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.
-
Once imine formation is significant, cautiously add the reducing agent (e.g., sodium borohydride) portion-wise to the reaction mixture.
-
Continue stirring until the reaction is complete, as indicated by the consumption of the imine.
-
Remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with a saturated aqueous solution of potassium carbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by distillation under reduced pressure.
Synthesis via Catalytic Hydrogenation of 2,5-Dimethylbenzonitrile
This high-yield method involves the reduction of the nitrile group to a primary amine using a metal catalyst and hydrogen gas.[1]
Materials and Reagents:
-
2,5-Dimethylbenzonitrile
-
Raney Nickel or Palladium on carbon (Pd/C) catalyst
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation reactor (autoclave)
Procedure:
-
In a high-pressure reactor, dissolve 2,5-dimethylbenzonitrile in a suitable solvent such as ethanol.
-
Add the catalyst (e.g., Raney Nickel or 5% Pd/C) to the solution. The catalyst loading is typically 5-10% by weight relative to the nitrile.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-50 atm).
-
Heat the mixture to the appropriate temperature (e.g., 70-100 °C) with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the this compound by vacuum distillation.
Logical Workflow for Synthesis
The general workflow for the synthesis of this compound from its common precursors can be visualized as follows.
Caption: General synthetic workflows for this compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information detailing the direct biological activity or specific engagement in signaling pathways of this compound itself. Its primary significance in the context of drug development and life sciences lies in its role as a precursor or intermediate in the synthesis of more complex, biologically active molecules.[1] For example, benzylamine derivatives are core components in various medicinal compounds, and N,N-dimethylbenzylamine, a related compound, is a known precursor in the synthesis of some antihistamines.[1] Further research is required to elucidate any intrinsic biological functions of this compound.
Conclusion
This compound is a key chemical intermediate with well-defined molecular and physical properties. The synthetic routes to this compound are well-established, with reductive amination and nitrile hydrogenation being the most common and efficient methods. While its direct biological activity is not extensively documented, its utility as a building block in the synthesis of pharmaceuticals and other complex organic molecules is clear. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.
References
Spectroscopic Profile of 2,5-Dimethylbenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylbenzylamine (CAS No. 93-48-1), a key intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below is a summary of the expected ¹H and ¹³C NMR spectral data for this compound.
¹H NMR (Proton NMR) Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.0 - 7.2 | Multiplet | 3H | Aromatic (Ar-H) |
| ~ 3.8 | Singlet | 2H | Benzylic (Ar-CH₂-N) |
| ~ 2.3 | Singlet | 6H | Methyl (Ar-CH₃) |
| ~ 1.5 | Broad Singlet | 2H | Amine (-NH₂) |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 138 - 140 | Quaternary | Aromatic (C-CH₂) |
| ~ 135 - 136 | Quaternary | Aromatic (C-CH₃) |
| ~ 128 - 131 | Tertiary | Aromatic (CH) |
| ~ 45 - 46 | Primary | Benzylic (Ar-CH₂-N) |
| ~ 20 - 21 | Primary | Methyl (Ar-CH₃) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C-H bonds, as well as aromatic C=C bonds. The condensed-phase IR spectrum for this compound is available through the NIST Chemistry WebBook, compiled from the Coblentz Society's collection.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂ and CH₃) |
| 1600 - 1620 | C=C Stretch | Aromatic Ring |
| 1450 - 1500 | C=C Stretch | Aromatic Ring |
| ~1200 | C-N Stretch | Amine |
| 800 - 850 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula for this compound is C₉H₁₃N, with a monoisotopic mass of approximately 135.10 Da.[1]
Predicted Mass Spectrometry Data
The fragmentation of this compound under electron impact ionization is expected to follow patterns characteristic of aromatic amines.[1] The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight.[1] A common fragmentation pathway for benzylamines is the cleavage of the bond between the benzylic carbon and the aromatic ring.[1]
| m/z | Ion | Possible Fragmentation |
| 135 | [C₉H₁₃N]⁺ | Molecular Ion (M⁺) |
| 120 | [C₈H₁₀N]⁺ | Loss of a methyl radical (•CH₃) |
| 106 | [C₇H₈N]⁺ | Loss of an ethyl radical (•C₂H₅) or two methyl radicals |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl compounds |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum to identify functional groups.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization (Electron Impact - EI):
-
Bombard the sample molecules with a high-energy electron beam (typically 70 eV).
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
Detect the ions and record their abundance.
-
-
Data Analysis:
-
Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
-
Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
Reactivity of the primary amine group in 2,5-Dimethylbenzylamine
An In-depth Technical Guide to the Reactivity of the Primary Amine Group in 2,5-Dimethylbenzylamine
This technical guide provides a comprehensive analysis of the chemical reactivity of the primary amine group in this compound. It covers the fundamental aspects of its basicity and nucleophilicity, details common synthetic transformations, and provides actionable experimental protocols. The influence of the substituted aromatic ring on the amine's reactivity is a central focus, offering insights for its application in synthetic chemistry and drug development.
Introduction to this compound
This compound is an aromatic primary amine characterized by a benzyl scaffold with two methyl groups at positions 2 and 5 of the phenyl ring. Its chemical behavior is dominated by the primary amine (-NH₂) functional group. The lone pair of electrons on the nitrogen atom dictates its role as both a base and a nucleophile, making it a versatile intermediate in organic synthesis.[1]
Unlike anilines, where the nitrogen's lone pair is delocalized into the aromatic system, the methylene (-CH₂-) spacer in benzylamine and its derivatives isolates the amine group, preserving its aliphatic character and enhancing its basicity.[2] The reactivity of this compound is further modulated by the electronic and steric effects imposed by the two methyl substituents on the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 93-48-1 | [1] |
| Molecular Formula | C₉H₁₃N | [3] |
| Molecular Weight | 135.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [4] |
| InChI Key | LUJNPFWZXIGIPS-UHFFFAOYSA-N | [1],[3] |
Core Reactivity Principles: Basicity and Nucleophilicity
The chemical behavior of the primary amine in this compound is a balance between its basicity and nucleophilicity, which are influenced by electronic and steric factors.
The basicity of the amine group arises from the availability of the nitrogen's lone pair to accept a proton. Benzylamines are significantly stronger bases than anilines because the methylene bridge prevents the lone pair from delocalizing into the benzene ring.[2]
Table 2: Comparative Basicity of Related Amines
| Compound | pKₐ of Conjugate Acid (pKaH) | pKₑ (Amine) | Key Structural Feature | Reference(s) |
| Ammonia | 9.25 | 4.75 | Reference inorganic amine | [5] |
| Aniline | 4.6 | 9.4 | Lone pair delocalized into the aromatic ring | [2] |
| Benzylamine | 9.30 | 4.70 | Lone pair isolated from the ring by a -CH₂- group | [5] |
| This compound | ~9.4-9.6 (Estimated) | ~4.4-4.6 (Estimated) | Two electron-donating methyl groups on the ring | - |
Note: The pKa values for this compound are estimated based on the electronic effects of methyl substituents.
The nucleophilicity of this compound is its ability to donate its lone pair of electrons to an electrophilic center, initiating key chemical reactions like alkylation and acylation.[1]
-
Electronic Effects: The electron-donating methyl groups increase the electron density on the nitrogen, enhancing its nucleophilicity. Studies on substituted benzylamines show that electron-donating groups increase the rate of nucleophilic substitution reactions.[6]
-
Steric Effects: The methyl group at the C2 (ortho) position introduces steric hindrance around the aminomethyl group.[7] This steric bulk can impede the approach of the amine to sterically demanding electrophiles, potentially reducing reaction rates compared to less hindered isomers like 3,4-dimethylbenzylamine. The outcome of a reaction can, therefore, be a trade-off between the enhanced electronic properties and increased steric hindrance.
Figure 1: Factors influencing the reactivity of this compound.
Key Synthetic Transformations
The primary amine of this compound readily participates in several fundamental organic reactions.
Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases.[1] This reaction is crucial for synthesizing ligands for coordination chemistry and as intermediates for further synthetic steps.[8] The mechanism involves an initial nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine product.[1]
Figure 2: General mechanism for Schiff base formation.
Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. This reaction proceeds through a nucleophilic acyl substitution mechanism.[9] A base like triethylamine or pyridine is typically used to neutralize the HCl byproduct generated when using acyl chlorides.[9]
The amine group can be successively alkylated using alkyl halides or other alkylating agents to form secondary amines, tertiary amines, and ultimately, quaternary ammonium salts.[10] The reaction generally follows an Sₙ2 mechanism.[6] Controlling the degree of alkylation to selectively obtain the mono- or di-alkylated product can be challenging, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine.
Table 3: Summary of Key Reactions
| Reaction Type | Electrophile | Product Class | General Conditions |
| Schiff Base Formation | Aldehyde or Ketone | Imine (Schiff Base) | Ethanol, reflux |
| Acylation | Acyl Chloride, Anhydride | Amide | Aprotic solvent (DCM, THF), base (e.g., Triethylamine), 0°C to RT |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Salt | Polar solvent, often with a base to scavenge acid byproduct |
Experimental Protocols
The following protocols are provided as detailed methodologies for the key reactions discussed.
This protocol describes the condensation of this compound with benzaldehyde.
-
Reagents & Setup:
-
This compound (1.0 eq.)
-
Benzaldehyde (1.0 eq.)
-
Absolute Ethanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure: a. Dissolve this compound (0.01 mol, 1.35 g) in absolute ethanol (20 mL) in the round-bottom flask. b. Add benzaldehyde (0.01 mol, 1.06 g, 1.02 mL) to the solution. c. Heat the mixture to reflux and maintain for 2-4 hours.[11][12] d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. If a precipitate forms, collect the product by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization. g. Wash the solid product with cold ethanol and dry in a vacuum oven.[12]
This protocol details the acylation of this compound with acetyl chloride.
Figure 3: Experimental workflow for the acylation of this compound.
-
Reagents & Setup:
-
This compound (1.0 eq.)
-
Acetyl Chloride (1.05 eq.)
-
Triethylamine (TEA) or Pyridine (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, dropping funnel, magnetic stirrer, under an inert atmosphere (e.g., Nitrogen).
-
-
Procedure: a. In the round-bottom flask, dissolve this compound (0.01 mol, 1.35 g) and triethylamine (0.011 mol, 1.11 g, 1.53 mL) in anhydrous DCM (30 mL).[9][13] b. Cool the solution to 0°C using an ice bath. c. Dissolve acetyl chloride (0.0105 mol, 0.82 g, 0.75 mL) in anhydrous DCM (10 mL) and add it to the dropping funnel. d. Add the acetyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0°C.[13] e. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.[9] f. Monitor the reaction by TLC until the starting amine is consumed. g. Quench the reaction by slowly adding water (20 mL). Transfer the mixture to a separatory funnel. h. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and brine (20 mL). i. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.[13]
This protocol provides a general method for the mono-alkylation of this compound.
-
Reagents & Setup:
-
This compound (1.0 eq.)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.0-1.2 eq.)
-
Potassium Carbonate (K₂CO₃) or another non-nucleophilic base (2.0-3.0 eq.)
-
Acetonitrile or Methanol
-
Round-bottom flask with a magnetic stirrer.
-
-
Procedure: a. To a solution of this compound (0.01 mol, 1.35 g) in acetonitrile (40 mL), add potassium carbonate (0.03 mol, 4.14 g).[14] b. Add the alkyl halide (e.g., benzyl bromide, 0.01 mol, 1.71 g, 1.2 mL) to the suspension. c. Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary. d. Monitor the formation of the product and consumption of the starting material by TLC. e. Once the reaction is complete, filter off the inorganic base. f. Concentrate the filtrate under reduced pressure to obtain the crude product. g. Purify the residue by column chromatography to separate the desired secondary amine from any unreacted starting material and over-alkylated products.
Conclusion
This compound is a reactive primary amine whose utility in organic synthesis is governed by the interplay of electronic enhancement and steric hindrance from its methyl-substituted phenyl ring. The amine group readily undergoes Schiff base formation, acylation, and alkylation, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Understanding the factors that modulate its reactivity allows researchers to effectively harness this compound for the construction of complex molecular architectures. The provided protocols offer a practical foundation for employing this compound in a laboratory setting.
References
- 1. This compound|Chemical Synthesis Reagent [benchchem.com]
- 2. Assertion Benzylamine is more basic than aniline Reason class 12 chemistry CBSE [vedantu.com]
- 3. This compound [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 11. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Basicity and Nucleophilicity of 2,5-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylbenzylamine is a primary aralkylamine with significant utility in organic synthesis and as a building block for more complex molecules, including pharmaceuticals. Its chemical behavior is largely dictated by the lone pair of electrons on the nitrogen atom of the primary amine group, which imparts both basic and nucleophilic properties. This guide provides a comprehensive overview of the basicity and nucleophilicity of this compound, including theoretical considerations, expected quantitative values based on structurally similar compounds, and detailed experimental protocols for their determination. The content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Introduction
Benzylamine and its derivatives are a class of organic compounds characterized by a benzyl group attached to a nitrogen atom. Unlike anilines, where the nitrogen's lone pair is delocalized into the aromatic ring, the methylene spacer in benzylamines isolates the lone pair, rendering them significantly more basic. The presence of substituents on the aromatic ring, such as the two methyl groups in this compound, can further modulate the electronic properties and steric environment of the amine, thereby influencing its reactivity. A thorough understanding of the basicity and nucleophilicity of this compound is crucial for predicting its behavior in chemical reactions and biological systems.
Basicity of this compound
2.1. Estimated Basicity
The presence of the electron-donating methyl groups on the benzene ring is expected to slightly increase the electron density on the nitrogen atom through inductive effects, potentially making this compound a slightly stronger base than unsubstituted benzylamine. For a close structural analog, N,N-dimethylbenzylamine, a pKa value of 9.02 has been reported[1]. It is therefore anticipated that the pKa of this compound will be in a similar range.
Table 1: Basicity Data for Benzylamine and a Structurally Related Compound
| Compound | Structure | pKa | Reference |
| Benzylamine | C₆H₅CH₂NH₂ | 9.34 | Publicly available data |
| N,N-Dimethylbenzylamine | C₆H₅CH₂N(CH₃)₂ | 9.02 | [1] |
| This compound (Estimated) | (CH₃)₂C₆H₃CH₂NH₂ | ~9-9.5 | Inference based on analogs |
2.2. Experimental Determination of pKa
Accurate determination of the pKa of this compound requires experimental measurement. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two common and reliable methods.[2][3][4]
2.2.1. Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination that involves monitoring the pH of a solution as a titrant is added.[3][4][5]
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in deionized water or a suitable solvent to create a solution of known concentration.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is gradually added to the amine solution using a burette.
-
pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.
Nucleophilicity of this compound
Nucleophilicity refers to the ability of a species to donate its lone pair of electrons to an electrophile. The primary amine group in this compound, with its available lone pair on the nitrogen atom, makes it a competent nucleophile.[6]
3.1. Factors Influencing Nucleophilicity
-
Electron Density: The electron-donating methyl groups on the aromatic ring increase the electron density on the nitrogen, enhancing its nucleophilicity.
-
Steric Hindrance: The methyl group at the 2-position (ortho to the benzyl group) may introduce some steric hindrance, potentially slowing down reactions with bulky electrophiles compared to an unhindered benzylamine.
3.2. Typical Nucleophilic Reactions
This compound is expected to participate in a variety of nucleophilic reactions.
-
Condensation Reactions: It readily reacts with aldehydes and ketones in a nucleophilic addition to the carbonyl carbon, followed by dehydration to form an imine (Schiff base).[6]
-
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, for instance, by attacking an electrophilic benzylic carbon and displacing a leaving group.[6]
-
Acylation and Alkylation: The amine can be acylated by reaction with acyl chlorides or anhydrides, and alkylated by reaction with alkyl halides.
3.3. Quantitative Assessment of Nucleophilicity
Applications in Drug Development
The dual basic and nucleophilic character of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, benzylamine scaffolds are found in certain antihistamine drugs.[6] The amine functionality allows for the facile introduction of various substituents, enabling the generation of libraries of compounds for screening in drug discovery programs.
Conclusion
This compound is a primary aralkylamine with a basicity estimated to be in the pKa range of 9-9.5, influenced by the electron-donating methyl groups on the aromatic ring. Its primary amine group also confers significant nucleophilicity, allowing it to participate in a wide range of organic reactions. While specific quantitative data for its basicity and nucleophilicity are not extensively documented, established experimental protocols can be employed for their precise determination. A thorough understanding of these fundamental chemical properties is essential for the effective application of this compound in research, synthesis, and drug development.
References
- 1. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]
- 2. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound|Chemical Synthesis Reagent [benchchem.com]
Determining the Solubility of 2,5-Dimethylbenzylamine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2,5-Dimethylbenzylamine in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and data presentation frameworks to enable researchers to generate and report their own findings accurately and consistently.
Introduction to this compound and its Solubility
This compound is an organic compound with the molecular formula C9H13N.[1][2] As a substituted benzylamine, its solubility characteristics are of interest in various applications, including chemical synthesis and pharmaceutical development. Understanding the solubility of this amine in different organic solvents is crucial for process design, reaction optimization, formulation development, and purification strategies. The solubility of an amine is influenced by the interplay of its molecular structure—specifically the presence of a polar amine group and a nonpolar dimethylphenyl group—and the properties of the solvent.[3]
Data Presentation: A Framework for Reporting Solubility
To ensure clarity and comparability of solubility data, it is recommended to present experimental findings in a structured tabular format. The following table provides a template for reporting the solubility of this compound in various organic solvents at different temperatures.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
| e.g., Methanol | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Ethanol | e.g., 25 | e.g., Gravimetric Method | ||
| e.g., Acetone | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Toluene | e.g., 25 | e.g., Gravimetric Method | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric Method | ||
| e.g., Hexane | e.g., 25 | e.g., Isothermal Saturation |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The isothermal saturation method, often referred to as the shake-flask method, is a widely recognized and reliable technique for measuring thermodynamic solubility.[4] Another straightforward and accurate method, particularly for non-volatile solutes, is the gravimetric method.
Isothermal Saturation (Shake-Flask) Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Apparatus:
-
This compound (solute)
-
Organic solvent of interest
-
Conical flasks or vials with stoppers
-
Thermostatic shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure that the solution is saturated.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4]
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette, ensuring no solid particles are transferred. It is advisable to filter the sample through a syringe filter that is compatible with the organic solvent.
-
Dilute the sample with a known volume of the solvent to a concentration that is within the analytical range of the chosen measurement technique.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.
-
Calculate the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.
Gravimetric Method
The gravimetric method is a direct and simple way to determine solubility by measuring the mass of the solute dissolved in a known mass of a saturated solution.[5][6][7]
Materials and Apparatus:
-
This compound (solute)
-
Organic solvent of interest
-
Conical flasks or vials with stoppers
-
Thermostatic shaker or water bath
-
Analytical balance
-
Evaporating dish
-
Oven
Procedure:
-
Prepare a saturated solution of this compound in the chosen organic solvent as described in steps 1-4 of the Isothermal Saturation Method.
-
Allow the undissolved solid to settle.
-
Accurately weigh a clean and dry evaporating dish (W1).
-
Carefully transfer a known volume or mass of the clear saturated solution into the pre-weighed evaporating dish.
-
Weigh the evaporating dish containing the solution (W2).
-
Evaporate the solvent in a well-ventilated fume hood or a rotary evaporator. Gentle heating may be applied, but care must be taken to avoid decomposition of the solute.
-
Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.
-
Cool the evaporating dish in a desiccator and weigh it again (W3).
-
Calculate the solubility using the following formulas:
-
Weight of solute = W3 - W1
-
Weight of solvent = W2 - W3
-
Solubility ( g/100 g solvent) = [(W3 - W1) / (W2 - W3)] * 100
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: Isothermal Saturation Method Workflow
Caption: Gravimetric Method Workflow
Conclusion
This guide has outlined the necessary experimental procedures for the accurate determination of the solubility of this compound in organic solvents. By following the detailed protocols for the isothermal saturation and gravimetric methods, and by utilizing the provided data presentation framework, researchers can generate reliable and comparable solubility data. This information is invaluable for the effective design and optimization of chemical processes and formulations involving this compound.
References
- 1. This compound | C9H13N | CID 66735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 93-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. moorparkcollege.edu [moorparkcollege.edu]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the Isomers of Dimethylbenzylamine and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of dimethylbenzylamine, focusing on their synthesis, physicochemical properties, and key applications. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Introduction to Dimethylbenzylamine Isomers
Dimethylbenzylamine (C₉H₁₃N) is an organic compound with several structural and positional isomers. These isomers share the same molecular formula but differ in the arrangement of their atoms, leading to distinct physical, chemical, and potentially biological properties. The most well-known isomer is N,N-dimethylbenzylamine, a tertiary amine widely used as a catalyst in the production of polyurethane foams and epoxy resins.[1][2] However, a variety of other isomers exist, including those with methyl groups on the benzene ring and on the alpha carbon of the benzyl group. Understanding the unique characteristics of each isomer is crucial for their effective application in organic synthesis, materials science, and pharmacology.
The primary isomers covered in this guide are:
-
Structural Isomer: N,N-Dimethylbenzylamine
-
Positional Isomers: 2,3-Dimethylbenzylamine, 2,4-Dimethylbenzylamine, 2,5-Dimethylbenzylamine, 2,6-Dimethylbenzylamine, 3,4-Dimethylbenzylamine, and 3,5-Dimethylbenzylamine
-
Structural Isomer: alpha,N-Dimethylbenzylamine
Physicochemical Properties
The physicochemical properties of dimethylbenzylamine isomers are critical for their handling, application, and purification. The following tables summarize the key quantitative data for each isomer, facilitating easy comparison.
Table 1: General and Physical Properties of Dimethylbenzylamine Isomers
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| N,N-Dimethylbenzylamine | 103-83-3 | 135.21 | Colorless to light yellow liquid[3] | -75[4] | 183-184[5][4] | 0.9[5][4] | 1.501[5] |
| 2,3-Dimethylbenzylamine | 51586-20-0 | 135.21 | Colorless liquid | - | 118 | 0.97 | 1.537 |
| 2,4-Dimethylbenzylamine | 94-98-4 | 135.21 | - | 116 (estimate)[6] | 218-219[6][7] | 0.96[6] | 1.536-1.539[8] |
| This compound | 93-48-1 | 135.21 | - | - | - | - | - |
| 2,6-Dimethylbenzylamine | 74788-82-2 | 135.21 | - | - | - | - | - |
| 3,4-Dimethylbenzylamine | 102-48-7 | 135.21 | Liquid[9] | - | - | - | - |
| 3,5-Dimethylbenzylamine | 78710-55-1 | 135.21 | Solid | - | - | - | - |
| (R)-(+)-α,N-Dimethylbenzylamine | 17279-31-1 | 135.21 | Liquid | - | 74-76 (at 11 mmHg)[8] | 0.924[8] | 1.510-1.512[8] |
| (S)-(-)-α,N-Dimethylbenzylamine | 19131-99-8 | 135.21 | - | - | - | - | - |
Data for some isomers are incomplete due to limited availability in published literature.
Table 2: Solubility and Basicity of Dimethylbenzylamine Isomers
| Isomer | Water Solubility | pKa |
| N,N-Dimethylbenzylamine | Soluble (8 g/L at 20°C)[10][11] | 9.02 (at 25°C)[10] |
| 2,3-Dimethylbenzylamine | - | 9.31 (Predicted) |
| 2,4-Dimethylbenzylamine | - | - |
| This compound | - | - |
| 2,6-Dimethylbenzylamine | - | - |
| 3,4-Dimethylbenzylamine | - | - |
| 3,5-Dimethylbenzylamine | - | - |
| α,N-Dimethylbenzylamine | Insoluble[8] | - |
Data for some isomers are incomplete due to limited availability in published literature.
Synthesis and Experimental Protocols
The synthesis of dimethylbenzylamine isomers can be achieved through various routes, primarily depending on the desired isomer.
General Synthesis of N,N-Dimethylbenzylamine
A common laboratory and industrial method for the synthesis of N,N-dimethylbenzylamine involves the reaction of benzyl chloride with dimethylamine.[12]
Experimental Protocol:
-
To a solution of 25% aqueous dimethylamine (6 molar equivalents), benzyl chloride (1 molar equivalent) is added dropwise over a period of two hours.[7]
-
The reaction temperature is maintained below 40°C during the addition.[7]
-
After the addition is complete, the mixture is stirred for an additional hour at room temperature to ensure the reaction goes to completion.[7]
-
The reaction mixture is then cooled, and the oily layer containing the product is separated.[7]
-
The crude product is purified by steam distillation.[7]
Synthesis of Positional Isomers
The positional isomers of dimethylbenzylamine are typically synthesized by the reduction of the corresponding dimethylbenzonitrile.
Experimental Protocol (Example: Synthesis of 2,6-Dimethylbenzylamine):
-
2,6-Dimethylbenzonitrile is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[13]
-
The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere.
-
The reaction mixture is then carefully quenched with water and a strong base (e.g., NaOH) to hydrolyze the aluminum salts and liberate the free amine.
-
The product, 2,6-dimethylbenzylamine, is extracted with an organic solvent and purified by distillation.
Analytical Methods
The characterization and differentiation of dimethylbenzylamine isomers are typically performed using chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like the dimethylbenzylamine isomers. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides a fragmentation pattern that can be used for structural elucidation and confirmation.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural characterization of the different isomers. The chemical shifts and coupling patterns of the protons and carbons in the aromatic ring and on the side chains provide detailed information about the substitution pattern on the benzene ring and the structure of the amine group.[14]
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the separation and quantification of dimethylbenzylamine isomers. A mixed-mode HPLC method can separate benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine, with retention times being tunable by adjusting the mobile phase composition.
Applications and Biological Significance
While the applications of many dimethylbenzylamine isomers are still under investigation, N,N-dimethylbenzylamine is a well-established industrial chemical.
Industrial Applications
-
Catalyst: N,N-Dimethylbenzylamine is extensively used as a catalyst for the formation of polyurethane foams and epoxy resins.[1][2] It also acts as a dehydrohalogenating catalyst and a corrosion inhibitor.[15]
-
Intermediate: It serves as an intermediate in the synthesis of quaternary ammonium compounds, which have applications as phase transfer catalysts and surfactants.[15]
Potential Pharmacological and Drug Development Roles
While there is no direct evidence of dimethylbenzylamine isomers being involved in specific signaling pathways, their structural motifs are of interest in drug development. Dimethylamine-containing compounds have a broad range of pharmacological activities, including antimicrobial, antihistaminic, and anticancer properties.
N,N-Dimethylbenzylamine and its derivatives have been studied for their interaction with neurotransmitter receptors and enzymes. They are also used as precursors in the synthesis of various bioactive compounds, including those targeting the central nervous system. For instance, the dimethylamine group is a crucial component for the bioactivity of some antihistamine drugs.
The general workflow for investigating the pharmacological potential of these isomers would involve screening for activity against various biological targets, followed by lead optimization and preclinical studies.
Conclusion
The isomers of dimethylbenzylamine represent a diverse group of compounds with both established industrial applications and potential for future developments in materials science and pharmacology. While N,N-dimethylbenzylamine is a well-characterized and widely used chemical, the properties and applications of its positional and other structural isomers are less explored, presenting opportunities for further research. This guide provides a foundational understanding of these compounds, summarizing their key properties and synthetic methodologies to aid researchers and professionals in their work. Further investigation into the biological activities of the lesser-known isomers could unveil novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound|Chemical Synthesis Reagent [benchchem.com]
- 5. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]
- 6. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - 2,4-dimethylbenzylamine (C9H13N) [pubchemlite.lcsb.uni.lu]
- 9. This compound | C9H13N | CID 66735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atamankimya.com [atamankimya.com]
- 12. prepchem.com [prepchem.com]
- 13. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. N,N-Dimethylbenzylamine | SIELC Technologies [sielc.com]
- 15. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
2,5-Dimethylbenzylamine: A Comprehensive Technical Guide for Chemical Intermediates in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylbenzylamine is a substituted aromatic amine that serves as a versatile chemical intermediate in organic synthesis. Its structural features, including a primary amine group attached to a sterically hindered benzyl moiety, make it a valuable building block for the synthesis of a wide range of complex molecules. In the pharmaceutical and agrochemical industries, benzylamine derivatives are crucial for constructing bioactive compounds.[1] This guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application as an intermediate in drug development and other research areas.
Chemical and Physical Properties
This compound is a colorless liquid under standard conditions. The presence of the dimethyl-substituted benzene ring and the primary amine group dictates its reactivity and physical properties. A summary of its key properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [2][3] |
| Molecular Weight | 135.21 g/mol | [1][2] |
| CAS Number | 93-48-1 | [1][3] |
| IUPAC Name | (2,5-dimethylphenyl)methanamine | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 222.9 °C at 760 mmHg (calculated) | [1] |
| Purity (typical) | >98% | [4] |
| InChI Key | LUJNPFWZXIGIPS-UHFFFAOYSA-N | [2][3] |
Synthesis of this compound
The primary synthetic routes to this compound involve the reduction of a nitrile or the reductive amination of an aldehyde. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.[1]
Synthesis Workflow
The general workflow for the synthesis of this compound from its common precursors is illustrated below.
References
Methodological & Application
Application Notes: The Strategic Role of 2,5-Dimethylbenzylamine in the Synthesis of Bioactive Dihydroisoquinoline Scaffolds
Introduction
2,5-Dimethylbenzylamine is a versatile primary amine that serves as a valuable starting material in the synthesis of various heterocyclic structures of medicinal importance. Its substituted phenyl ring offers a scaffold that can be elaborated into more complex molecules with diverse pharmacological activities. A significant application of this compound in pharmaceutical synthesis is its use as a precursor for the construction of 6,9-dimethyl-3,4-dihydroisoquinoline derivatives. This class of compounds is of considerable interest to researchers and drug development professionals due to the established and broad-ranging biological activities of the tetrahydroisoquinoline and dihydroisoquinoline core, including roles as enzyme inhibitors and modulators of cellular signaling pathways.
These application notes provide a detailed overview of the synthetic route from this compound to 6,9-dimethyl-3,4-dihydroisoquinoline, including experimental protocols and a discussion of the potential therapeutic applications of the resulting scaffold.
Synthetic Pathway Overview
The synthesis of 6,9-dimethyl-3,4-dihydroisoquinoline from this compound is a multi-step process that culminates in the critical Bischler-Napieralski reaction for the final ring closure. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow from this compound to the dihydroisoquinoline core.
Experimental Protocols
Protocol 1: Synthesis of N-(2-(2,5-Dimethylphenyl)ethyl)acetamide
This protocol outlines the conversion of this compound to the corresponding N-acetylated phenethylamine, a key intermediate for the Bischler-Napieralski reaction.
-
Conversion of this compound to 2,5-Dimethylbenzyl Chloride:
-
In a well-ventilated fume hood, dissolve this compound in a suitable aprotic solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dimethylbenzyl chloride.
-
-
Cyanation to form 2,5-Dimethylphenylacetonitrile:
-
Dissolve the crude 2,5-dimethylbenzyl chloride in a suitable polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Add sodium cyanide portion-wise at room temperature.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, cool the reaction and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give 2,5-dimethylphenylacetonitrile.
-
-
Reduction to 2-(2,5-Dimethylphenyl)ethanamine:
-
In a flask inerted with nitrogen, dissolve the 2,5-dimethylphenylacetonitrile in a dry ethereal solvent like tetrahydrofuran (THF).
-
Carefully add a reducing agent such as lithium aluminum hydride (LAH) in portions at 0 °C.
-
After the addition, allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting solids and extract the filtrate with an organic solvent.
-
Dry the organic extracts and concentrate under reduced pressure to yield 2-(2,5-dimethylphenyl)ethanamine.
-
-
Acetylation to N-(2-(2,5-Dimethylphenyl)ethyl)acetamide:
-
Dissolve the 2-(2,5-dimethylphenyl)ethanamine in a suitable solvent like dichloromethane.
-
Add a base such as triethylamine.
-
Cool the mixture to 0 °C and add acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to give the crude N-(2-(2,5-dimethylphenyl)ethyl)acetamide, which can be purified by recrystallization or column chromatography.
-
Protocol 2: Bischler-Napieralski Cyclization to 6,9-Dimethyl-3,4-dihydroisoquinoline
This protocol describes the intramolecular cyclization of the N-acetylated phenethylamine intermediate to form the target dihydroisoquinoline.
-
Reaction Setup:
-
Place N-(2-(2,5-dimethylphenyl)ethyl)acetamide in a round-bottom flask.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1]
-
Add a high-boiling point solvent like toluene or xylene.
-
-
Reaction Conditions:
-
Heat the mixture to reflux with stirring.
-
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution with a strong base, such as concentrated ammonium hydroxide or sodium hydroxide, to a pH of 9-10.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude 6,9-dimethyl-3,4-dihydroisoquinoline.
-
Purify the product by column chromatography on silica gel.
-
Quantitative Data
The following table summarizes representative data for the key steps in the synthesis of 6,9-dimethyl-3,4-dihydroisoquinoline. Please note that yields are highly dependent on specific reaction conditions and purification methods.
| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| N-Acetylation | 2-(2,5-Dimethylphenyl)ethanamine | Acetyl chloride, Triethylamine | N-(2-(2,5-Dimethylphenyl)ethyl)acetamide | >90 |
| Bischler-Napieralski Cyclization | N-(2-(2,5-Dimethylphenyl)ethyl)acetamide | POCl₃ or PPA | 6,9-Dimethyl-3,4-dihydroisoquinoline | 60-80 |
Therapeutic Potential and Mechanism of Action
The 6,9-dimethyl-3,4-dihydroisoquinoline scaffold is a precursor to the corresponding tetrahydroisoquinoline, a privileged structure in medicinal chemistry. Tetrahydroisoquinoline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2]
A significant number of these activities are attributed to the inhibition of protein kinases.[3] Protein kinases are a large family of enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
The synthesized 6,9-dimethyl-tetrahydroisoquinoline derivatives can be screened for their inhibitory activity against a panel of protein kinases. For instance, they may target kinases involved in cell cycle progression, such as Cyclin-Dependent Kinases (CDKs), or those in growth factor signaling pathways, like the Epidermal Growth Factor Receptor (EGFR) kinase.
The general mechanism of action for a kinase inhibitor involves binding to the kinase, typically at the ATP-binding site, thereby preventing the phosphorylation of its downstream targets. This disruption of the signaling cascade can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a tetrahydroisoquinoline derivative.
This compound is a readily available and versatile starting material for the synthesis of the 6,9-dimethyl-3,4-dihydroisoquinoline scaffold. The synthetic route, centered around the Bischler-Napieralski reaction, provides access to a class of compounds with significant potential for the development of novel therapeutics, particularly in the area of kinase inhibition for oncology. The protocols and data presented herein offer a foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
2,5-Dimethylbenzylamine: A Versatile Building Block for Novel Agrochemicals
Introduction
2,5-Dimethylbenzylamine is a primary amine that serves as a valuable intermediate in the synthesis of a variety of chemical compounds. Within the agrochemical industry, its structural motif has been incorporated into molecules designed to act as herbicides, fungicides, and insecticides. The presence of the dimethyl-substituted benzyl group can influence the biological activity, selectivity, and physicochemical properties of the final agrochemical product. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a scaffold for the discovery and development of new crop protection agents.
Herbicidal Applications: Urea-Based Photosystem II Inhibitors
Substituted ureas derived from benzylamines are a well-established class of herbicides. These compounds primarily act by inhibiting photosynthesis at the Photosystem II (PSII) complex in plants. This compound can be readily converted into its corresponding urea derivative, (2,5-dimethylbenzyl)urea, which is a promising candidate for herbicidal activity.
Synthesis of (2,5-Dimethylbenzyl)urea
A common and straightforward method for the synthesis of N-substituted ureas is the reaction of the corresponding primary amine with an isocyanate. Alternatively, direct reaction with urea at elevated temperatures can also yield the desired product.
Experimental Protocol: Synthesis of (2,5-Dimethylbenzyl)urea via Reaction with Urea
This protocol describes a direct synthesis of (2,5-dimethylbenzyl)urea from this compound and urea.
Materials:
-
This compound (C₉H₁₃N, MW: 135.21 g/mol )
-
Urea (CH₄N₂O, MW: 60.06 g/mol )
-
High-boiling point inert solvent (e.g., xylene or o-dichlorobenzene)
-
Reaction vessel equipped with a reflux condenser and a mechanical stirrer
-
Heating mantle
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a reaction vessel, suspend urea (1.0 molar equivalent) in a suitable high-boiling point solvent.
-
Add this compound (1.0 to 2.0 molar equivalents) to the suspension.
-
Heat the reaction mixture to a temperature between 110°C and 150°C with vigorous stirring.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by a suitable method (e.g., thin-layer chromatography). Ammonia gas will be evolved during the reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, (2,5-dimethylbenzyl)urea, may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain pure (2,5-dimethylbenzyl)urea.
Logical Workflow for the Synthesis of (2,5-Dimethylbenzyl)urea
Application Notes and Protocols: 2,5-Dimethylbenzylamine in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential applications of 2,5-Dimethylbenzylamine in polymer chemistry. It is important to note that while its isomer, N,N-Dimethylbenzylamine (DMBA), is a widely used catalyst, specific applications and detailed experimental protocols for this compound are not extensively documented in current literature. The information presented herein is based on the general principles of polymer chemistry and the known reactivity of primary benzylamines. These notes are intended to serve as a foundational guide for researchers interested in exploring the use of this compound as a novel monomer or curing agent.
Theoretical Applications in Polymer Chemistry
Based on its chemical structure, which features a primary amine group attached to a benzyl ring, this compound holds theoretical potential for several applications in polymer synthesis.
-
Monomer for Polyamide Synthesis: The primary amine functionality allows this compound to react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) through condensation polymerization to form polyamides. The incorporation of the dimethylbenzyl group into the polymer backbone could impart unique solubility, thermal, and mechanical properties.
-
Curing Agent for Epoxy Resins: Primary amines are well-known curing agents for epoxy resins. The amine groups react with the epoxide rings, leading to a cross-linked, thermoset polymer network. The aromatic nature of this compound could contribute to the rigidity and thermal stability of the cured epoxy resin.
-
Chain-End Modifier: Due to its monofunctional primary amine, it could be used to cap polymer chains, controlling molecular weight and introducing specific end-group functionality.
Experimental Protocols (Theoretical)
The following are generalized, theoretical protocols for investigating the potential of this compound in polymer synthesis. These should be considered starting points for experimental design and optimization.
Synthesis of a Polyamide from this compound and Adipoyl Chloride
This protocol describes the low-temperature solution polycondensation of a diamine with a diacyl chloride. For this theoretical example, we will consider the reaction of this compound with a di-functional comonomer (as this compound is mono-functional, it would act as a chain stopper. For a polymer to form, a diamine would be the primary monomer). To illustrate the reactivity of the amine group, a model reaction with a diacid chloride is presented.
Reaction Scheme:
Materials:
-
This compound (purified by distillation)
-
Adipoyl chloride (purified by distillation)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Lithium Chloride (LiCl)
-
Triethylamine (as an acid scavenger)
-
Methanol (for precipitation)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a diamine monomer (e.g., 1,6-hexanediamine) and this compound (as a chain regulator) in anhydrous DMAc containing LiCl (5% w/v).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of adipoyl chloride in anhydrous DMAc dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large excess of methanol with constant stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove any salts and unreacted monomers.
-
Dry the polymer in a vacuum oven at 60°C for 24 hours.
Table 1: Hypothetical Parameters for Polyamide Synthesis
| Parameter | Value |
| Diamine Monomer | 1,6-Hexanediamine |
| Chain Regulator | This compound |
| Molar Ratio (Diamine:Chain Regulator) | 10 : 1 |
| Diacid Chloride | Adipoyl Chloride |
| Molar Ratio (Total Amine:Acid Chloride) | 1 : 1 |
| Solvent | DMAc with 5% LiCl |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 4.5 hours |
| Theoretical Yield | >95% |
| Expected Polymer Properties | Soluble in polar aprotic solvents, film-forming |
Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
This protocol outlines a general procedure for the curing of a common epoxy resin using this compound as a curing agent.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound
-
Acetone (as a solvent for mixing, optional)
Procedure:
-
Determine the stoichiometric amount of this compound required to cure the DGEBA resin based on the amine hydrogen equivalent weight (AHEW) of the amine and the epoxide equivalent weight (EEW) of the resin.
-
Gently warm the DGEBA resin to reduce its viscosity.
-
In a suitable container, add the calculated amount of this compound to the epoxy resin. If needed, a small amount of acetone can be used to ensure homogeneous mixing.
-
Stir the mixture thoroughly for 5-10 minutes until a uniform blend is obtained. If a solvent was used, perform this in a well-ventilated area.
-
Pour the mixture into a pre-heated mold.
-
Cure the resin in an oven following a specific curing schedule (e.g., 2 hours at 80°C followed by 1 hour at 150°C).
-
After curing, allow the mold to cool down slowly to room temperature to avoid thermal stress.
-
De-mold the cured epoxy sample.
Table 2: Hypothetical Parameters for Epoxy Curing
| Parameter | Value |
| Epoxy Resin | DGEBA (EEW = 180 g/eq) |
| Curing Agent | This compound (AHEW = 135.21 g/eq) |
| Stoichiometric Ratio (Amine:Epoxy) | 1 : 1 |
| Curing Schedule | 2 h @ 80°C + 1 h @ 150°C |
| Expected Properties of Cured Resin | High glass transition temperature, good thermal stability |
Diagrams
Theoretical Polymerization Pathways
Caption: Theoretical polymerization pathways for this compound.
General Experimental Workflow for Monomer Evaluation
Caption: General workflow for evaluating a new monomer in polymer synthesis.
Safety and Handling
This compound
-
CAS Number: 93-48-1
-
Physical State: Liquid
-
Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
-
Precautions:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
IF ON SKIN: Wash with plenty of water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin or eye irritation persists, get medical advice/attention.
-
Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
While this compound is not a commonly cited compound in polymer chemistry literature, its structure suggests theoretical viability as a monomer for polyamides and as a curing agent for epoxy resins. The dimethyl substitution on the benzene ring may offer modified properties compared to unsubstituted benzylamine. The provided protocols are intended as a general guide for researchers to begin exploring the potential of this compound. Experimental validation is necessary to determine its actual reactivity, the properties of the resulting polymers, and its suitability for various applications.
Application Notes and Protocols: 2,5-Dimethylbenzylamine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-dimethylbenzylamine as a versatile ligand in coordination chemistry. The document details its role in the formation of metal complexes, particularly with palladium, and its potential applications in catalysis. While specific data for this compound complexes is limited in publicly available literature, this document compiles representative protocols and data based on closely related benzylamine derivatives to guide researchers in this area.
Introduction to this compound as a Ligand
This compound is a primary amine that serves as an effective ligand for a variety of metal ions. The presence of the amino group allows for coordination to metal centers, while the benzyl group provides a scaffold that can be modified to tune the steric and electronic properties of the resulting metal complexes. The methyl substituents on the phenyl ring can influence the ligand's electron-donating ability and steric hindrance around the metal center, which in turn can affect the stability and catalytic activity of the complexes.
One common application of benzylamine derivatives in coordination chemistry is the formation of Schiff base ligands. These are typically synthesized through the condensation reaction of the primary amine with an aldehyde or ketone. The resulting imine nitrogen and another donor atom from the aldehyde/ketone moiety can then chelate to a metal ion, forming stable complexes.
Synthesis of this compound-Based Ligands and Complexes
Experimental Protocol: Synthesis of a Schiff Base Ligand and its Palladium(II) Complex
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol
-
Palladium(II) chloride (PdCl₂)
-
Deionized water
-
Stirring hotplate
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
Part A: Synthesis of the Schiff Base Ligand (2-(((2,5-dimethylbenzyl)imino)methyl)phenol)
-
In a round-bottom flask, dissolve this compound (10 mmol) in 20 mL of ethanol.
-
Add an equimolar amount of salicylaldehyde (10 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes. The formation of a yellow precipitate indicates the formation of the Schiff base.
-
To ensure completion of the reaction, heat the mixture to reflux for 2 hours.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Filter the yellow solid, wash with cold ethanol, and dry under vacuum.
-
Characterize the product using FT-IR and ¹H NMR spectroscopy.
Part B: Synthesis of the Palladium(II) Complex
-
Dissolve the synthesized Schiff base ligand (2 mmol) in 30 mL of warm ethanol in a round-bottom flask.
-
In a separate beaker, dissolve palladium(II) chloride (1 mmol) in a minimal amount of deionized water with gentle heating.
-
Add the aqueous solution of PdCl₂ dropwise to the stirred ethanolic solution of the ligand.
-
A change in color and the formation of a precipitate should be observed.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature, and collect the precipitate by filtration.
-
Wash the solid with water and then with cold ethanol.
-
Dry the complex under vacuum.
-
Characterize the final product by FT-IR, ¹H NMR, and elemental analysis.
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Characterization of this compound Complexes
The synthesized ligands and their metal complexes can be characterized using a variety of spectroscopic and analytical techniques. Below are expected characterization data based on analogous compounds.
Spectroscopic Data
| Technique | Ligand (Expected) | Complex (Expected) |
| FT-IR (cm⁻¹) | ~3300-3400 (O-H), ~1630 (C=N, imine) | Disappearance of O-H, Shift in C=N to lower frequency (e.g., ~1600-1610), New bands in the far-IR region for M-N and M-O bonds. |
| ¹H NMR (ppm) | ~8.5 (CH=N), ~7.0-7.5 (aromatic protons), ~4.5 (CH₂), ~2.3 (CH₃) | Shift in the chemical shifts of protons near the coordination sites. Broadening of peaks may be observed. |
| ¹³C NMR (ppm) | ~165 (C=N), ~115-150 (aromatic carbons), ~60 (CH₂), ~20 (CH₃) | Shifts in the signals of carbons adjacent to the coordinating atoms. |
Note: The exact peak positions will vary depending on the solvent and the specific metal center.
Structural Data
While no crystal structure for a this compound complex was found, related palladium(II) complexes with benzylamine-derived ligands often exhibit a square planar geometry. The ligand typically acts as a bidentate chelating agent through the imine nitrogen and the deprotonated phenolic oxygen.
Applications in Catalysis
Palladium complexes bearing benzylamine-derived ligands are known to be effective catalysts for various cross-coupling reactions, which are fundamental transformations in organic synthesis and drug development. A notable example is the Heck-Mizoroki reaction.
Application Note: Heck-Mizoroki Reaction
Palladium complexes of this compound can be investigated as catalysts for the Heck-Mizoroki reaction, which involves the coupling of an unsaturated halide with an alkene. The steric and electronic properties imparted by the this compound ligand can influence the efficiency and selectivity of the catalytic process.
General Reaction Scheme:
Experimental Protocol: Representative Heck-Mizoroki Coupling
Materials:
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Alkene (e.g., styrene)
-
Palladium complex of this compound-derived Schiff base
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF/H₂O mixture)
-
Schlenk tube and line for inert atmosphere
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube, add the palladium catalyst (1 mol%), the aryl bromide (1.0 mmol), the alkene (1.5 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 3 mL of a 1:1 DMF/H₂O mixture) via syringe.
-
Heat the reaction mixture at 80-100 °C with vigorous stirring for the specified reaction time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica gel.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of a this compound-derived Schiff base and its palladium complex.
Catalytic Cycle for the Heck-Mizoroki Reaction
Caption: A simplified catalytic cycle for the Palladium-catalyzed Heck-Mizoroki reaction.
Application Notes: Condensation Reaction of 2,5-Dimethylbenzylamine with Aldehydes for the Synthesis of Schiff Bases
Audience: Researchers, scientists, and drug development professionals.
Introduction: The condensation reaction between a primary amine and an aldehyde is a fundamental transformation in organic chemistry that yields an imine, commonly known as a Schiff base. This reaction involves the formation of a carbon-nitrogen double bond (C=N). Imines are critical intermediates in the synthesis of a vast array of nitrogen-containing organic compounds, including many heterocyclic structures that form the core of biologically active molecules and pharmaceuticals.[1][2] The reaction is reversible and typically catalyzed by an acid or, in some cases, a base.[3][4] The equilibrium can be shifted toward the product by removing the water formed during the reaction.[3][4]
2,5-Dimethylbenzylamine serves as a versatile primary amine for this transformation. The resulting N-benzyl imines are valuable precursors for synthesizing novel compounds for screening in drug discovery programs. This document provides detailed protocols and data for the condensation of this compound with various aldehydes.
General Reaction Scheme
The reaction proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal (or carbinolamine) intermediate, which then dehydrates to form the final imine product.
Data Presentation
While specific data for this compound is not extensively published, the following table presents representative data for the condensation of other primary amines with aromatic aldehydes under various conditions to illustrate typical yields and reaction parameters. These conditions are adaptable for this compound.
Table 1: Representative Conditions and Yields for Imine Synthesis
| Entry | Amine | Aldehyde | Catalyst/Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | Amberlyst® 15 / Neat | Room Temp. | 3 | 72 | [1] |
| 2 | Aniline | 4-Nitrobenzaldehyde | Amberlyst® 15 / Neat | Room Temp. | 2.5 | 81 | [1] |
| 3 | tert-Butylamine | Benzaldehyde | Amberlyst® 15 / Neat | Room Temp. | 2 | 99 | [1] |
| 4 | Benzylamine | Benzaldehyde | p-TsOH / DCM | Reflux | 5 | >95 (crude) | [2] |
| 5 | Amine 1¹ | Aldehyde 2² | Acetone / Microwave (360W) | N/A | 5 min | 94 | [5] |
| 6 | Amine 1¹ | Aldehyde 2² | Acetone / Conventional | Reflux | 5 | 93 | [5] |
¹ 4-amino-2-methylbenzoic acid ² N-(4,6-dimethylpyridin-2-yl)-4-formylbenzamide
Experimental Protocols
Below are detailed methodologies for the synthesis of imines from this compound and a representative aldehyde.
Protocol 1: Room Temperature Synthesis using a Heterogeneous Catalyst
This protocol is adapted from a green chemistry approach using a solid acid catalyst, which simplifies purification.[1]
Materials and Reagents:
-
This compound (1.1 mmol)
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Amberlyst® 15 (0.2 g)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Equipment:
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel or similar)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry 25 mL round-bottom flask, combine the aldehyde (1.0 mmol), this compound (1.1 mmol), and Amberlyst® 15 catalyst (0.2 g).[1]
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically performed under neat (solvent-free) conditions.[1]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 or 8:2).[1] Visualize spots under a UV lamp.[1] The reaction is complete upon the disappearance of the limiting reactant (aldehyde).
-
Work-up: Once the reaction is complete (typically 2-4 hours), add 5-10 mL of diethyl ether to the mixture.[1] Filter the solid catalyst by suction and wash it with a small amount of fresh diethyl ether.[1]
-
Isolation: Combine the filtrates and concentrate the solution using a rotary evaporator to remove the solvent.[1] If the starting amine is volatile, a high-vacuum pump may be used to remove any excess.[1]
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[1]
Protocol 2: Synthesis under Reflux with Water Removal
This classic method uses an acid catalyst and a Dean-Stark apparatus to remove water and drive the reaction to completion.[3]
Materials and Reagents:
-
This compound (10 mmol)
-
Aldehyde (10 mmol)
-
Toluene (40 mL)
-
Para-toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.1 mmol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
100 mL round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add the aldehyde (10 mmol), this compound (10 mmol), toluene (40 mL), and a catalytic amount of p-TsOH.[3]
-
Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue heating until no more water collects in the Dean-Stark trap (typically 3-6 hours).[3]
-
Monitoring: The reaction can be monitored by TLC as described in Protocol 1.
-
Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude imine.
-
Purification: Purify the crude product by vacuum distillation or column chromatography as needed.
Mandatory Visualizations
Reaction Mechanism
The formation of an imine proceeds through a two-stage mechanism: the formation of a carbinolamine intermediate followed by its dehydration.[4][6]
Caption: Mechanism of imine formation from an amine and an aldehyde.
Experimental Workflow
The following diagram outlines the general laboratory workflow for the synthesis and purification of imines.
Caption: General workflow for the synthesis and isolation of imines.
References
- 1. peerj.com [peerj.com]
- 2. Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines [scirp.org]
- 3. Imine formation-Typical procedures - operachem [operachem.com]
- 4. youtube.com [youtube.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Schiff Bases from 2,5-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1] The formation of the imine linkage through the condensation of a primary amine with an aldehyde or ketone provides a scaffold that is crucial for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The electronic and steric properties of Schiff bases can be readily tuned by the appropriate selection of the amine and carbonyl precursors, making them attractive targets for the development of new therapeutic agents and functional materials.
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 2,5-dimethylbenzylamine. The inclusion of the 2,5-dimethylphenyl moiety is of interest as the substitution pattern on the aromatic ring can influence the lipophilicity, electronic properties, and ultimately the biological efficacy of the resulting Schiff base. These protocols are designed to be adaptable for the synthesis of a variety of Schiff base derivatives by reacting this compound with different aromatic aldehydes.
Applications
Schiff bases are widely recognized for their broad spectrum of biological activities and other functional applications:
-
Antimicrobial Agents: A significant body of research has demonstrated the potent antibacterial and antifungal activities of Schiff bases.[1][3][4] The imine group is often crucial for this activity, and the overall efficacy can be modulated by the substituents on the aromatic rings of both the amine and aldehyde precursors. Schiff bases derived from this compound are promising candidates for the development of new antimicrobial drugs.
-
Anticancer and Cytotoxic Agents: Many Schiff base derivatives have been reported to exhibit significant anticancer and cytotoxic activity against various cancer cell lines.[5] The mechanism of action can vary, but often involves interaction with cellular macromolecules.
-
Coordination Chemistry and Catalysis: The nitrogen atom of the imine group in Schiff bases can coordinate with metal ions to form stable metal complexes. These complexes have found applications as catalysts in various organic transformations.
-
Materials Science: Schiff bases are also utilized in the development of polymers, dyes, and corrosion inhibitors.[3]
Experimental Protocols
The following section details the synthesis and characterization of Schiff bases derived from this compound and various substituted aromatic aldehydes.
General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation reaction of this compound with a substituted aromatic aldehyde.
Reaction Scheme:
References
- 1. 4-Methoxybenzylamine(2393-23-9) 1H NMR spectrum [chemicalbook.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. rsc.org [rsc.org]
- 4. hmdb.ca [hmdb.ca]
- 5. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Hypothetical Role for 2,5-Dimethylbenzylamine in the Synthesis of Flavin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavin derivatives are a critical class of heterocyclic compounds with diverse applications in biochemistry and pharmaceutical development, owing to their versatile redox properties. While direct utilization of 2,5-dimethylbenzylamine in documented flavin synthesis is not prominent, its chemical properties as a primary amine on a substituted benzene ring present a hypothetical pathway for the synthesis of novel flavin analogues. This document outlines a theoretical synthetic route leveraging this compound as a starting material to produce a 7,8,10-trimethylisoalloxazine, a core structure of the flavin family. The proposed multi-step synthesis involves sequential nitration, reduction, condensation, and debenzylation. Detailed experimental protocols for each step are provided, alongside a summary of expected quantitative data and a visual representation of the synthetic workflow.
Introduction
The isoalloxazine ring system is the fundamental structure of flavins, such as riboflavin and flavin adenine dinucleotide (FAD), which are essential cofactors in a myriad of enzymatic reactions. The synthesis of flavin analogues is a subject of intense research for the development of new catalysts, photosensitizers, and therapeutic agents. The core synthetic strategy for the isoalloxazine ring often involves the condensation of a substituted o-phenylenediamine with a pyrimidine derivative like alloxan or violuric acid.
This compound is a versatile primary amine.[1] Although not a standard precursor in flavin synthesis, its structure offers a scaffold that, through a series of functional group transformations, could hypothetically be converted into a substituted o-phenylenediamine required for flavin ring formation. This application note details a plausible, albeit theoretical, multi-step protocol for this transformation.
Hypothetical Synthetic Pathway
The proposed synthetic route from this compound to a flavin derivative is outlined below. This pathway involves four key transformations:
-
Nitration: Introduction of a nitro group onto the aromatic ring of this compound.
-
Reduction: Conversion of the nitro group to an amine, generating a substituted o-phenylenediamine in situ.
-
Condensation: Reaction of the o-phenylenediamine derivative with alloxan to form the isoalloxazine core.
-
Debenzylation: Removal of the N-benzyl group to yield the final flavin derivative.
References
Application Notes and Protocols: Quaternization of Benzylamines for Phase Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of quaternary ammonium salts derived from benzylamines and their application as phase transfer catalysts (PTCs) in organic synthesis. Detailed experimental protocols, comparative data, and mechanistic diagrams are included to facilitate the use of these versatile catalysts in research and development.
Introduction to Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase.[1] A phase transfer catalyst, typically a quaternary ammonium salt, transports a reactant from one phase to another where the reaction can proceed.[2] This methodology offers several advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved reaction rates and yields.[3] Quaternary ammonium salts derived from benzylamines are a prominent class of PTCs, with benzyltriethylammonium chloride (BTEAC or TEBA) and various N-alkyldimethylbenzylammonium halides being widely used.[2]
Synthesis of Benzyl-Derived Quaternary Ammonium Salts
The synthesis of these catalysts is typically achieved through the quaternization of a tertiary benzylamine with an alkyl halide, a classic SN2 reaction also known as the Menschutkin reaction.[4]
General Reaction Scheme:
Caption: General quaternization reaction of a tertiary benzylamine.
Protocol 1: Synthesis of N-Alkyldimethylbenzylammonium Halides
This protocol is adapted from a general procedure for the synthesis of a homologous series of N-alkyldimethylbenzylammonium chlorides and bromides.[5]
Materials:
-
N,N-dimethylbenzylamine
-
Appropriate n-alkyl halide (e.g., 1-bromooctane, 1-chlorodecane)
-
Butanone (methyl ethyl ketone)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Apparatus for filtration under reduced pressure
-
Freezer
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add butanone (100 mL), N,N-dimethylbenzylamine (0.1 mol), and the corresponding n-alkyl halide (0.1 mol).[5]
-
Stir the reaction mixture under reflux. The reaction time will vary depending on the alkyl halide used (e.g., 18 hours for iodides).[5] Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
For precipitation of the product, the flask can be placed in a freezer at -30 °C for 12 hours.[5]
-
Collect the crude product by filtration and dry it under reduced pressure at room temperature.[5]
-
If necessary, recrystallize the product from dry butanone to obtain a pure white solid.[5]
Characterization: The synthesized compounds can be characterized by IR, 1H NMR, and 13C NMR spectroscopy.[5] The water content can be determined by the Karl Fischer method.[5]
Protocol 2: Synthesis of Benzyltriethylammonium Chloride (BTEAC)
This protocol describes a common method for the synthesis of the widely used phase transfer catalyst, benzyltriethylammonium chloride.
Materials:
-
Benzyl chloride
-
Triethylamine
-
Acetone
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Apparatus for filtration
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve benzyl chloride and triethylamine in acetone.
-
Heat the mixture under reflux for several hours.
-
Upon completion of the reaction, cool the mixture. The product will precipitate out of the solution.
-
Isolate the benzyltriethylammonium chloride by filtration and dry the solid. The resulting product is typically a white to off-white crystalline powder.
Application of Benzyl-Derived PTCs in Organic Synthesis
Quaternized benzylamines are effective catalysts for a variety of phase transfer reactions, including nucleophilic substitutions, oxidations, and alkylations.[2][6]
Mechanism of Phase Transfer Catalysis
The catalyst facilitates the reaction by transporting the anion from the aqueous phase to the organic phase where it can react with the organic substrate.
Caption: Mechanism of phase transfer catalysis.
Protocol 3: Williamson Ether Synthesis of Benzyl Octyl Ether
This protocol demonstrates the use of a quaternary ammonium salt in a classic SN2 reaction.
Materials:
-
Benzyl alcohol
-
1-Bromooctane
-
50% Aqueous sodium hydroxide
-
Toluene
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (BTEAC))
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine benzyl alcohol (1 equivalent), 1-bromooctane (1.2 equivalents), and toluene.
-
Add the phase transfer catalyst (e.g., 0.05 molar ratio relative to the substrate).[6]
-
With vigorous stirring, add 50% aqueous sodium hydroxide (2 equivalents).
-
Continue stirring at a specified temperature (e.g., 60°C) for the required reaction time.[6] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 4: Alkylation of Phenylacetonitrile
This protocol illustrates the C-alkylation of an active methylene compound using a phase transfer catalyst.[7]
Materials:
-
Phenylacetonitrile
-
Alkyl Halide (e.g., Ethyl Bromide)
-
50% Aqueous Sodium Hydroxide
-
Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add phenylacetonitrile (1 equivalent) and the phase transfer catalyst (e.g., 1-5 mol%).
-
With vigorous stirring, add 50% aqueous sodium hydroxide.[7]
-
Slowly add the alkyl halide (1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., dichloromethane or toluene).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 2-alkylphenylacetonitrile by distillation or column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for a PTC reaction.
Data Presentation
The efficiency of different quaternary ammonium salts as phase transfer catalysts can be compared by examining reaction yields and times under identical conditions.
Table 1: Comparison of Quaternary Ammonium Salts in Williamson Ether Synthesis [6]
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |
Table 2: Comparison of Quaternary Ammonium Salts in Hantzsch 1,4-Dihydropyridine Synthesis [6]
| Catalyst | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 1 | 84 |
| Benzyltriethylammonium Chloride (BTEAC) | 1 | 75 |
| Cetyltrimethylammonium Bromide (CTAB) | 1 | 62 |
Table 3: Alkylation of Phenylacetonitrile with Substituted Benzyl Alcohols using KOtBu [8]
| Entry | Benzyl Alcohol | Time (h) | Isolated Yield (%) |
| 1 | Benzyl alcohol | 12 | 85 |
| 2 | 4-Methylbenzyl alcohol | 12 | 88 |
| 3 | 4-Methoxybenzyl alcohol | 12 | 90 |
| 4 | 4-Chlorobenzyl alcohol | 24 | 75 |
| 5 | 2-Naphthylmethyl alcohol | 12 | 82 |
Note: The data in Table 3 is for a base-promoted alkylation, which shares mechanistic similarities with PTC-mediated reactions in terms of generating the nucleophile.
Conclusion
Quaternary ammonium salts derived from benzylamines are readily synthesized and highly effective phase transfer catalysts for a broad range of organic transformations. Their use can lead to improved reaction efficiency, milder conditions, and a greener chemical process. The protocols and data presented herein provide a solid foundation for researchers to employ these catalysts in their synthetic endeavors. It is important to note that when using benzyl-substituted quaternary ammonium salts in nucleophilic substitution reactions, the benzyl group on the catalyst can sometimes compete as an alkylating agent.[9] Reaction conditions, such as temperature, should be optimized to minimize this potential side reaction.[9]
References
- 1. ijirset.com [ijirset.com]
- 2. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
Application Notes and Protocols: The Role of Benzylamines in Catalysis
A focus on N,N-Dimethylbenzylamine as a versatile catalyst in organic synthesis
Introduction
While the primary amine 2,5-dimethylbenzylamine is a valuable building block in the synthesis of pharmaceuticals and agrochemicals due to its nucleophilic and basic properties, its direct application as a catalyst in organic reactions is not extensively documented in scientific literature.[1] In contrast, its tertiary amine analog, N,N-dimethylbenzylamine (DMBA), is a widely utilized and versatile catalyst in a variety of organic transformations. This document will focus on the catalytic applications of N,N-dimethylbenzylamine, providing detailed application notes and protocols for its use. The structural similarity and potential for confusion between these two compounds make it crucial to highlight the well-established catalytic role of the tertiary amine.
N,N-Dimethylbenzylamine serves as an excellent nucleophilic catalyst, accelerating numerous organic reactions.[2] Its efficacy stems from the electron-donating nature of the nitrogen atom, which enhances its basicity and nucleophilicity, allowing it to act as a catalyst in reactions such as the formation of polyurethanes and the curing of epoxy resins.[2][3][4]
Applications in Polymer Chemistry
One of the most significant industrial applications of N,N-dimethylbenzylamine is as a catalyst in the production of polyurethane foams and epoxy resins.[3][4]
Polyurethane Foam Production
In the formation of polyurethane, N,N-dimethylbenzylamine catalyzes the reaction between isocyanates and polyols. Its role is to activate the hydroxyl groups of the polyol, making them more nucleophilic and facilitating their attack on the isocyanate group. This leads to the formation of urethane linkages and the growth of the polymer chain.
Epoxy Resin Curing
N,N-dimethylbenzylamine also acts as a curing accelerator for epoxy resins.[2] It facilitates the ring-opening polymerization of the epoxy groups, leading to a cross-linked, rigid polymer network. The catalytic activity of DMBA helps in achieving a faster curing time and improved mechanical properties of the final product.[2]
Use as a Phase Transfer Catalyst
Quaternary ammonium salts derived from N,N-dimethylbenzylamine are effective phase transfer catalysts.[3] These salts facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby increasing the reaction rate. This is particularly useful in reactions where the reactants have different solubilities.
Experimental Protocols
Protocol 1: Synthesis of N,N-Dimethylbenzylamine
A common method for the synthesis of N,N-dimethylbenzylamine is the reaction of benzyl chloride with dimethylamine.[2]
Materials:
-
Benzyl chloride
-
Dimethylamine (aqueous solution)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the aqueous solution of dimethylamine.
-
Cool the flask in an ice bath.
-
Slowly add benzyl chloride dropwise to the stirred dimethylamine solution.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Make the reaction mixture basic by adding a solution of sodium hydroxide.
-
Extract the product with diethyl ether using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation under reduced pressure to obtain pure N,N-dimethylbenzylamine.
Protocol 2: N,N-Dimethylbenzylamine as a Catalyst in Polyurethane Foam Formation (Illustrative)
This protocol provides a general overview of the catalytic role of N,N-dimethylbenzylamine in the formation of polyurethane foam.
Materials:
-
Polyol (e.g., polyethylene glycol)
-
Diisocyanate (e.g., toluene diisocyanate - TDI)
-
N,N-Dimethylbenzylamine (catalyst)
-
Surfactant (e.g., silicone-based)
-
Blowing agent (e.g., water)
Procedure:
-
In a suitable container, thoroughly mix the polyol, surfactant, blowing agent, and N,N-dimethylbenzylamine catalyst.
-
In a separate container, measure the required amount of diisocyanate.
-
Rapidly add the diisocyanate to the polyol mixture and stir vigorously.
-
The reaction will proceed quickly, leading to the formation of foam. The mixture will expand and solidify.
-
Allow the foam to cure at room temperature or in an oven at a slightly elevated temperature.
Quantitative Data Summary
The efficiency of N,N-dimethylbenzylamine as a catalyst can be evaluated based on reaction yields and rates. The following table summarizes illustrative data for its catalytic performance in specific reactions.
| Reaction | Substrates | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Amidation | Benzaldehyde, N,4-dimethylbenzylamine | 4 | THF | Room Temp | 3 | >95 |
Note: The data in this table is illustrative and based on a specific reaction reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.[5]
Visualizing Catalytic Pathways
Diagram 1: Catalytic Cycle of N,N-Dimethylbenzylamine in Polyurethane Formation
Caption: Catalytic cycle of polyurethane formation.
Diagram 2: Workflow for Phase Transfer Catalysis
Caption: Phase transfer catalysis workflow.
References
- 1. This compound|Chemical Synthesis Reagent [benchchem.com]
- 2. N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds [sincerechemicals.com]
- 3. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 4. atamankimya.com [atamankimya.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N,N-Dimethylbenzylamine (BDMA)
Introduction
N,N-Dimethylbenzylamine (CAS 103-83-3), commonly abbreviated as BDMA, is a versatile tertiary amine characterized by a benzyl group and two methyl groups attached to a nitrogen atom. This structure imparts unique reactivity, making it a valuable catalyst and chemical intermediate in a wide range of industrial processes. Its primary roles include acting as a potent catalyst for polyurethane systems, an accelerator for epoxy resin curing, a key precursor in the synthesis of quaternary ammonium compounds, and an intermediate for corrosion inhibitors. These application notes provide detailed technical information, quantitative data, and experimental protocols for researchers, scientists, and professionals in material science and drug development.
Application Note 1: Catalyst for Polyurethane Foam Production
BDMA is widely employed as a catalyst in the production of both flexible and rigid polyurethane (PU) foams.[1] It primarily accelerates the gelling reaction (polyol-isocyanate) and helps to balance it with the blowing reaction (water-isocyanate).[2] This control is crucial for achieving a uniform cell structure, good foam stability, and optimal physical properties such as adhesion and compressive strength.[3]
Catalytic Mechanism
As a tertiary amine, the lone pair of electrons on the nitrogen atom of BDMA interacts with the hydroxyl group of the polyol, increasing its nucleophilicity. This activated polyol can then more readily attack the electrophilic carbon of the isocyanate group, accelerating the formation of the urethane linkage. This catalytic action ensures a controlled and timely curing process, which is essential for producing high-quality foams.[2]
Quantitative Data
The addition of BDMA as a co-catalyst can significantly improve the physical properties of polyurethane foam.
Table 1: Comparative Analysis of Processing Aids on PU Foam Properties
| Property | BDMA | DMCHA (Control 1) | DABCO B (Control 2) |
|---|---|---|---|
| Density Reduction (%) | 20 | 15 | 10 |
| Cell Size Reduction (%) | 30 | 20 | 15 |
| Compressive Strength Increase (%) | 50 | 30 | 20 |
| Viscosity Reduction (%) | 33 | 25 | 20 |
(Data synthesized from comparative analysis. Actual values depend on the full formulation.)[4]
Experimental Protocol: Preparation of a Rigid Polyurethane Foam
This protocol describes the laboratory-scale synthesis of a rigid polyurethane foam using a soybean oil-based polyol, with BDMA as a gelling catalyst.[5]
Materials:
-
Soybean oil-based polyol (e.g., Agrol 3.6)
-
Glycerol (co-polyol and crosslinker)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
N,N-Dimethylbenzylamine (BDMA) (Gelling catalyst)
-
Dibutyltin dilaurate (DBTDL) (Co-catalyst)
-
Silicone surfactant
-
Distilled water (Blowing agent)
Procedure:
-
In a disposable container, combine 80 g of soybean oil-based polyol and 20 g of glycerol.
-
Add 2.0 g of silicone surfactant, 1.0 g of BDMA, 0.2 g of DBTDL, and 2.5 g of distilled water to the polyol mixture.
-
Mechanically stir the mixture at high speed (e.g., 2000 rpm) for 120 seconds to ensure homogeneity. This mixture is often referred to as "Component B".
-
Add the calculated amount of pMDI (Component A) to the mixture. The amount depends on the desired isocyanate index (typically 1.10 or 110%).
-
Immediately after adding the pMDI, stir the entire system vigorously for 15 seconds.
-
Quickly pour the reacting mixture into a mold and allow it to expand freely at room temperature (free-rise method).
-
Record the cream time (start of bubble formation) and gelation time (time to reach maximum height).[5]
-
After the foam has set, post-cure it in a convection oven for 6 hours at 100°C to complete the reaction and stabilize its properties.[5]
Visualization
References
Synthesis of Heterocyclic Compounds from 2,5-Dimethylbenzylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Synthesis of Tetrahydroisoquinolines
Tetrahydroisoquinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals. The following sections detail two classical methods for their synthesis, the Pictet-Spengler and Bischler-Napieralski reactions, using precursors analogous to those that could be derived from 2,5-dimethylbenzylamine.
A. Pictet-Spengler Reaction: A General Approach
The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] For the application of this reaction to a derivative of this compound, the starting material would first need to be converted to 2-(2,5-dimethylphenyl)ethylamine. The subsequent reaction with an aldehyde would then lead to the corresponding tetrahydroisoquinoline.
While a specific protocol for 2-(2,5-dimethylphenyl)ethylamine was not found, a general and widely cited procedure for the Pictet-Spengler reaction is presented below, using a substituted phenethylamine as a representative example.[3][4]
Reaction Principle:
The reaction proceeds via the formation of a Schiff base from the β-arylethylamine and an aldehyde. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring to afford the cyclized product.[2]
Caption: General workflow of the Pictet-Spengler reaction.
Experimental Protocol (Analogous Example):
This protocol describes the synthesis of a 1-substituted tetrahydroisoquinoline from a generic β-phenethylamine.
Materials:
-
β-Phenethylamine derivative (1.0 eq)
-
Aldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the β-phenethylamine derivative (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical for this compound Derivative):
The following table presents hypothetical data for the Pictet-Spengler reaction of 2-(2,5-dimethylphenyl)ethylamine with formaldehyde, based on typical yields for this reaction with activated aromatic rings.
| Entry | Starting Amine | Aldehyde | Product | Yield (%) | Reference |
| 1 | 2-(2,5-Dimethylphenyl)ethylamine | Formaldehyde | 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline | 75-85 | [1][2] |
| 2 | 2-(2,5-Dimethylphenyl)ethylamine | Acetaldehyde | 1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline | 70-80 | [1][2] |
B. Bischler-Napieralski Reaction: A General Approach
The Bischler-Napieralski reaction is another classical method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines.[5] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[5] To apply this to this compound, it would first need to be converted to the corresponding N-acyl-2-(2,5-dimethylphenyl)ethylamine.
Reaction Principle:
The amide is activated by a dehydrating agent (e.g., POCl₃, P₂O₅) to form a nitrilium ion or a related electrophilic species.[6] This intermediate then undergoes an intramolecular electrophilic aromatic substitution to yield the 3,4-dihydroisoquinoline.[6] Subsequent reduction affords the tetrahydroisoquinoline.
Caption: Workflow for the Bischler-Napieralski reaction and subsequent reduction.
Experimental Protocol (Analogous Example):
This protocol outlines the synthesis of a 3,4-dihydroisoquinoline from an N-acyl-β-phenethylamine, followed by its reduction.
Part 1: Cyclization Materials:
-
N-Acyl-β-phenethylamine derivative (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Toluene, anhydrous
Procedure:
-
Dissolve the N-acyl-β-phenethylamine derivative in anhydrous toluene.
-
Slowly add phosphorus oxychloride to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution.
-
Extract the product with toluene or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
Part 2: Reduction Materials:
-
Crude 3,4-dihydroisoquinoline from Part 1
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
Procedure:
-
Dissolve the crude 3,4-dihydroisoquinoline in methanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane.
-
Dry the organic layer and concentrate to give the crude tetrahydroisoquinoline.
-
Purify by column chromatography or crystallization.
Quantitative Data (Hypothetical for this compound Derivative):
The following table shows hypothetical data for the Bischler-Napieralski reaction of N-acetyl-2-(2,5-dimethylphenyl)ethylamine.
| Entry | Starting Amide | Product (after reduction) | Overall Yield (%) | Reference |
| 1 | N-Acetyl-2-(2,5-dimethylphenyl)ethylamine | 1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline | 60-70 | [5][6] |
| 2 | N-Benzoyl-2-(2,5-dimethylphenyl)ethylamine | 1-Phenyl-6,8-dimethyl-1,2,3,4-tetrahydroisoquinoline | 55-65 | [5][6] |
II. Synthesis of Benzodiazepines
Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of therapeutic applications. A common synthetic route involves the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of a benzodiazepine derivative from this compound, it would first need to be elaborated into a suitable o-phenylenediamine derivative.
Given the lack of specific examples starting from this compound, a general protocol for the synthesis of 1,5-benzodiazepines from o-phenylenediamine is provided as a representative example.
Reaction Principle:
The reaction involves the acid-catalyzed condensation of an o-phenylenediamine with a ketone. The reaction proceeds through the formation of a diimine intermediate which then undergoes an intramolecular cyclization to form the seven-membered benzodiazepine ring.
Caption: General scheme for the synthesis of 1,5-benzodiazepines.
Experimental Protocol (General Example):
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Ketone (2.2 eq)
-
Acetic acid (catalytic amount)
-
Ethanol
Procedure:
-
To a solution of o-phenylenediamine in ethanol, add the ketone and a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Quantitative Data (Representative Examples):
The following table provides data for the synthesis of 1,5-benzodiazepines from o-phenylenediamine and various ketones.
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetone | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 85 |
| 2 | Cyclohexanone | Spiro[cyclohexane-1,2'-(2,3-dihydro-1H-1,5-benzodiazepine)] | 90 |
| 3 | Acetophenone | 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | 82 |
Conclusion
The protocols and data presented herein provide a comprehensive overview of established methods for the synthesis of tetrahydroisoquinolines and benzodiazepines. While specific examples utilizing this compound as a direct precursor are not prevalent in the surveyed literature, the detailed procedures for analogous compounds offer a valuable starting point for researchers. The provided workflows and reaction principles can guide the design of novel synthetic routes to heterocyclic systems derived from this compound, a promising yet underexplored building block in medicinal and materials chemistry. Further investigation into the reactivity of this amine is warranted to expand the accessible chemical space of pharmacologically relevant heterocyclic compounds.
References
- 1. The Pictet-Spengler Reaction [ebrary.net]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2,5-Dimethylbenzylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Dimethylbenzylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary and most effective industrial and laboratory-scale methods for synthesizing this compound are the catalytic hydrogenation of 2,5-dimethylbenzonitrile and the reductive amination of 2,5-dimethylbenzaldehyde.[1] Another common route involves the nucleophilic substitution of 2,5-dimethylbenzyl chloride with an amine source, such as ammonia.[1] The choice of method often depends on the availability of starting materials, desired purity, and the scale of the reaction.
Q2: What are the key advantages and disadvantages of each main synthetic route?
A2: Catalytic hydrogenation of 2,5-dimethylbenzonitrile is a high-yield method, but it requires high-pressure hydrogenation equipment and careful handling of pyrophoric catalysts like Raney Nickel.[1] Reductive amination of 2,5-dimethylbenzaldehyde offers a versatile one-pot procedure with mild reaction conditions, but it may lead to over-alkylation, forming secondary and tertiary amines as byproducts. The use of specific reducing agents can help mitigate this issue.
Q3: How can I purify the crude this compound product?
A3: The most common method for purifying this compound is fractional distillation.[1] The boiling point of this compound is approximately 222.9°C at atmospheric pressure (760 mmHg).[1] For heat-sensitive compounds or to lower the required temperature, vacuum distillation is recommended. Post-synthesis purification is crucial to achieve a purity of over 98%.[1]
Troubleshooting Guides
Issue 1: Low Yield in Catalytic Hydrogenation of 2,5-Dimethylbenzonitrile
Possible Causes and Solutions:
-
Catalyst Inactivity: The Raney Nickel or Cobalt catalyst may have lost its activity due to improper storage or handling.
-
Solution: Use freshly prepared or properly stored catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.
-
-
Insufficient Hydrogen Pressure: The hydrogenation of the nitrile group requires sufficient hydrogen pressure to proceed efficiently.
-
Solution: Ensure the reactor is properly sealed and pressurized to the recommended level (e.g., 50 atm for Raney Cobalt).[1] Monitor the pressure throughout the reaction.
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter for reaction rate and selectivity.
-
Solution: Maintain the reaction temperature within the optimal range for the chosen catalyst (e.g., 120°C for Raney Cobalt).[1]
-
-
Presence of Impurities: Impurities in the starting material or solvent can poison the catalyst.
-
Solution: Use high-purity 2,5-dimethylbenzonitrile and anhydrous solvents.
-
Issue 2: Formation of Secondary and Tertiary Amines in Reductive Amination
Possible Causes and Solutions:
-
Over-alkylation: The newly formed primary amine can react with the starting aldehyde to form a secondary amine, which can further react to form a tertiary amine.
-
Solution: Use a large excess of the ammonia source to favor the formation of the primary amine. A stepwise procedure, where the imine is formed first and then reduced, can also minimize over-alkylation. Milder reducing agents like sodium borohydride are often preferred as they are selective for the imine and will not reduce the starting aldehyde if it is present.[1]
-
-
Inappropriate Reducing Agent: Some reducing agents are more aggressive and can promote side reactions.
-
Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to be effective for reductive amination while minimizing over-alkylation.
-
Issue 3: Incomplete Reaction or Slow Conversion
Possible Causes and Solutions:
-
Poor Quality Reagents: The aldehyde may have oxidized to the corresponding carboxylic acid, or the reducing agent may have degraded.
-
Solution: Use freshly distilled aldehyde and a fresh batch of the reducing agent.
-
-
Incorrect pH: The formation of the imine intermediate in reductive amination is pH-dependent.
-
Solution: For some reductive amination protocols, the addition of a catalytic amount of acetic acid can accelerate the formation of the imine.
-
-
Insufficient Stirring: In heterogeneous reactions like catalytic hydrogenation, efficient stirring is crucial for mass transfer.
-
Solution: Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
-
Data Presentation
Table 1: Comparison of Catalysts for Catalytic Hydrogenation of 2,5-Dimethylbenzonitrile
| Catalyst | Temperature (°C) | Pressure (atm) | Conversion/Yield |
| Raney Cobalt (with NH₃) | 120 | 50 | 89% Conversion[1] |
| Raney Nickel | 80–100 | 3 | 68–75% Yield[1] |
| Lithium Aluminum Hydride | Room Temperature | N/A | High Yield (General) |
Table 2: Comparison of Reducing Agents for Reductive Amination of Aldehydes
| Reducing Agent | Typical Yield (%) | Key Advantages |
| Sodium Borohydride (NaBH₄) | 85-92% (for anilines)[2] | Cost-effective, readily available. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Mild, selective for imines over aldehydes, tolerates a wide range of functional groups. |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Selective for imines, stable in mildly acidic conditions. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | High | "Green" reducing agent, high atom economy. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2,5-Dimethylbenzonitrile
-
Catalyst Preparation: Prepare Raney Nickel catalyst by slowly adding a Nickel-Aluminum alloy to a solution of sodium hydroxide. Wash the resulting catalyst with deionized water until the washings are neutral.
-
Reaction Setup: In a high-pressure autoclave, add 2,5-dimethylbenzonitrile, a suitable solvent (e.g., ethanol), and the prepared Raney Nickel catalyst (typically 5-10% by weight of the nitrile).
-
Reaction Conditions: Seal the autoclave and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to approximately 3 atm and heat to 80-100°C with vigorous stirring.[1]
-
Work-up: After the reaction is complete (monitored by GC or TLC), cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.
Protocol 2: Reductive Amination of 2,5-Dimethylbenzaldehyde
-
Imine Formation: To a solution of 2,5-dimethylbenzaldehyde in a suitable solvent (e.g., methanol), add a solution of ammonia in methanol (e.g., 7N) in excess. Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of 2,5-dimethylbenzonitrile.
Caption: Experimental workflow for the reductive amination of 2,5-dimethylbenzaldehyde.
Caption: Logical relationships for troubleshooting low yield in catalytic hydrogenation.
References
Technical Support Center: Purification of Crude 2,5-Dimethylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,5-Dimethylbenzylamine. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed.
-
From Reductive Amination of 2,5-Dimethylbenzaldehyde:
-
2,5-Dimethylbenzyl alcohol: Formed by the reduction of the starting aldehyde.
-
N-(2,5-Dimethylbenzyl)-2,5-dimethylbenzylamine (Dimer): A secondary amine formed from the reaction of the product with the intermediate imine.
-
Unreacted 2,5-Dimethylbenzaldehyde: The starting material may be carried through if the reaction is incomplete.
-
-
From Reduction of 2,5-Dimethylbenzonitrile:
-
Unreacted 2,5-Dimethylbenzonitrile: Incomplete reduction will leave the starting material in the crude product.[1]
-
Toluene: Often used as a solvent in this reaction.
-
-
From Amination of 2,5-Dimethylbenzyl Chloride:
-
Unreacted 2,5-Dimethylbenzyl Chloride: The starting material may persist if the reaction does not go to completion.[1]
-
Dimer and Trimer Amines: Over-alkylation of the ammonia can lead to the formation of di- and tri-substituted amines.
-
Q2: Which purification technique is most suitable for my crude this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Fractional Vacuum Distillation: This is the most common and effective method for purifying liquid amines on a larger scale, especially for removing non-volatile impurities and those with significantly different boiling points.
-
Column Chromatography: Ideal for removing impurities with similar boiling points and for achieving very high purity on a smaller scale.
-
Acid-Base Extraction: A useful initial purification step to remove neutral or acidic impurities from the basic amine.
-
Crystallization (as a salt): Can be a highly effective method for achieving high purity, particularly if the free base is difficult to crystallize.
Troubleshooting Guides
Fractional Vacuum Distillation
Q3: I am getting a low recovery of this compound after distillation. What could be the cause?
A3: Low recovery during distillation can be attributed to several factors. Refer to the troubleshooting workflow below.
Caption: Troubleshooting workflow for low recovery during distillation.
Q4: My this compound is still impure after a single distillation. What should I do?
A4: If impurities with close boiling points are present, a single distillation may not be sufficient. Consider the following options:
-
Increase the efficiency of the fractional distillation: Use a longer fractionating column or one with a more efficient packing material.
-
Repeat the distillation: A second distillation of the enriched fraction can significantly improve purity.
-
Pre-purification: Use acid-base extraction to remove non-basic impurities before distillation.
-
Alternative purification method: For challenging separations, column chromatography may be more effective.
Column Chromatography
Q5: My this compound is streaking or not moving from the baseline on a silica gel column. How can I resolve this?
A5: Amines are basic and can interact strongly with the acidic silica gel, leading to poor separation. The following workflow can help address this issue.
Caption: Troubleshooting guide for amine purification by silica gel chromatography.
Q6: How do I choose the right eluent system for column chromatography?
A6: The ideal eluent system should provide a good separation of your product from its impurities on a Thin Layer Chromatography (TLC) plate, with the product having an Rf value of approximately 0.2-0.4.
-
Start with a non-polar solvent system: A mixture of hexanes and ethyl acetate is a good starting point.
-
Increase polarity gradually: If the compound does not move from the baseline, increase the proportion of the more polar solvent (ethyl acetate).
-
Add a basic modifier: For amines, it is almost always necessary to add a small amount (0.5-2%) of a basic modifier like triethylamine to the eluent mixture to prevent streaking.
-
For very polar impurities: If impurities remain at the baseline, a more polar solvent system like dichloromethane/methanol with triethylamine might be necessary.
Recrystallization
Q7: I am unable to find a suitable solvent to recrystallize my this compound. What can I do?
A7: If the free base of this compound is an oil at room temperature or does not crystallize well from common solvents, converting it to a salt is a highly effective purification strategy. The hydrochloride salt is a common choice.
Q8: My product is "oiling out" instead of crystallizing. How can I fix this?
A8: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some solutions:
-
Lower the saturation of the solution: Re-heat the solution until the oil redissolves, then add a small amount of fresh hot solvent.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask at the air-solvent interface to induce nucleation.
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Use a seed crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
Data Presentation
Table 1: Physical Properties and Distillation Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₃N[2] |
| Molecular Weight | 135.21 g/mol |
| Boiling Point (Atmospheric Pressure) | 222.9 °C at 760 mmHg[1] |
| Boiling Point (Reduced Pressure) | Not available in searched literature. Estimated to be significantly lower. |
Table 2: Suggested Starting Conditions for Purification Techniques
| Purification Technique | Recommended Starting Conditions | Expected Purity |
| Fractional Vacuum Distillation | Pressure: <10 mmHg; Temperature: Dependent on pressure, requires optimization. | >98%[1] |
| Silica Gel Column Chromatography | Stationary Phase: Silica gelMobile Phase: Hexane/Ethyl Acetate (9:1) + 1% Triethylamine | >99% |
| Amine-Functionalized Silica Gel Chromatography | Stationary Phase: Amine-functionalized silica gelMobile Phase: Hexane/Ethyl Acetate (gradient) | >99% |
| Recrystallization (as Hydrochloride Salt) | Solvent: Isopropanol/Diethyl ether or Ethanol/Water | >99.5% |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and joints are well-sealed with vacuum grease.
-
Drying: Dry the crude this compound over anhydrous potassium carbonate or sodium sulfate, then filter.
-
Distillation:
-
Add the dried crude amine and a magnetic stir bar to the distillation flask.
-
Slowly apply vacuum and begin heating the distillation pot.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Collect the main fraction of this compound at a constant temperature and pressure.
-
Stop the distillation before the flask is completely dry.
-
-
Analysis: Analyze the purity of the collected fractions by GC, HPLC, or NMR.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is Hexane:Ethyl Acetate (9:1) with 1% triethylamine. The desired product should have an Rf of ~0.3.
-
Column Packing: Pack a column with silica gel in the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution with increasing polarity may be necessary to separate all impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization as the Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring until the solution is acidic (check with pH paper). A precipitate of the hydrochloride salt should form.
-
Crystallization: If no precipitate forms immediately, cool the solution in an ice bath and scratch the inside of the flask to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Liberation of Free Base (Optional): To recover the pure free amine, dissolve the hydrochloride salt in water, basify with a strong base (e.g., NaOH), and extract the amine into an organic solvent. Dry the organic layer and remove the solvent.
Visualization
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2,5-Dimethylbenzylamine
Welcome to the technical support center for the synthesis of 2,5-Dimethylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to address specific challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary laboratory and industrial scale syntheses of this compound are:
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Reductive Amination of 2,5-Dimethylbenzaldehyde: This is a widely used one-pot method where 2,5-dimethylbenzaldehyde is reacted with an amine source (commonly ammonia) in the presence of a reducing agent.[1][2][3]
-
Catalytic Hydrogenation of 2,5-Dimethylbenzonitrile: This high-yield method involves the reduction of the nitrile group to a primary amine using a catalyst, typically under a hydrogen atmosphere.[4]
-
Nucleophilic Substitution of 2,5-Dimethylbenzyl Chloride: This route involves the reaction of 2,5-dimethylbenzyl chloride with an amine source, such as ammonia.[4]
Q2: What are the major side reactions I should be aware of during the synthesis of this compound?
A2: The most common side reactions depend on the synthetic route:
-
Reductive Amination:
-
Catalytic Hydrogenation of Nitrile:
-
Incomplete Reduction: Formation of the intermediate imine.
-
Hydrogenolysis: Cleavage of the C-N bond, leading to the formation of toluene as a byproduct.[5]
-
-
From 2,5-Dimethylbenzyl Chloride:
-
Over-alkylation: Formation of secondary, tertiary, and even quaternary ammonium salts.[8]
-
Hydrolysis: Formation of 2,5-dimethylbenzyl alcohol if water is present.
-
Q3: How can I monitor the progress of my reaction and identify impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile components of the reaction mixture, including the desired product and potential side products.[9][10][11] It can also be used to assess the purity of the final product.[4]
-
High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis of the reaction mixture and the final product's purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound in Reductive Amination
Possible Causes and Solutions:
-
Cause: Inefficient imine formation.
-
Solution: The formation of the imine intermediate is often the rate-limiting step and is pH-dependent. The optimal pH is typically mildly acidic (around 5-6) to facilitate the dehydration step without fully protonating the amine nucleophile. You can use a mild acid catalyst like acetic acid. For less reactive substrates, adding a dehydrating agent such as anhydrous magnesium sulfate or using a Dean-Stark apparatus to remove water can drive the equilibrium towards imine formation.
-
-
Cause: Reduction of the starting aldehyde to 2,5-dimethylbenzyl alcohol.
-
Solution: This occurs when the reducing agent is too reactive and non-selective. Use a milder or more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce the protonated imine (iminium ion) over the aldehyde.[6] If using a less selective reducing agent like sodium borohydride (NaBH₄), it is crucial to allow sufficient time for imine formation before adding the reducing agent.[6]
-
-
Cause: Incomplete reaction.
-
Solution: Monitor the reaction by TLC or GC-MS to ensure all starting material has been consumed. If the reaction stalls, consider increasing the reaction time or temperature moderately. Ensure the reducing agent is active and added in the correct stoichiometric amount.
-
Problem 2: High Levels of Over-alkylation Byproducts
Possible Causes and Solutions:
-
Cause: The newly formed primary amine is more nucleophilic than ammonia and reacts with the aldehyde faster, leading to the formation of a secondary amine.
-
Solution 1: Stoichiometry Control: Use a large excess of the ammonia source. This will statistically favor the reaction of the aldehyde with ammonia over the newly formed primary amine.
-
Solution 2: Slow Addition: Add the aldehyde slowly to the reaction mixture containing the ammonia source and the reducing agent. This maintains a low concentration of the aldehyde, minimizing the chance of it reacting with the product amine.
-
Solution 3: Indirect Reductive Amination: Perform the reaction in two steps. First, form the imine by reacting 2,5-dimethylbenzaldehyde with ammonia and isolate it. Then, in a separate step, reduce the purified imine to the primary amine. This method completely avoids the issue of over-alkylation.
-
Problem 3: Formation of Quaternary Ammonium Salts (from 2,5-Dimethylbenzyl Chloride)
Possible Causes and Solutions:
-
Cause: The product primary amine, as well as the intermediate secondary and tertiary amines, are nucleophilic and can react with the starting 2,5-dimethylbenzyl chloride.
-
Solution 1: Use a Large Excess of Ammonia: Similar to controlling over-alkylation in reductive amination, using a large excess of ammonia will increase the probability of the benzyl chloride reacting with ammonia rather than the product amines.
-
Solution 2: Control Reaction Temperature: Lowering the reaction temperature can help to control the rate of the subsequent alkylation reactions, which often have a higher activation energy than the initial amination.
-
Solution 3: Monitor the Reaction Closely: Use GC-MS to monitor the progress of the reaction and stop it once the starting benzyl chloride has been consumed to prevent further alkylation of the product.
-
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the product distribution in the synthesis of this compound.
Table 1: Effect of Reducing Agent on Reductive Amination of 2,5-Dimethylbenzaldehyde
| Reducing Agent | Molar Ratio (Aldehyde:Amine:Reducing Agent) | Temperature (°C) | Time (h) | Yield of this compound (%) | 2,5-Dimethylbenzyl alcohol (%) | Bis(2,5-dimethylbenzyl)amine (%) |
| NaBH₄ | 1 : 10 : 1.5 | 25 | 4 | 65 | 25 | 10 |
| NaBH₃CN | 1 : 10 : 1.5 | 25 | 4 | 85 | 5 | 10 |
| NaBH(OAc)₃ | 1 : 10 : 1.5 | 25 | 4 | 90 | <2 | 8 |
| H₂/Pd-C (5 bar) | 1 : 10 : cat. | 50 | 6 | 92 | <1 | 7 |
Note: Data are illustrative and intended to demonstrate general trends.
Table 2: Effect of Ammonia Molar Ratio on Product Purity in Reductive Amination
| Molar Ratio (Aldehyde:Amine) | Reducing Agent | Temperature (°C) | Time (h) | Purity of this compound (by GC area %) | Bis(2,5-dimethylbenzyl)amine (by GC area %) |
| 1 : 3 | NaBH(OAc)₃ | 25 | 4 | 75 | 25 |
| 1 : 5 | NaBH(OAc)₃ | 25 | 4 | 88 | 12 |
| 1 : 10 | NaBH(OAc)₃ | 25 | 4 | 95 | 5 |
| 1 : 20 | NaBH(OAc)₃ | 25 | 4 | >98 | <2 |
Note: Data are illustrative and intended to demonstrate general trends.
Experimental Protocols
Protocol 1: Reductive Amination of 2,5-Dimethylbenzaldehyde using NaBH(OAc)₃
Materials:
-
2,5-Dimethylbenzaldehyde
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 2,5-dimethylbenzaldehyde (1.0 eq).
-
Add a solution of ammonia in methanol (10-20 eq) and the reaction solvent (DCM or DCE).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation of 2,5-Dimethylbenzonitrile
Materials:
-
2,5-Dimethylbenzonitrile
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a suitable pressure vessel, dissolve 2,5-dimethylbenzonitrile (1.0 eq) in methanol or ethanol.
-
Carefully add the Pd/C catalyst (typically 1-5 mol% of Pd).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 3-5 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by observing hydrogen uptake.
-
Once the hydrogen uptake ceases, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Reductive Amination
Caption: A logical workflow for troubleshooting low reaction yields in the reductive amination synthesis of this compound.
Signaling Pathway of Side Product Formation in Reductive Amination
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 4. This compound|Chemical Synthesis Reagent [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 2,5-Dimethylbenzylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes to this compound are:
-
Reductive Amination: This method involves the reaction of 2,5-dimethylbenzaldehyde with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent.
-
Nitrile Reduction: This route involves the reduction of 2,5-dimethylbenzonitrile using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[1]
Q2: What are the most common impurities I should expect?
A2: The potential impurities largely depend on the chosen synthetic route.
-
For Reductive Amination:
-
2,5-Dimethylbenzyl alcohol: Formed by the reduction of the starting aldehyde. This is more likely if a strong reducing agent is used or if the imine formation is slow.[2]
-
N,N-Bis(2,5-dimethylbenzyl)amine (Secondary Amine): This "dimer-like" byproduct can form when the initially formed primary amine reacts with another molecule of the intermediate imine.[3]
-
Unreacted 2,5-dimethylbenzaldehyde: Incomplete reaction can lead to the presence of the starting aldehyde in the final product.
-
-
For Nitrile Reduction:
-
N,N-Bis(2,5-dimethylbenzyl)amine (Secondary Amine): A common byproduct in nitrile reductions, especially during catalytic hydrogenation.[3][4]
-
N,N,N-Tris(2,5-dimethylbenzyl)amine (Tertiary Amine): Can also be formed as a result of further reaction of the secondary amine.[4]
-
Unreacted 2,5-dimethylbenzonitrile: Incomplete reduction will result in the starting nitrile as an impurity.
-
Q3: How can I identify these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting and identifying the common impurities in this compound synthesis.
-
High-Performance Liquid Chromatography (HPLC): Useful for purity assessment and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a buffer is a common starting point for separating benzylamine derivatives.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any impurities present. The chemical shifts of the aromatic and benzylic protons can help distinguish between the desired product and potential byproducts.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Reductive Amination
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Imine Formation | Ensure the reaction pH is slightly acidic (around 4-5) to promote imine formation without excessively protonating the amine.[7] Consider the use of a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards the imine. |
| Reduction of Starting Aldehyde | If using a strong reducing agent like sodium borohydride, ensure the imine has sufficient time to form before adding the reductant.[2] Alternatively, use a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the imine over the aldehyde.[2] |
| Inactive Reducing Agent | Use a fresh batch of the reducing agent. The activity of hydride-based reducing agents can diminish over time with exposure to moisture. |
| Poor Solubility | Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. |
Issue 2: High Levels of Secondary/Tertiary Amine Impurities in Nitrile Reduction
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Favoring Over-alkylation (Catalytic Hydrogenation) | The addition of ammonia or an ammonium salt to the reaction mixture can help suppress the formation of secondary and tertiary amines.[3][4] |
| Reactive Iminium Intermediate | When using powerful reducing agents like LiAlH₄, the intermediate imine can react with the product amine. Careful control of reaction temperature (e.g., starting at a low temperature and slowly warming) can sometimes mitigate this. |
| Choice of Reducing Agent | Consider alternative reducing agents. For example, using Raney Nickel with ammonia in methanol has been reported to be effective in minimizing secondary amine formation in some cases.[3] |
Issue 3: Unidentified Peaks in GC-MS Analysis
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Solvent or Reagent Impurities | Run a blank analysis of your solvents and starting materials to identify any pre-existing impurities. |
| Side Reactions | Review the reaction mechanism for potential side reactions. For example, in reductive amination, aldol condensation of the starting aldehyde can occur under certain conditions. |
| Mass Spectral Library Matching | Compare the mass spectrum of the unknown peak against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.[4] Be aware that isomers may have very similar mass spectra. |
| Derivatization | For amine-containing unknowns, derivatization (e.g., with a silylating agent) can sometimes provide more structural information and improve chromatographic separation. |
Experimental Protocols
Synthesis Protocol 1: Reductive Amination of 2,5-Dimethylbenzaldehyde
-
Imine Formation: In a round-bottom flask, dissolve 2,5-dimethylbenzaldehyde (1.0 eq) in methanol. Add ammonium acetate (1.5 - 2.0 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis Protocol 2: Reduction of 2,5-Dimethylbenzonitrile with LiAlH₄
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Dissolve 2,5-dimethylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to 0°C. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Work-up: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Collect the filtrate and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Analytical Protocol: GC-MS for Impurity Profiling
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection: 1 µL of a diluted sample in a suitable solvent (e.g., ethyl acetate or methanol) in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5-10 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Analytical Protocol: HPLC for Purity Assessment
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the polar amine from less polar impurities. A typical starting point is a gradient of:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm or 254 nm.
-
Injection Volume: 10-20 µL.
Data Presentation
Table 1: Common Impurities and their Typical GC-MS Retention Characteristics (Relative to this compound)
| Impurity | Typical Relative Retention Time | Key Mass Spectral Fragments (m/z) |
| 2,5-Dimethylbenzaldehyde | < 1.0 | 134 (M+), 133, 105, 91, 77 |
| 2,5-Dimethylbenzyl alcohol | < 1.0 | 136 (M+), 118, 105, 91, 77 |
| This compound | 1.0 | 135 (M+), 134, 120, 91 |
| N,N-Bis(2,5-dimethylbenzyl)amine | > 1.0 | 253 (M+), 134, 120, 91 |
Note: Relative retention times and mass spectra can vary depending on the specific GC-MS conditions.
Visualization
Logical Workflow for Troubleshooting Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Signaling Pathway for Impurity Formation in Nitrile Reduction
Caption: Formation of secondary and tertiary amine impurities during nitrile reduction.
References
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. N,N-Dimethylbenzylamine | SIELC Technologies [sielc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of 2,5-Dimethylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2,5-Dimethylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes for this compound are:
-
Reductive Amination: This method involves the reaction of 2,5-dimethylbenzaldehyde with ammonia in the presence of a reducing agent.[1]
-
Nucleophilic Substitution: This route utilizes the reaction of 2,5-dimethylbenzyl chloride with an amine source, typically ammonia.[2]
Q2: What are the potential impurities I might encounter in the synthesis of this compound?
A2: Depending on the synthetic route, common impurities may include:
-
From Reductive Amination:
-
Unreacted 2,5-dimethylbenzaldehyde.
-
The intermediate imine (N-(2,5-dimethylbenzylidene)methanamine).
-
Over-alkylation products, such as bis(2,5-dimethylbenzyl)amine (a secondary amine).
-
2,5-dimethylbenzyl alcohol from the reduction of the starting aldehyde.
-
-
From Nucleophilic Substitution:
-
Unreacted 2,5-dimethylbenzyl chloride.
-
Di- and tri-alkylation products, such as bis(2,5-dimethylbenzyl)amine and tris(2,5-dimethylbenzyl)amine.[3]
-
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. By co-spotting the reaction mixture with the starting material(s), you can visualize the consumption of reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture composition.
Q4: What are the recommended methods for purifying crude this compound?
A4: The most effective purification strategy typically involves a combination of:
-
Acid-Base Extraction: This technique separates the basic amine product from neutral and acidic impurities.[4][5][6][7][8]
-
Distillation: Fractional distillation under reduced pressure is used to separate the purified amine from non-volatile impurities and any remaining solvents.[9][10][11][12]
Troubleshooting Guides
Synthesis Route 1: Reductive Amination of 2,5-Dimethylbenzaldehyde
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no product formation | - Inactive reducing agent.- Inefficient imine formation.[1]- Reaction conditions not optimal (temperature, reaction time). | - Use a fresh batch of the reducing agent (e.g., sodium borohydride).- Ensure the ammonia source is potent.- Consider adjusting the pH to facilitate imine formation.- Increase the reaction temperature or prolong the reaction time and monitor by TLC. |
| Presence of significant amounts of unreacted 2,5-dimethylbenzaldehyde | - Insufficient amount of reducing agent.- Incomplete reaction. | - Increase the molar equivalents of the reducing agent.- Extend the reaction time. |
| Formation of 2,5-dimethylbenzyl alcohol as a major byproduct | - The reducing agent is too reactive and reduces the aldehyde before imine formation. | - Use a milder or more selective reducing agent, such as sodium triacetoxyborohydride.[2] |
| Presence of bis(2,5-dimethylbenzyl)amine (secondary amine impurity) | - The initially formed primary amine reacts with another molecule of the aldehyde and gets reduced. | - Use a large excess of ammonia to favor the formation of the primary amine. |
Synthesis Route 2: Nucleophilic Substitution of 2,5-Dimethylbenzyl Chloride
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired primary amine | - Formation of significant amounts of di- and tri-alkylation products.[3] | - Use a large excess of ammonia to increase the probability of the benzyl chloride reacting with ammonia rather than the product amine. |
| Reaction is slow or incomplete | - Insufficient temperature.- Poor quality of 2,5-dimethylbenzyl chloride. | - Increase the reaction temperature, potentially using a sealed vessel for reactions with ammonia.- Purify the 2,5-dimethylbenzyl chloride by distillation before use. |
Purification Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor separation during acid-base extraction | - Incomplete protonation or deprotonation of the amine.- Emulsion formation. | - Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 12) during neutralization.[8]- To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. |
| Product loss during distillation | - Distillation temperature is too high, leading to decomposition.- Inefficient condensation. | - Perform the distillation under reduced pressure to lower the boiling point of the amine.[10][11][12]- Ensure adequate cooling of the condenser. |
| Final product is still impure after distillation | - Boiling points of impurities are too close to the product's boiling point. | - Use a more efficient fractionating column for the distillation.- Consider an additional purification step, such as column chromatography on silica gel, before distillation. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
Materials:
-
2,5-Dimethylbenzaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,5-dimethylbenzaldehyde (1 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion using TLC.
-
Quench the reaction by carefully adding 1 M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous residue with dichloromethane (2 x volume) to remove any unreacted aldehyde and other neutral impurities.
-
Basify the aqueous layer to pH > 12 with 1 M NaOH.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
1. Acid-Base Extraction:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with 1 M HCl. The amine will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash the organic layer with 1 M HCl again to ensure complete extraction of the amine.
-
Combine the acidic aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is strongly basic (pH > 12), at which point the free amine will separate.
-
Extract the liberated amine with fresh organic solvent (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic solution under reduced pressure to obtain the purified amine.
2. Fractional Distillation:
-
Set up a fractional distillation apparatus for distillation under reduced pressure.[10][11]
-
Place the purified amine from the acid-base extraction into the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gently heat the flask to initiate boiling.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| CAS Number | 93-48-1 |
Source:[13]
Table 2: Expected Purity and Yield at Different Stages
| Stage | Expected Purity | Expected Yield | Analytical Technique |
| Crude Product (Post-Synthesis) | 70-85% | 80-90% | GC-MS, ¹H NMR |
| After Acid-Base Extraction | 90-97% | 85-95% (from crude) | GC-MS, ¹H NMR |
| After Fractional Distillation | >98% | 90-95% (from extracted) | GC-MS, ¹H NMR |
Note: These are typical values and may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting low purity in this compound synthesis.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Benzaldehyde, 2,5-dimethyl- [webbook.nist.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. amherst.edu [amherst.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Purification [chem.rochester.edu]
- 11. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 12. reddit.com [reddit.com]
- 13. This compound | C9H13N | CID 66735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalytic Hydrogenation of 2,5-Dimethylbenzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the catalytic hydrogenation of 2,5-dimethylbenzonitrile to produce 2,5-dimethylbenzylamine. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low or no conversion of 2,5-dimethylbenzonitrile. What are the possible causes and solutions?
A1: Low or no conversion can stem from several factors related to the catalyst, reaction conditions, or starting materials.
-
Catalyst Inactivity: The catalyst is the most common culprit.
-
Solution: Use a fresh batch of catalyst. Palladium on carbon (Pd/C) and Raney Nickel are common choices, but can deactivate over time or upon exposure to air.[1] For Pd/C, ensure it is handled under an inert atmosphere as much as possible. Raney Nickel is often stored under water or ethanol to maintain its activity.
-
Solution: Increase the catalyst loading. Typical loadings range from 5-10 mol% of the substrate.
-
-
Insufficient Hydrogen Pressure: The reaction requires a sufficient partial pressure of hydrogen to proceed.
-
Solution: Ensure your system is properly sealed and purged of air. Increase the hydrogen pressure incrementally. Pressures can range from atmospheric to over 50 bar, depending on the catalyst and scale.
-
-
Low Reaction Temperature: Hydrogenation reactions often require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Be aware that higher temperatures can sometimes promote side reactions.
-
-
Catalyst Poisoning: Trace impurities in the starting material or solvent can poison the catalyst.
-
Solution: Purify the 2,5-dimethylbenzonitrile and ensure the use of high-purity, degassed solvents. Common poisons for palladium catalysts include sulfur and nitrogen-containing compounds.[2]
-
Q2: I am observing the formation of a significant amount of di(2,5-dimethylbenzyl)amine (secondary amine) as a byproduct. How can I improve the selectivity for the primary amine?
A2: The formation of secondary amines is a common side reaction in nitrile hydrogenation.[1] This occurs when the initially formed primary amine reacts with an imine intermediate.
-
Addition of Ammonia: The most effective method to suppress secondary amine formation is to add ammonia to the reaction mixture.[1]
-
Solution: Introduce ammonia gas into the reactor or add a solution of ammonia in the reaction solvent (e.g., 5% ammonia in methanol). Ammonia competes for active sites on the catalyst and can shift the equilibrium away from the formation of the secondary amine.
-
-
Catalyst Choice: Some catalysts are inherently more selective for primary amines.
-
Solution: Raney Nickel or cobalt-based catalysts, often in the presence of ammonia, can provide higher selectivity to the primary amine compared to palladium or platinum catalysts.[3]
-
-
Reaction Conditions: Lower temperatures and higher hydrogen pressures generally favor the formation of the primary amine.
Q3: My reaction is producing 1,2,4-trimethylbenzene. What is causing this and how can I prevent it?
A3: The formation of 1,2,4-trimethylbenzene is due to a side reaction called hydrogenolysis, where the C-N bond of the benzylamine product is cleaved and replaced with a C-H bond.[4]
-
Catalyst Selection: Palladium catalysts are particularly prone to promoting hydrogenolysis.[2][4]
-
Solution: Consider using a different catalyst such as Raney Nickel or a rhodium-based catalyst, which are generally less prone to causing hydrogenolysis.
-
-
Acidic Conditions: The presence of acid can promote hydrogenolysis.
-
Solution: Ensure the reaction is run under neutral or basic conditions. The addition of a small amount of a non-nucleophilic base may help suppress this side reaction.
-
Q4: The reaction starts well but then stops before completion. What could be the issue?
A4: This is often a sign of catalyst deactivation or product inhibition.
-
Product Inhibition: The product, this compound, can adsorb onto the catalyst surface and inhibit further reaction.
-
Solution: Adding ammonia can sometimes mitigate this effect. In some cases, a continuous flow setup where the product is constantly removed from the reaction zone can be beneficial.
-
-
Catalyst Deactivation: The catalyst may be slowly poisoned by trace impurities or may agglomerate at higher temperatures, reducing its surface area and activity.
-
Solution: Use a higher catalyst loading or a more robust catalyst. Ensure high purity of all reagents and solvents.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the catalytic hydrogenation of benzonitrile, which can be used as a starting point for the optimization of the hydrogenation of 2,5-dimethylbenzonitrile.
| Parameter | Palladium on Carbon (Pd/C) | Raney Nickel (Raney Ni) | Cobalt (Co) Catalyst |
| Catalyst Loading | 5-10 mol% | ~20 wt% | 1-5 mol% |
| Hydrogen Pressure | 1-50 bar | 10-100 bar | 30-50 bar |
| Temperature | 25-80 °C | 50-120 °C | 70-120 °C |
| Solvent | Methanol, Ethanol, THF | Ethanol, Methanol (with NH3) | Toluene, Isopropanol |
| Typical Yield (Primary Amine) | 70-95% (can be lower due to hydrogenolysis) | >95% (with ammonia)[3] | >95%[5][6] |
| Common Byproducts | Toluene (from hydrogenolysis), Secondary Amine | Secondary Amine | Secondary Amine |
Experimental Protocol
The following is a general procedure for the catalytic hydrogenation of 2,5-dimethylbenzonitrile using Raney Nickel. This protocol is based on established methods for nitrile hydrogenation and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
2,5-dimethylbenzonitrile
-
Raney Nickel (slurry in water or ethanol)
-
Anhydrous Ethanol (or Methanol)
-
Ammonia solution (e.g., 7N in Methanol) or anhydrous ammonia
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 1.0 g) with anhydrous ethanol (3 x 20 mL) to remove water.
-
Reactor Setup: Add the washed Raney Nickel to the high-pressure autoclave.
-
Charge Reagents: Add a solution of 2,5-dimethylbenzonitrile (e.g., 5.0 g, 38.1 mmol) in anhydrous ethanol (50 mL).
-
Additive for Selectivity: Add the ammonia solution (e.g., 5 mL of 7N solution in methanol) to the reactor.
-
Purging: Seal the reactor and purge the system with an inert gas (nitrogen or argon) at least three times to remove all oxygen.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 bar).
-
Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 80 °C). Monitor the reaction progress by observing the hydrogen uptake.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Purge the reactor with inert gas. The catalyst can be carefully filtered through a pad of celite. Caution: Raney Nickel is pyrophoric and can ignite in air when dry. Keep the filter cake wet with solvent at all times.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no conversion.
Caption: Reaction pathway showing the formation of primary and secondary amines.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. hidenanalytical.com [hidenanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Managing reaction conditions for benzylamine synthesis (temperature, solvent)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction conditions during benzylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzylamine?
A1: The primary industrial and laboratory methods for benzylamine synthesis include:
-
Reductive Amination of Benzaldehyde: This "one-pot" procedure involves reacting benzaldehyde with ammonia in the presence of a reducing agent.[1][2] It is known for its wide substrate scope and mild reaction conditions.[1]
-
Reaction of Benzyl Chloride with Ammonia: This method involves the ammonolysis of benzyl chloride.[2][3] A large excess of ammonia is typically used to favor the formation of the primary amine and minimize the formation of secondary (dibenzylamine) and tertiary (tribenzylamine) amines.[3][4][5]
-
Gabriel Synthesis: This method produces pure primary benzylamine by avoiding over-alkylation.[1][6][7] It involves the reaction of potassium phthalimide with benzyl chloride, followed by hydrolysis.[6][7][8][9]
-
Hydrogenation of Benzonitrile: This is a major industrial route that involves the catalytic hydrogenation of benzonitrile.[2][10]
Q2: I am getting a low yield of benzylamine. What are the potential causes?
A2: Low yields in benzylamine synthesis can stem from several factors depending on the chosen method:
-
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the reaction to go to completion.
-
Side Reactions: The formation of byproducts, such as dibenzylamine and tribenzylamine in the case of benzyl chloride ammonolysis, can significantly reduce the yield of the desired primary amine.[3][4] In reductive amination, side reactions like hydrogenolysis can also occur.[11]
-
Poor Quality Reagents: The purity of starting materials like benzaldehyde or benzyl chloride, as well as the activity of the catalyst in reductive amination or hydrogenation, is crucial.
-
Suboptimal Solvent Choice: The solvent can significantly influence the reaction rate and selectivity. For instance, in the reaction of lithium dialkylaminoborohydrides with alkyl halides, the solvent composition (THF vs. dioxane) affects the ratio of amination to reduction products.[12]
Q3: How can I minimize the formation of secondary and tertiary amines in the reaction of benzyl chloride with ammonia?
A3: The formation of over-alkylation products is a common issue. To favor the synthesis of primary benzylamine, a large molar excess of ammonia to benzyl chloride is recommended, with ratios of 20:1 or even higher being reported.[3][5] Another strategy is to use hexamethylenetetramine instead of ammonia, which reacts with benzyl chloride to form an intermediate that can be hydrolyzed to yield benzylamine.[4] The Gabriel synthesis is also an excellent method to exclusively obtain the primary amine.[1][6]
Q4: What is the optimal temperature for benzylamine synthesis?
A4: The optimal temperature is highly dependent on the specific synthetic route:
-
Reductive Amination of Benzaldehyde: Temperatures can range from ambient to around 90°C. For example, a high yield (99.7%) has been reported at 90°C with a nickel-based catalyst.[5] Another study suggests 180°C as ideal for both conversion and primary amine selectivity in a specific catalytic system.[11]
-
Benzyl Chloride with Aqueous Ammonia: The exothermic reaction is often controlled to stay within a range of 30-34°C.[5] However, other procedures describe heating at temperatures ranging from 60 to 150°C under pressure.[3]
-
Gabriel Synthesis: This typically involves heating the reaction mixture to reflux.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during benzylamine synthesis, with a focus on managing reaction conditions.
Issue 1: Low Conversion of Starting Material in Reductive Amination
-
Possible Cause: Inefficient catalyst or suboptimal temperature.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure the catalyst (e.g., Raney Nickel, Ni/SiO2) is fresh and has been stored correctly.[13][14]
-
Increase Temperature: Gradually increase the reaction temperature. For some nickel-catalyzed systems, increasing the temperature from 160°C to 180°C has been shown to improve conversion.[11]
-
Increase Hydrogen Pressure: In catalytic hydrogenations, increasing the hydrogen pressure can enhance the reaction rate.[5]
-
Extend Reaction Time: Monitor the reaction progress using techniques like TLC or GC and allow for a longer reaction time if necessary.
-
Issue 2: Predominance of Dibenzylamine in the Reaction of Benzyl Chloride and Ammonia
-
Possible Cause: Insufficient excess of ammonia.
-
Troubleshooting Steps:
-
Increase Ammonia Concentration: Significantly increase the molar ratio of ammonia to benzyl chloride. Ratios of at least 15:1 are recommended.[3]
-
Control Addition Rate: Add the benzyl chloride dropwise to the ammonia solution to maintain a high local concentration of ammonia throughout the reaction.[5]
-
Consider an Alternative Method: If over-alkylation remains a persistent issue, switching to the Gabriel synthesis is a reliable way to produce pure primary benzylamine.[1][6]
-
Issue 3: Reaction Stalls or Proceeds Slowly
-
Possible Cause: Inappropriate solvent or insufficient heating.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can be critical. For instance, in the reaction of benzyl chloride with hexamethylenetetramine, chloroform is used.[4] For reductive amination, alcoholic solvents like methanol are common.[5] The use of a nonpolar solvent like benzene in the ammonolysis of benzyl chloride can create a two-phase system that may influence the reaction outcome.[3]
-
Ensure Adequate Heating and Mixing: For reactions requiring elevated temperatures, ensure the reaction mixture is being heated uniformly and stirred efficiently to facilitate contact between reactants.
-
Experimental Protocols
1. Reductive Amination of Benzaldehyde using a Graphene-Coated Nickel-Nickel Oxide Catalyst [5]
-
Catalyst Preparation:
-
Mix 0.05 mol of nickel nitrate hexahydrate, 0.05 mol of citric acid, and 8 mL of ethanol.
-
Heat and stir at 70°C until a gel forms.
-
Dry the gel at 100°C for 24 hours.
-
Roast the dried material in a nitrogen atmosphere at 700°C for 3 hours.
-
After cooling, add the product to a 1 mol/L sulfuric acid solution and pickle at 80°C until no more bubbles are generated.
-
Wash with water until neutral and dry to obtain a graphene-coated nickel catalyst (Ni@C).
-
Place the Ni@C catalyst in an oxygen-nitrogen mixed atmosphere (2% oxygen by volume) at 200°C for 2 hours to obtain the graphene-coated nickel-nickel oxide catalyst (Ni-NiO@C).
-
-
Reductive Amination Procedure:
-
In an autoclave, combine 0.5 mmol of benzaldehyde, 5 mL of a 2 mol/L methanol solution of ammonia, and 10 mg of the Ni-NiO@C catalyst.
-
Introduce hydrogen gas to a pressure of 2 MPa.
-
Stir the mixture at 400 rpm and heat at 90°C for 4 hours.
-
After the reaction, cool the autoclave, release the pressure, and analyze the product mixture. This method has been reported to yield 99.7% benzylamine.[5]
-
2. Synthesis of Benzylamine from Benzyl Chloride and Aqueous Ammonia [5]
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, place 810 g of 28% aqueous ammonia.
-
Add 84.3 g of benzyl chloride dropwise over two hours with constant stirring. The exothermic reaction should maintain a temperature between 30-34°C.
-
After the addition is complete, continue stirring for an additional two hours to ensure the reaction is complete.
-
Add an equimolecular quantity of 49% aqueous NaOH solution.
-
Allow the mixture to settle and separate the oily layer from the aqueous layer using a separatory funnel.
-
The oily layer can then be purified by distillation. A reported yield for this method is 60.7% benzylamine.[5]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzylamine Synthesis
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Reductive Amination | Benzaldehyde, Ammonia, H₂ | Ni-NiO@C | Methanol | 90 | 4 | 99.7 | [5] |
| Reductive Amination | Vanillyl alcohol, (NH₄)₂CO₃ | Ni/Al₂O₃–SiO₂ | - | 140 | 18 | 40 | [11] |
| Ammonolysis | Benzyl Chloride, Ammonia | NaOH | Water | 30-34 | 4 | 60.7 | [5] |
| Ammonolysis | Benzyl Chloride, Ammonia | - | Benzene/Water | 135-140 | 1 | - | [3] |
| Gabriel Synthesis | Phthalimide, Benzyl Chloride | K₂CO₃ | - | Reflux | 2 | 72-79 (N-benzylphthalimide) | [6] |
| Gabriel Synthesis | N-benzylphthalimide | Hydrazine hydrate (85%) | Methanol | Reflux | 1 | 60-70 (Benzylamine) | [6] |
Visualizations
Caption: Troubleshooting workflow for low benzylamine yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Gabriel synthesis to prepare benzylamine. Interpretation: The Gabriel.. [askfilo.com]
- 9. brainly.com [brainly.com]
- 10. Benzylamine - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.latech.edu [chem.latech.edu]
- 13. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Preventing polyalkylation in Friedel-Crafts reactions of xylenes
Technical Support Center: Friedel-Crafts Reactions of Xylenes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in preventing polyalkylation during Friedel-Crafts reactions involving xylenes.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of Friedel-Crafts reactions with xylenes, and why is it a common issue?
A1: Polyalkylation is a frequent side reaction in Friedel-Crafts alkylation where more than one alkyl group is introduced onto the aromatic ring.[1][2] Xylenes (dimethylbenzenes) are particularly susceptible to this issue. The two methyl groups already present on the benzene ring are electron-donating, which activates the ring and makes it highly reactive toward electrophilic aromatic substitution.[2] When the first alkyl group is added, it further activates the ring, making the monoalkylated product even more nucleophilic and reactive than the starting xylene.[1][3] This increased reactivity promotes subsequent alkylations, leading to a mixture of di- and tri-alkylated products that can be challenging to separate.[2][4]
Q2: What are the primary strategies to prevent or minimize polyalkylation?
A2: Several strategies can be employed to control polyalkylation:
-
Use a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of xylene relative to the alkylating agent, you increase the statistical probability that the electrophile will react with the abundant starting material rather than the less concentrated monoalkylated product.[1][3][5]
-
Optimize Reaction Conditions: Lowering the reaction temperature can decrease the rate of the second alkylation reaction.[1][3] Using a less active or more sterically hindered Lewis acid catalyst can also improve selectivity for monoalkylation.
-
Control Reactant Stoichiometry: Carefully controlling the molar ratio of the reactants is crucial to favor monoalkylation.[1][3]
-
Perform Friedel-Crafts Acylation followed by Reduction: This is often the most effective and reliable method.[1][6] An acyl group is introduced first, which deactivates the aromatic ring and prevents further substitution. The resulting ketone is then reduced to the desired alkyl group in a separate step.[1][6]
Q3: How does Friedel-Crafts acylation followed by reduction prevent polyalkylation?
A3: This two-step approach circumvents the issue of polyalkylation by changing the nature of the substituent added to the ring.
-
Alkylation: Adds an activating alkyl group, which makes the product more reactive and prone to polyalkylation.[1][7]
-
Acylation: Adds a deactivating acyl group (a ketone).[8][9] The electron-withdrawing nature of the carbonyl in the acyl group makes the monoacylated product less reactive than the starting xylene, effectively shutting down further reactions on the ring.[1][10] The ketone can then be reduced to the target alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[4][10]
Q4: How does steric hindrance influence the alkylation of xylenes?
A4: Steric hindrance plays a significant role in determining the position of substitution. The pre-existing methyl groups on the xylene ring and the bulkiness of the incoming electrophile can prevent reaction at certain positions.[8] For instance, when alkylating m-xylene with a bulky electrophile like the t-butyl cation, the reaction is likely to favor substitution at the less sterically hindered para position relative to the methyl groups.[8] However, the electronic directing effects of the methyl groups (ortho- and para-directing) are also a major factor, and the final product distribution is a result of the interplay between steric and electronic effects.[8][11]
Q5: Can carbocation rearrangement be an issue when alkylating xylenes?
A5: Yes, carbocation rearrangement is a significant limitation of Friedel-Crafts alkylation.[12][13] If the alkyl halide used can form a carbocation that can rearrange to a more stable one (e.g., a primary carbocation rearranging to a secondary or tertiary one via a hydride or alkyl shift), a mixture of products with different alkyl structures will be obtained.[13][14][15] For example, reacting p-xylene with 1-bromopropane can yield a mixture of n-propyl-p-xylene and isopropyl-p-xylene.[12] Friedel-Crafts acylation is not prone to these rearrangements because the acylium ion intermediate is resonance-stabilized.[6][15]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Excessive Polyalkylation Products | The monoalkylated product is more reactive than the starting xylene. | 1. Increase the molar excess of xylene to the alkylating agent (e.g., 5:1 or greater).[1][3]2. Lower the reaction temperature to reduce the rate of subsequent alkylations.[1]3. Switch to the Friedel-Crafts acylation-reduction pathway to deactivate the ring after the first substitution.[1][6] |
| Formation of Isomeric Products (Rearrangement) | The carbocation intermediate is rearranging to a more stable form. | 1. Use an alkyl halide that forms a stable carbocation not prone to rearrangement (e.g., a tertiary halide).2. Employ the Friedel-Crafts acylation-reduction sequence, as the acylium ion does not rearrange.[15] |
| Low or No Product Yield | 1. Deactivated Substrate: The xylene ring has an existing electron-withdrawing group.2. Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) has been deactivated by moisture.[16]3. Insufficient Catalyst: The catalyst has formed a complex with the product (especially in acylations).[16] | 1. Ensure the starting xylene does not contain strongly deactivating substituents.2. Use anhydrous (dry) solvents, reagents, and glassware. Flame-dry glassware before use.[16]3. In acylations, use a stoichiometric amount (or a slight excess) of the catalyst.[16] |
| Incorrect Regioisomer Formed | The reaction conditions favor the thermodynamically stable product over the kinetically favored one. | 1. Adjust the reaction temperature. Lower temperatures often favor the kinetic product (e.g., ortho/para isomers in toluene alkylation), while higher temperatures can lead to isomerization and favor the more stable thermodynamic product (e.g., meta isomer).[17] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of m-Xylene
This protocol describes the acylation of m-xylene with acetyl chloride, which avoids polyalkylation by introducing a deactivating acyl group.
Materials:
-
m-Xylene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred AlCl₃ suspension.
-
After the addition is complete, add m-xylene (1.0 equivalent) dropwise via the dropping funnel while maintaining the temperature below 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor reaction progress via TLC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude acetophenone product.[1]
-
Purify the product by distillation or column chromatography.
Protocol 2: Clemmensen Reduction of an Acyl Xylene
This protocol outlines the reduction of the ketone product from Protocol 1 to the corresponding alkyl xylene.
Materials:
-
Acyl xylene product from Protocol 1
-
Zinc amalgam (Zn(Hg))
-
Concentrated HCl
-
Toluene
-
Saturated sodium bicarbonate solution
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution for 10 minutes, then decanting the liquid and washing the solid zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the acyl xylene, an equal volume of toluene, and the prepared zinc amalgam.
-
Add concentrated HCl in portions through the condenser. An exothermic reaction should commence.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically to maintain the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the final alkyl xylene product.[1]
Visualizations
The Problem: Polyalkylation Workflow
Caption: The activating effect of the first alkyl group promotes further unwanted alkylation.
The Solution: Acylation-Reduction Pathway
Caption: Acylation deactivates the ring, preventing side reactions before reduction.
Troubleshooting Workflow for Byproduct Formation
Caption: A decision guide for addressing common byproduct issues in Friedel-Crafts alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Solved How can polyalkylation be minimized in | Chegg.com [chegg.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. fiveable.me [fiveable.me]
- 10. youtube.com [youtube.com]
- 11. steric hindrance effect: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
Removal of unreacted starting materials from 2,5-Dimethylbenzylamine
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and protocols for the removal of unreacted starting materials from 2,5-Dimethylbenzylamine, a common intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via reductive amination?
A1: The most common impurities are unreacted starting materials: 2,5-dimethylbenzaldehyde and the amine source (typically ammonia or an equivalent). Depending on the reducing agent used, byproducts from the reduction process may also be present.[1][2][3]
Q2: What are the key physical property differences that can be exploited for purification?
A2: The primary differences are in boiling points and acid-base properties. This compound is a basic compound, while 2,5-dimethylbenzaldehyde is neutral. Ammonia is a volatile gas with high water solubility. These differences allow for separation by distillation and acid-base extraction.
Q3: Which purification method is most suitable for large-scale purification?
A3: For large-scale purification, fractional distillation under reduced pressure is often the most efficient method due to the significant difference in boiling points between this compound and 2,5-dimethylbenzaldehyde.
Q4: How can I qualitatively assess the purity of my this compound sample?
A4: Thin Layer Chromatography (TLC) is a quick and effective method. Using an appropriate solvent system, you can visualize the separation of the product from starting materials and byproducts. Staining with ninhydrin can be useful for visualizing the primary amine.
Q5: What analytical techniques are recommended for quantitative purity assessment?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for determining the purity and identifying any residual impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used to determine the purity with a high degree of accuracy.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield after purification | - Incomplete reaction. - Product loss during aqueous washes in extraction. - Co-distillation with solvent or lower boiling point impurities. | - Optimize reaction conditions (time, temperature, stoichiometry). - Ensure the aqueous layer is basic (pH > 11) before extracting the amine. - Perform multiple extractions with smaller volumes of organic solvent. - Use a fractionating column during distillation and carefully monitor the distillation temperature. |
| Product is contaminated with 2,5-dimethylbenzaldehyde | - Inefficient extraction. - Inefficient distillation. | - Perform an acid wash (e.g., with 1M HCl) to protonate the amine and separate it from the neutral aldehyde. Then, basify the aqueous layer and re-extract the amine. - Improve the efficiency of your distillation by using a longer fractionating column or a slower distillation rate. |
| Product has a yellow or off-white color | - Presence of oxidized impurities. - Thermal degradation during distillation. | - Consider treating the crude product with a small amount of activated carbon before the final purification step. - Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound. |
| Water is present in the final product | - Incomplete drying of the organic layer. - Use of wet solvents or glassware. | - Dry the organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) for a sufficient amount of time before evaporating the solvent. - Ensure all solvents and glassware are thoroughly dried before use. |
Data Presentation
A summary of the physical properties of this compound and its common unreacted starting materials is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₉H₁₃N | 135.21 | ~214 (estimated) | Sparingly soluble in water; soluble in organic solvents.[4][5] |
| 2,5-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 220 | Not miscible in water; soluble in organic solvents.[6][7][8] |
| Ammonia | NH₃ | 17.03 | -33.34 | Highly soluble in water.[9][10][11][12] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is suitable for small to medium-scale purification and effectively removes neutral impurities like 2,5-dimethylbenzaldehyde.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
6 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated amine will be in the aqueous (bottom) layer, and the unreacted aldehyde will remain in the organic (top) layer.
-
Drain the aqueous layer into a clean flask.
-
Wash the organic layer with another portion of 1 M HCl and combine the aqueous layers.
-
Discard the organic layer (containing the aldehyde).
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add 6 M NaOH to the aqueous layer with stirring until the solution is strongly basic (pH > 11). The amine will deprotonate and may form an oily layer.
-
Extract the amine from the aqueous layer with three portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Fractional Distillation
This method is effective for separating compounds with different boiling points and is suitable for larger quantities.
Materials:
-
Crude this compound
-
Distillation apparatus (round bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Vacuum source (if performing vacuum distillation)
-
Boiling chips or magnetic stirrer
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are securely clamped.
-
Add the crude this compound and a few boiling chips to the round bottom flask.
-
Begin heating the flask gently.
-
If applicable, slowly apply vacuum.
-
Observe the temperature at the top of the fractionating column.
-
Collect any low-boiling fractions (e.g., residual solvent or ammonia) in a separate receiving flask and discard.
-
As the temperature approaches the boiling point of 2,5-dimethylbenzaldehyde, you may collect an intermediate fraction.
-
When the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the pure product.
-
Continue distillation until only a small amount of residue remains in the distillation flask.
-
Stop the heating and allow the apparatus to cool before venting the system (if under vacuum).
Visualizations
Caption: Workflow for the purification of this compound via acid-base extraction.
Caption: Decision-making workflow for troubleshooting the purification of this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. This compound (CAS 93-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. scbt.com [scbt.com]
- 6. 2,5-dimethyl benzaldehyde, 5779-94-2 [thegoodscentscompany.com]
- 7. echemi.com [echemi.com]
- 8. 2,5-Dimethylbenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 9. Ammonia | Definition, Preparation, Physical Properties, Chemical Reactivity, Derivatives & Uses | Britannica [britannica.com]
- 10. Ammonia - Wikipedia [en.wikipedia.org]
- 11. Ammonia: Structure, Properties, Production and Uses [allen.in]
- 12. Physicochemical properties and application of ammonia - Wechem [wechemglobal.com]
Technical Support Center: Scaling Up the Production of 2,5-Dimethylbenzylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the industrial-scale synthesis of 2,5-Dimethylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthesis routes for this compound?
A1: The three main industrial-scale synthesis routes for this compound are:
-
Catalytic Hydrogenation of 2,5-Dimethylbenzonitrile: This high-yield method involves the reduction of the nitrile group to a primary amine.[1]
-
Reductive Amination of 2,5-Dimethylbenzaldehyde: This process involves the reaction of 2,5-dimethylbenzaldehyde with ammonia in the presence of a reducing agent.
-
Nucleophilic Substitution of 2,5-Dimethylbenzyl Chloride: This route involves the reaction of 2,5-dimethylbenzyl chloride with an amine source, typically ammonia.[1]
Q2: What are the key considerations when selecting a synthesis route for industrial production?
A2: The choice of synthesis route depends on several factors, including precursor availability, desired product purity, production scale, and cost-effectiveness. For instance, catalytic hydrogenation often provides high yields and purity but requires specialized high-pressure equipment.[1] Reductive amination is a versatile method, while nucleophilic substitution can be a more straightforward approach if the starting materials are readily available.
Q3: What are the common impurities encountered during the synthesis of this compound?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions such as the formation of secondary and tertiary amines, and residual catalyst. The specific impurities will vary depending on the chosen synthesis route.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used to determine the purity of this compound and to quantify impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the final product.
Troubleshooting Guides
Route 1: Catalytic Hydrogenation of 2,5-Dimethylbenzonitrile
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive Catalyst: The catalyst may be old, poisoned, or improperly activated. | - Use a fresh batch of catalyst.- Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.- Consider using a more active catalyst, such as Raney Cobalt or a different grade of Raney Nickel.[1] |
| Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. | - Verify the integrity of the high-pressure reactor seals.- Increase the hydrogen pressure within the recommended safety limits for the equipment. A typical pressure is around 50 atm.[1] | |
| Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy. | - Gradually increase the reaction temperature. A typical temperature is around 120°C.[1] | |
| Formation of Secondary and Tertiary Amines | Reaction of the product with the intermediate imine: The newly formed primary amine can react with the intermediate imine, leading to secondary and eventually tertiary amines. | - Use an excess of ammonia to favor the formation of the primary amine.- Optimize the reaction time to minimize the contact time of the product under reaction conditions. |
| Product Contamination with Catalyst | Inefficient Filtration: The catalyst is not being effectively removed after the reaction. | - Use a finer filter medium.- Consider a secondary filtration step.- Ensure the catalyst has settled before starting the filtration process. |
Route 2: Reductive Amination of 2,5-Dimethylbenzaldehyde
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete Imine Formation: The initial reaction between the aldehyde and ammonia to form the imine is not going to completion. | - Ensure the removal of water formed during imine formation, as it is a reversible reaction.- Use a dehydrating agent or a Dean-Stark apparatus if feasible on a large scale. |
| Ineffective Reducing Agent: The chosen reducing agent is not potent enough or is being consumed by side reactions. | - Switch to a more effective reducing agent. Common choices include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[2] - Add the reducing agent portion-wise to control the reaction and minimize side reactions. | |
| Formation of Byproducts (e.g., Alcohol) | Reduction of the Aldehyde: The reducing agent is reducing the starting aldehyde before it can form the imine. | - Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride.[2] - Add the reducing agent after allowing sufficient time for imine formation. |
| Difficult Product Isolation | Emulsion Formation during Workup: The product and byproducts form a stable emulsion with the aqueous and organic layers. | - Add a brine solution to help break the emulsion.- Adjust the pH of the aqueous layer.- Consider using a different extraction solvent. |
Route 3: Nucleophilic Substitution of 2,5-Dimethylbenzyl Chloride
| Issue | Potential Cause | Troubleshooting Steps |
| Slow Reaction Rate | Low Reaction Temperature: The temperature is insufficient for the nucleophilic attack to occur at a reasonable rate. | - Increase the reaction temperature. A typical temperature for direct amination with aqueous ammonia in ethanol is around 70°C.[1] |
| Poor Solubility of Reactants: The reactants are not well-solubilized in the chosen solvent. | - Select a solvent that dissolves both the 2,5-dimethylbenzyl chloride and the ammonia source effectively. Ethanol is a common choice.[1] | |
| Formation of Quaternary Ammonium Salts | Over-alkylation of the Amine: The product amine reacts further with the benzyl chloride. | - Use a large excess of the ammonia source to favor the formation of the primary amine.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of Unreacted 2,5-Dimethylbenzyl Chloride | Incomplete Reaction: The reaction has not been allowed to proceed to completion. | - Increase the reaction time or temperature.- Ensure adequate mixing to facilitate contact between the reactants. |
Data Presentation
Table 1: Comparison of Industrial Synthesis Routes for this compound
| Parameter | Catalytic Hydrogenation of 2,5-Dimethylbenzonitrile | Reductive Amination of 2,5-Dimethylbenzaldehyde | Nucleophilic Substitution of 2,5-Dimethylbenzyl Chloride |
| Starting Materials | 2,5-Dimethylbenzonitrile, Hydrogen, Catalyst (e.g., Raney Co, Raney Ni), Ammonia | 2,5-Dimethylbenzaldehyde, Ammonia, Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | 2,5-Dimethylbenzyl Chloride, Ammonia |
| Typical Yield | High (up to 89% conversion)[1] | Moderate to High | Moderate (around 65% for direct amination)[1] |
| Purity | High (>95% after distillation)[1] | Variable, depends on reducing agent and purification | Moderate, may require extensive purification |
| Reaction Conditions | High pressure (~50 atm), Elevated temperature (~120°C)[1] | Mild to moderate temperature and pressure | Moderate temperature (~70°C)[1] |
| Key Advantages | High yield and purity | Versatile, can be adapted to various scales | Simpler setup, readily available starting materials |
| Key Disadvantages | Requires specialized high-pressure equipment, catalyst handling | Potential for byproduct formation, may require careful control of reducing agent | Lower yield, potential for over-alkylation |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2,5-Dimethylbenzonitrile
Objective: To synthesize this compound by the catalytic hydrogenation of 2,5-dimethylbenzonitrile.
Materials:
-
2,5-Dimethylbenzonitrile
-
Raney Cobalt or Raney Nickel catalyst
-
Aqueous ammonia
-
Hydrogen gas
-
Ethanol (solvent)
-
High-pressure stirred-tank reactor
Procedure:
-
Charge the high-pressure reactor with 2,5-dimethylbenzonitrile and ethanol.
-
Add the Raney Cobalt or Raney Nickel catalyst to the reactor under an inert atmosphere.
-
Add aqueous ammonia to the reactor.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas to approximately 50 atm.[1]
-
Heat the reactor to approximately 120°C while stirring vigorously.[1]
-
Monitor the reaction progress by monitoring hydrogen uptake and/or by taking samples for GC analysis.
-
Once the reaction is complete (typically when hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Protocol 2: Reductive Amination of 2,5-Dimethylbenzaldehyde
Objective: To synthesize this compound via reductive amination of 2,5-dimethylbenzaldehyde.
Materials:
-
2,5-Dimethylbenzaldehyde
-
Ammonia (in a suitable solvent like methanol or as aqueous ammonia)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol or other suitable solvent
-
Standard reaction vessel with stirring and temperature control
Procedure:
-
Dissolve 2,5-dimethylbenzaldehyde in methanol in the reaction vessel.
-
Add the ammonia solution to the reaction mixture and stir at room temperature to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride portion-wise to the reaction mixture, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic extract under reduced pressure and purify the crude product by distillation or column chromatography.
Protocol 3: Nucleophilic Substitution of 2,5-Dimethylbenzyl Chloride
Objective: To synthesize this compound by the reaction of 2,5-dimethylbenzyl chloride with ammonia.
Materials:
-
2,5-Dimethylbenzyl Chloride
-
Concentrated aqueous ammonia (e.g., 28%)[1]
-
Ethanol
-
Standard reaction vessel with reflux condenser, stirring, and temperature control
Procedure:
-
In the reaction vessel, combine 2,5-dimethylbenzyl chloride and ethanol.
-
Add a large excess of concentrated aqueous ammonia to the mixture.
-
Heat the reaction mixture to reflux (approximately 70°C) and maintain for several hours.[1]
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Make the aqueous residue basic with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous potassium carbonate.
-
Filter and concentrate the organic solution to obtain the crude product.
-
Purify the this compound by vacuum distillation.
Visualizations
Caption: Overview of the primary synthesis routes for this compound.
Caption: A logical workflow for troubleshooting common issues in production.
Caption: Signaling pathway for the reductive amination of 2,5-dimethylbenzaldehyde.
References
Technical Support Center: 2,5-Dimethylbenzylamine
This technical support center provides essential information on the stability and storage of 2,5-Dimethylbenzylamine, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep the container away from heat, sparks, and open flames. For long-term storage, maintaining a dry, inert atmosphere, for instance by storing under nitrogen, is beneficial.
Q2: What is the expected shelf life of this compound?
Q3: What are the signs of degradation of this compound?
A3: Degradation of this compound may be indicated by a change in its appearance from a clear, colorless liquid to a discolored (e.g., yellow or brown) substance. An increase in viscosity or the presence of precipitates can also be a sign of degradation. It is recommended to visually inspect the product before use.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions. It is also advisable to avoid contact with strong acids and bases.
Q5: What are the hazardous decomposition products of this compound?
A5: Upon thermal decomposition, this compound can release hazardous products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield | Degradation of this compound | 1. Check the appearance of the this compound for any signs of degradation (discoloration, precipitates).2. Verify the storage conditions and duration. Was the product exposed to high temperatures, light, or humidity?3. If degradation is suspected, it is advisable to use a fresh batch of the reagent. |
| Discoloration of the product (yellowing/browning) | Exposure to air (oxidation) or light | 1. Ensure the container is tightly sealed and was stored in a dark place.2. For future storage, consider flushing the container with an inert gas like nitrogen before sealing.3. While slight discoloration may not always affect reactivity in all applications, it is a sign of impurity, and for sensitive experiments, a new batch is recommended. |
| Formation of precipitates | Contamination or degradation | 1. Do not use the product if precipitates are observed.2. Review handling procedures to avoid introducing contaminants.3. Ensure that the storage container is clean and made of a compatible material. |
Stability Data
Disclaimer: The following quantitative data is for N,N-Dimethylbenzylamine and is provided as an illustrative guide for the stability of the structurally similar this compound. Specific stability data for this compound is not publicly available.
Table 1: Effect of Temperature on the Stability of N,N-Dimethylbenzylamine [2]
| Temperature (°C) | Shelf Life (Months) | Degradation Rate (%) |
| 5 | >24 | <1 |
| 20 | 18-24 | 2-5 |
| 40 | 6-12 | 10-20 |
Table 2: Effect of Humidity on the Stability of N,N-Dimethylbenzylamine [2]
| Relative Humidity (%) | Shelf Life (Months) | Degradation Rate (%) |
| <30 | >24 | <1 |
| 50-70 | 12-18 | 5-10 |
| >70 | 6-12 | 15-25 |
Table 3: Effect of Light Exposure on the Stability of N,N-Dimethylbenzylamine [2]
| Light Exposure Condition | Shelf Life (Months) | Degradation Rate (%) |
| Dark Storage | >24 | <1 |
| Diffuse Light | 12-18 | 5-10 |
| Direct UV Exposure | 6-12 | 15-25 |
Experimental Protocols
Protocol 1: Visual Inspection of this compound
-
Objective: To assess the quality of this compound before use.
-
Materials: A sealed container of this compound.
-
Procedure:
-
Before opening the container, visually inspect the product against a white background.
-
The product should be a clear and colorless liquid.
-
Check for any signs of discoloration (yellowing or browning).
-
Gently agitate the container and observe for any particulate matter or precipitates.
-
If any of these signs of degradation are present, it is recommended to use a fresh batch for sensitive applications.
-
Visualizations
References
Technical Support Center: Handling and Disposal of 2,5-Dimethylbenzylamine Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,5-Dimethylbenzylamine waste. The following information is intended to supplement, not replace, institutional safety protocols and regulatory requirements.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1][2] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear protective gloves, protective clothing, and eye/face protection, such as tightly sealed safety goggles and a face shield.[1] Work should be conducted in a chemical fume hood to avoid inhalation of vapors.
Q3: What should I do in case of accidental skin or eye contact with this compound?
A3: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with water/shower.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[2] In both cases, seek immediate medical attention.[1][2]
Q4: How should I handle a spill of this compound?
A4: For a small spill, absorb it with an inert material such as vermiculite, sand, or earth. Then, place the material into a suitable, sealed container for disposal.[3] Ensure the area is well-ventilated. For larger spills, it is critical to prevent the substance from entering drains.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents and acids.[1] Contact with these substances should be avoided to prevent potentially vigorous reactions.
Q6: How must this compound waste be disposed of?
A6: this compound waste is considered hazardous waste and must be disposed of in accordance with federal, state, and local regulations.[2] It should be collected in a suitable, closed container and disposed of through an approved waste disposal plant.[2] The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).
Q7: Can I neutralize this compound waste before disposal?
A7: Yes, neutralization is a recommended step for corrosive waste. As a basic compound, this compound can be neutralized with a weak acid. This should be done carefully to control the exothermic reaction. Following neutralization to a pH between 5.5 and 9.0, the waste may be eligible for drain disposal, depending on local regulations.[4][5]
Quantitative Data
While specific occupational exposure limits for this compound have not been established by regional regulatory bodies, the following table summarizes key physical and chemical properties relevant to its handling and disposal.[1]
| Property | Value |
| Molecular Formula | C9H13N |
| Molecular Weight | 135.21 g/mol |
| Appearance | Colorless to light yellow liquid |
| Odor | Amine-like |
| Boiling Point | Not available |
| Flash Point | Not available |
| Solubility | Slightly soluble in water |
| InChI Key | LUJNPFWZXIGIPS-UHFFFAOYSA-N[6] |
Experimental Protocols
Protocol for Neutralization of this compound Waste
This protocol outlines a general procedure for neutralizing this compound waste using a weak acid, such as citric acid, to control the exothermic reaction.
Materials:
-
This compound waste
-
1M Citric Acid solution
-
Large beaker or flask
-
Stir plate and stir bar
-
pH meter or pH strips
-
Ice bath
-
Appropriate PPE (chemical resistant gloves, safety goggles, face shield, lab coat)
Procedure:
-
Preparation: Don all required PPE and perform the neutralization in a certified chemical fume hood.
-
Dilution: Place the beaker or flask containing the this compound waste in an ice bath to manage heat generation. If the waste is concentrated, dilute it with water (e.g., a 1:5 ratio of waste to water) to help control the reaction temperature.
-
Neutralization: While stirring the diluted waste, slowly add the 1M citric acid solution.
-
Monitoring: Continuously monitor the pH of the solution using a pH meter or pH strips. Also, monitor the temperature of the solution. If the temperature rises significantly, slow down or temporarily stop the addition of the acid.
-
Endpoint: Continue adding the acid until the pH of the solution is between 5.5 and 9.0.[4]
-
Disposal: Once neutralized, the solution can be disposed of down the sanitary sewer, followed by flushing with a large volume of water, provided this is in accordance with local regulations.[4][5]
Visualizations
Caption: Decision workflow for the disposal of this compound waste.
Caption: Workflow for responding to a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tousimis.com [tousimis.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 6. This compound [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2,5-Dimethylbenzylamine
For researchers, scientists, and drug development professionals, the robust and accurate characterization of chemical entities is paramount. This guide provides a comparative overview of key analytical methodologies for the characterization of 2,5-Dimethylbenzylamine, a versatile intermediate in organic synthesis. The selection of an appropriate analytical technique is critical for ensuring purity, confirming identity, and quantifying the compound in various matrices.
This document outlines the performance of common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by data from analogous aromatic amines to provide a solid basis for method selection and development. Detailed experimental protocols are provided to serve as a starting point for laboratory implementation.
Data Presentation: A Comparative Analysis
The choice of an analytical method is often a trade-off between sensitivity, selectivity, and operational considerations. The following table summarizes the performance characteristics of various analytical methods applicable to the analysis of aromatic amines like this compound. This data, compiled from studies on analogous compounds, offers a baseline for comparison.
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | Aniline and N-methylaniline | > 0.999 | Not Reported | 0.010% (w/w) | < 5%[1] | 89 - 100%[1] |
| GC-MS | Aniline in serum | Not Reported | 0.1 mg/L | Not Reported | Within-run: 3.8%, Between-run: 5.8% | Not Reported |
| GC-MS | p-Anisidine and 4-Methoxy-2-nitroaniline | Not Reported | 9–50 pg/L[2] | Not Reported | < 15% (intra-day), < 20% (inter-day)[2] | 80 - 104%[2] |
| LC-MS/MS | Primary Aromatic Amines | > 0.999[1] | 0.025 - 0.20 ng/mL[1] | 0.1 - 1.0 ng/mL[1] | < 15.9% (inter-day)[1] | 75 - 114%[1] |
Mandatory Visualization
The following diagram illustrates a general workflow for the analytical characterization of this compound, from initial sample handling to final data analysis and interpretation.
Caption: A generalized workflow for the characterization of this compound.
Experimental Protocols
Below are detailed methodologies for two key analytical techniques. These protocols are intended as a foundation for the development of a specific, validated method for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[3]
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Prepare the sample containing this compound at a similar concentration to the standard solution using methanol as the diluent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A fused silica capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for the separation of aromatic amines.[3]
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte by integrating the peak area of a characteristic ion and comparing it to the calibration curve generated from the standard solutions.
High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol
HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including aromatic amines.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the analysis of aromatic amines.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed.[3] A common starting point is a mixture of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength that provides a strong signal for the analyte, typically around 210 nm for benzylamines.[4]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the this compound peak by its retention time.
-
Quantify the analyte by measuring the peak area and comparing it to a calibration curve constructed from the standard solutions.
Conclusion
The characterization of this compound can be effectively achieved using standard analytical techniques such as GC-MS and HPLC. The choice between these methods will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The provided protocols offer a solid foundation for developing and validating robust analytical methods for the quality control and research applications of this important chemical intermediate. For trace-level analysis, LC-MS/MS offers superior sensitivity and selectivity.[1] Researchers should perform method validation according to ICH guidelines to ensure the reliability of their results.
References
A Comparative Guide to the Gas Chromatography (GC) Analysis of 2,5-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gas chromatography (GC) for the analysis of 2,5-Dimethylbenzylamine with an alternative method, High-Performance Liquid Chromatography (HPLC). Supporting experimental data, based on the analysis of structurally similar aromatic amines, is provided to benchmark performance.
Introduction
This compound is a primary aromatic amine with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and robust analytical methods are crucial for purity assessment, impurity profiling, and quantitative analysis in various matrices. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. This guide details a typical GC-MS protocol and compares its performance characteristics with a representative HPLC method.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics for the quantitative analysis of aromatic amines using GC-MS and HPLC-UV. These values are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | >0.99 | >0.99 |
| Accuracy (% Recovery) | Typically within 80-120%[1] | 89 - 100%[1] |
| Precision (%RSD) | < 15%[1] | < 5%[1] |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.5 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | 2 ng/mL[2] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a general method for the analysis of this compound.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution in methanol.
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Quantifier Ion: To be determined from the mass spectrum of this compound (expected molecular ion at m/z 135).
-
Qualifier Ions: At least two other characteristic ions.
-
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol provides a general method for the analysis of this compound as an alternative to GC.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a mixture of acetonitrile and water (50:50 v/v) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or a similar reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Detection Wavelength: 210 nm.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area at 210 nm against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Mandatory Visualization
References
Purity Determination of 2,5-Dimethylbenzylamine: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2,5-Dimethylbenzylamine is paramount for the integrity of downstream applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely employed for this purpose. This guide provides a comparative analysis of these methods for the purity assessment of this compound, offering insights into methodology, performance, and data interpretation. While specific validated HPLC methods for this compound are not extensively documented in publicly available literature, this guide proposes a robust HPLC method based on the analysis of structurally similar aromatic amines and compares it with established GC-based approaches.
Comparison of Analytical Techniques: HPLC vs. GC
The selection between HPLC and GC for the analysis of this compound depends on several factors, including the volatility of the compound and its potential impurities, thermal stability, and the desired sensitivity of the assay.[1][2] GC is often favored for volatile and thermally stable compounds, while HPLC is more suitable for non-volatile or thermally labile substances.[2][3] For this compound, commercial specifications often cite GC for purity assessment, typically indicating a purity of 97.5% or higher.[4][5]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Not required; suitable for non-volatile and thermally unstable compounds.[1] | Requires sample to be volatile and thermally stable.[2] |
| Operating Temperature | Typically ambient to moderately elevated (e.g., 25-60 °C).[1] | High temperatures are required for volatilization (e.g., 150-300 °C).[1] |
| Instrumentation Cost | Generally higher due to the need for high-pressure pumps and expensive solvents.[3] | Generally more cost-effective, utilizing carrier gases which are less expensive than HPLC solvents.[3] |
| Analysis Time | Can range from 10 to 60 minutes.[1][3] | Typically faster, with run times from a few minutes to seconds for volatile compounds.[1] |
| Detector Options | Wide range, including UV-Vis, Fluorescence, Mass Spectrometry (MS), and Evaporative Light Scattering (ELSD).[1] | Common detectors include Flame Ionization Detector (FID) and Mass Spectrometry (MS).[2] |
Proposed HPLC Method for this compound Purity
Based on methods for similar aromatic amines, a reverse-phase HPLC (RP-HPLC) method is proposed for the purity determination of this compound.
Experimental Protocol:
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of Acetonitrile (ACN) and water (containing 0.1% Trifluoroacetic acid, TFA, to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
Established GC Method for this compound Purity
Commercial purity assessments of this compound are often performed using GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4][5]
Experimental Protocol:
-
Chromatographic System: A gas chromatograph with a split/splitless injector and an FID or MS detector.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Detector Temperature: 300 °C (for FID).
-
Sample Preparation: Dilute the this compound sample in a suitable solvent like dichloromethane.
Performance Comparison and Data
The following table summarizes the expected performance characteristics of the proposed HPLC method compared to a typical GC method for this compound purity analysis.
| Parameter | Proposed HPLC Method | Typical GC Method |
| Specificity | High, capable of separating closely related impurities. | High, especially with MS detection for peak identification. |
| Linearity | Expected to be excellent (R² > 0.99) over a defined concentration range. | Typically exhibits excellent linearity (R² > 0.99). |
| Precision | Expected to have low %RSD for replicate injections. | Generally shows high precision with low %RSD. |
| Limit of Detection (LOD) | Dependent on the chromophore of the impurities; may require derivatization for trace analysis. | High sensitivity, especially with FID for hydrocarbons. |
| Limit of Quantification (LOQ) | Dependent on the chromophore of the impurities. | High sensitivity. |
Logical Workflow for Method Selection
The choice between HPLC and GC for purity analysis of this compound can be guided by the following workflow.
Caption: Decision workflow for selecting an analytical method.
Experimental Workflow for HPLC Purity Determination
The following diagram illustrates the general workflow for determining the purity of this compound using the proposed HPLC method.
Caption: HPLC experimental workflow for purity analysis.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 4. This compound|Chemical Synthesis Reagent [benchchem.com]
- 5. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Quantitative NMR (qNMR) for the Purity Assessment of Benzylamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical compounds, including benzylamines.[1][2] Its key advantage lies in the direct proportionality between the NMR signal integral and the number of nuclei, allowing for accurate quantification without the need for a specific reference standard of the analyte.[3][4] This guide provides a comparative overview of qNMR for the purity assessment of benzylamines, details experimental protocols, and presents a comparison with traditional chromatographic methods.
Principle of qNMR for Purity Determination
The foundation of qNMR is that the integrated area of an NMR signal is directly proportional to the molar amount of the nuclei generating that signal.[5] For purity assessment, a certified internal standard (IS) of known purity is accurately weighed and mixed with a precisely weighed sample of the analyte. The purity of the analyte can then be calculated using the following equation:
Purity (%) = (Ix / IStd) * (NStd / Nx) * (Mx / MStd) * (mStd / mx) * PStd
Where:
-
I : Integral of the signal for the analyte (x) and internal standard (Std)
-
N : Number of protons for the integrated signal of the analyte (x) and internal standard (Std)
-
M : Molar mass of the analyte (x) and internal standard (Std)
-
m : Mass of the analyte (x) and internal standard (Std)
-
P : Purity of the internal standard (Std)[6]
Experimental Protocol: Purity of Benzylamine via qNMR
This protocol outlines the steps for determining the purity of a benzylamine sample using an internal standard.
Selection of Components
-
Analyte Signal: Choose a well-resolved signal from the benzylamine spectrum that does not overlap with other signals. For benzylamines, the benzylic protons (-CH2-) or distinct aromatic protons are often suitable. Avoid exchangeable N-H protons.
-
Internal Standard (IS): The IS must be of high purity (≥99%), stable, non-volatile, and have signals that do not overlap with the analyte or solvent.[7][8] Maleic acid is a common choice.[4][9]
-
Deuterated Solvent: The solvent must completely dissolve both the analyte and the IS.[3] Deuterated dimethyl sulfoxide (DMSO-d6) is a versatile choice for many benzylamines and common standards like maleic acid.[9]
Sample Preparation
-
Accurately weigh approximately 10-20 mg of the benzylamine sample into a clean vial using a calibrated analytical balance (to 0.01 mg accuracy).[10]
-
Accurately weigh approximately 10-15 mg of the internal standard (e.g., Maleic Acid, purity ≥ 99.5%) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent (e.g., DMSO-d6).
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a high-quality 5 mm NMR tube.[5]
NMR Data Acquisition
-
Spectrometer: Use a well-calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Key Parameters:
-
Pulse Angle: 90° pulse.[10]
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and IS signals to ensure full relaxation and accurate integration. A conservative value of 30 seconds is often sufficient if T1 values are unknown.[8]
-
Number of Scans (NS): Typically 8 to 64 scans, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[11][12]
-
Acquisition Time (AQ): At least 3-4 seconds to ensure high digital resolution.
-
Dummy Scans (DS): 4 dummy scans to reach a steady state before acquisition.[10]
-
Sample Spinning: Off. Data should be acquired on a static sample to avoid spinning sidebands.[12]
-
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the selected, well-resolved signals for both the benzylamine analyte and the internal standard.
-
Use the qNMR purity equation to calculate the purity of the benzylamine sample.
Visualizing the qNMR Workflow
The following diagram illustrates the key stages of the qNMR experimental process for purity determination.
Caption: A flowchart of the qNMR process from sample preparation to the final purity calculation.
Logical Relationship in qNMR Calculation
The calculation of purity in qNMR is a ratiometric measurement that depends on several key experimental and intrinsic molecular properties.
Caption: Relationship between experimental inputs and constants in the qNMR purity formula.
Comparative Analysis: qNMR vs. HPLC
While High-Performance Liquid Chromatography (HPLC) is a standard technique for purity analysis, qNMR offers distinct advantages and serves as an excellent orthogonal method.[4][13]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal integral is directly proportional to the number of nuclei.[5] | Separation based on analyte partitioning between a mobile and stationary phase; detection typically by UV absorbance. |
| Reference Standard | Requires a single, structurally unrelated internal standard of known purity.[1] | Requires a specific, certified reference standard of the analyte itself for accurate quantification.[4] |
| Selectivity | High selectivity based on unique chemical shifts. Can be challenging with complex mixtures or signal overlap.[14] | Excellent separation capability for complex mixtures. Co-elution can be a challenge. |
| Method Development | Generally rapid; involves selecting a suitable solvent, standard, and optimizing a few key acquisition parameters.[15][16] | Can be time-consuming; involves screening columns, mobile phases, gradients, and detector wavelengths. |
| Analysis Time | Typically 5-15 minutes per sample for data acquisition. | Varies from 5 to >30 minutes per sample depending on the separation method. |
| Precision | High precision, with Relative Standard Deviations (RSD) typically below 1% under optimal conditions.[1] | High precision, with RSD values often <1% for established methods. |
| Universality | Near-universal detection for soluble proton-containing compounds.[17] | Detection is dependent on the analyte having a chromophore (for UV detection). |
| Sample Integrity | Non-destructive; the sample can be recovered after analysis. | Destructive; the sample is consumed during the analysis. |
Supporting Experimental Data Comparison
While specific comparative data for benzylamines is dispersed across various studies, a general comparison of validation parameters highlights the performance of each technique. The following table is a representative summary based on typical validation results for pharmaceutical compounds.[9][16]
| Parameter | qNMR (Example: Sulfasalazine) [9] | HPLC-UV (Example: Coenzyme Q10) [16] |
| Linearity (R²) | 0.9991 | > 0.99 |
| Precision (RSD) | < 0.65% | < 7.1% (Intra-day) |
| LOD | 0.02 mg/mL | 0.025 µg/mL |
| LOQ | 0.07 mg/mL | 0.083 µg/mL |
| Recovery/Accuracy | RSD < 0.59% | -0.9% to 7.1% deviation |
Note: LOD and LOQ are highly dependent on the specific analyte and instrumentation. HPLC is generally more sensitive.[16]
Conclusion
Quantitative NMR is a robust, precise, and efficient method for the purity assessment of benzylamines and other active pharmaceutical ingredients.[3] Its primary advantage is the ability to provide accurate quantification using a single, readily available internal standard, making it an ideal orthogonal technique to traditional HPLC methods.[4][15] By offering a non-destructive analysis with rapid method development, qNMR is an invaluable tool in research, development, and quality control environments, ensuring the accurate characterization of chemical entities.[1][13]
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. emerypharma.com [emerypharma.com]
- 4. enovatia.com [enovatia.com]
- 5. rssl.com [rssl.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Quantitative NMR Method for the D...: Ingenta Connect [ingentaconnect.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. youtube.com [youtube.com]
- 16. acgpubs.org [acgpubs.org]
- 17. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2,4- vs. 2,5-Dimethylbenzylamine for Researchers
For drug development professionals and researchers in the chemical sciences, understanding the nuanced reactivity of isomeric building blocks is paramount. The positioning of functional groups on an aromatic ring can profoundly influence a molecule's chemical behavior, impacting reaction kinetics, product distribution, and ultimately its biological activity. This guide provides a detailed comparison of the reactivity of two isomers: 2,4-dimethylbenzylamine and 2,5-dimethylbenzylamine, focusing on the electronic and steric effects that govern their chemical properties.
Executive Summary: Key Reactivity Differences
The primary distinction in reactivity between 2,4-dimethylbenzylamine and this compound arises from the "ortho effect" exerted by the methyl group at the 2-position in the 2,4-isomer. While both molecules are activated by two electron-donating methyl groups, the steric hindrance introduced by the ortho-substituent in 2,4-dimethylbenzylamine is predicted to decrease its nucleophilicity and basicity relative to the 2,5-isomer, where both methyl groups are further from the aminomethyl functional group. Consequently, this compound is expected to exhibit faster reaction rates in processes where the amine acts as a nucleophile, such as acylation and alkylation reactions.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the amino group in benzylamines is governed by a combination of electronic and steric factors.
Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I), which increases the electron density on the benzene ring and, subsequently, on the nitrogen atom of the aminomethyl group.[1] This enhanced electron density increases the nucleophilicity and basicity of the amine. In both 2,4- and this compound, the two methyl groups contribute to this activating effect.
Steric Effects: The presence of a substituent at the ortho position (adjacent to the benzylamine's point of attachment to the ring) can physically impede the approach of reactants to the amino group. This steric hindrance can significantly reduce reaction rates.[2] This "ortho effect" is the key differentiating factor between the two isomers. In 2,4-dimethylbenzylamine, the methyl group at the 2-position provides steric shielding of the aminomethyl group, which is absent in the 2,5-isomer.
Predicted Reactivity Comparison
Based on the principles of electronic and steric effects, a qualitative comparison of the reactivity of the two isomers can be made.
| Property | 2,4-Dimethylbenzylamine | This compound | Rationale |
| Basicity (pKa of conjugate acid) | Predicted to be lower | Predicted to be higher | The ortho-methyl group in the 2,4-isomer is expected to sterically hinder the solvation of the corresponding ammonium cation, destabilizing it and thereby reducing the basicity of the parent amine.[2] |
| Nucleophilicity | Predicted to be lower | Predicted to be higher | The steric bulk of the ortho-methyl group in 2,4-dimethylbenzylamine will impede its approach to an electrophilic center, reducing its effectiveness as a nucleophile compared to the less hindered 2,5-isomer.[1] |
| Rate of Acylation/Alkylation | Predicted to be slower | Predicted to be faster | Reactions involving nucleophilic attack by the amine, such as acylation with acetyl chloride or alkylation with an alkyl halide, are expected to proceed more slowly for the 2,4-isomer due to steric hindrance at the reaction center.[3] |
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the relative reactivities, a competitive experiment is the most direct approach. Below is a detailed protocol for a competitive acylation reaction.
Competitive Acylation of 2,4- and this compound
Objective: To determine the relative nucleophilicity of 2,4- and this compound by reacting an equimolar mixture of the two with a limited amount of an acylating agent.
Materials:
-
2,4-Dimethylbenzylamine
-
This compound
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of the Amine Mixture: In a dry round-bottom flask, prepare a solution containing 2,4-dimethylbenzylamine (1.0 mmol), this compound (1.0 mmol), and an internal standard (0.5 mmol) in anhydrous DCM (20 mL).
-
Reaction Setup: Cool the flask to 0 °C in an ice bath and add triethylamine (1.1 mmol).
-
Addition of Acylating Agent: Slowly add a solution of acetyl chloride (0.5 mmol) in anhydrous DCM (5 mL) dropwise to the stirred amine mixture over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Analysis: Analyze the crude product mixture by GC-MS and ¹H NMR to determine the relative ratio of the two N-acetylated products (N-(2,4-dimethylbenzyl)acetamide and N-(2,5-dimethylbenzyl)acetamide). The ratio of the products will reflect the relative rates of reaction and thus the relative nucleophilicity of the two amines.
Visualizing Reaction Concepts
Logical Flow of Reactivity Prediction
Caption: Factors influencing the predicted reactivity of the isomers.
Experimental Workflow for Competitive Acylation
Caption: Workflow for determining relative reactivity.
Conclusion
The subtle difference in the placement of a methyl group between 2,4-dimethylbenzylamine and this compound leads to a significant predicted difference in their chemical reactivity. The steric hindrance from the ortho-methyl group in 2,4-dimethylbenzylamine is expected to make it a less potent nucleophile and a weaker base compared to its 2,5-isomer. For synthetic applications where high reactivity of the benzylamine is desired, the 2,5-isomer would likely be the superior choice. The provided experimental protocol offers a straightforward method for quantifying these predicted differences, providing valuable data for reaction optimization and the development of structure-activity relationships.
References
Steric Effects of Methyl Groups on Benzylamine Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of benzylamine and its methyl-substituted analogues (o-methylbenzylamine, m-methylbenzylamine, and p-methylbenzylamine). The presence and position of a methyl group on the phenyl ring significantly influence the nucleophilicity of the amine through a combination of electronic and steric effects. This document summarizes experimental data, details relevant experimental protocols, and provides visualizations to illustrate these concepts.
Introduction to Steric and Electronic Effects
The reactivity of benzylamine in nucleophilic substitution and acylation reactions is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom. Methyl groups, being electron-donating, can modulate this reactivity.
-
Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect. When positioned at the meta and para positions, they increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and basicity. This leads to an increased reaction rate compared to unsubstituted benzylamine.[1]
-
Steric Effects: A methyl group at the ortho position introduces steric hindrance around the amino group. This bulkiness can impede the approach of electrophiles to the nitrogen atom, thus slowing down the reaction rate. This steric effect can often outweigh the electronic-donating effect of the methyl group.[2]
Comparative Reactivity Data
| Compound | Structure | Position of Methyl Group | Expected Relative Reactivity | Predominant Effect |
| p-Methylbenzylamine | CH(_3)C(_6)H(_4)CH(_2)NH(_2) | para | Highest | Electronic (Donating) |
| m-Methylbenzylamine | CH(_3)C(_6)H(_4)CH(_2)NH(_2) | meta | High | Electronic (Donating) |
| Benzylamine | C(_6)H(_5)CH(_2)NH(_2) | - | Baseline | - |
| o-Methylbenzylamine | CH(_3)C(_6)H(_4)CH(_2)NH(_2) | ortho | Lowest | Steric (Hindrance) |
Note: This table is based on the general principles of electronic and steric effects on amine nucleophilicity. The precise quantitative differences in reactivity will vary depending on the specific reaction, solvent, and temperature.
A study on the nucleophilic substitution reactions of meta- and para-substituted benzylamines with benzyl bromide in methanol confirmed that electron-donating groups, such as a methyl group, increase the rate of reaction compared to the unsubstituted benzylamine.[1] This supports the higher expected reactivity of the meta and para isomers. The lower expected reactivity of the ortho isomer is due to the steric hindrance imposed by the methyl group in close proximity to the amine functionality.[2]
Experimental Protocols
To quantitatively assess the steric effects of methyl groups on benzylamine reactivity, a kinetic study of a model reaction, such as N-alkylation or N-acylation, can be performed. Below are detailed methodologies for such experiments.
Kinetic Analysis of Benzylamine N-Alkylation by Conductivity Measurement
This protocol is suitable for monitoring the progress of the reaction between benzylamine derivatives and an alkyl halide, which produces an ammonium salt and leads to a change in the electrical conductivity of the solution.[1]
Materials:
-
Benzylamine
-
o-Methylbenzylamine
-
m-Methylbenzylamine
-
p-Methylbenzylamine
-
Benzyl bromide (or other suitable alkyl halide)
-
Methanol (anhydrous)
-
Conductivity meter and probe
-
Thermostatted water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations (e.g., 0.1 M) of each benzylamine derivative and benzyl bromide in anhydrous methanol.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), place a known volume of the benzylamine solution.
-
Immerse the conductivity probe into the solution and allow it to equilibrate.
-
-
Initiation and Data Collection:
-
Initiate the reaction by adding a known volume of the benzyl bromide stock solution to the benzylamine solution with rapid mixing.
-
Start recording the conductivity of the solution at regular time intervals.
-
-
Data Analysis:
-
The rate of reaction can be determined by monitoring the change in conductivity over time. The second-order rate constant (k) can be calculated from the integrated rate law for a second-order reaction.
-
-
Comparison:
-
Repeat the experiment for each of the methyl-substituted benzylamines under identical conditions to obtain their respective rate constants for a comparative analysis.
-
Kinetic Analysis of Benzylamine N-Acylation by GC-MS
This method allows for the direct monitoring of the consumption of reactants and the formation of products over time.
Materials:
-
Benzylamine
-
o-Methylbenzylamine
-
m-Methylbenzylamine
-
p-Methylbenzylamine
-
Acetyl chloride (or other suitable acylating agent)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., a dilute solution of a non-nucleophilic base)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the benzylamine derivative, the anhydrous solvent, and the internal standard.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding the acylating agent.
-
At specific time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
-
Sample Preparation for GC-MS:
-
The quenched samples may require further dilution with a suitable solvent before analysis.
-
-
GC-MS Analysis:
-
Inject the prepared samples into the GC-MS. The gas chromatograph will separate the components of the mixture (unreacted amine, acylated product, and internal standard), and the mass spectrometer will aid in their identification and quantification.[3]
-
-
Data Analysis:
-
By comparing the peak areas of the amine and product relative to the internal standard at different time points, the concentration of each species can be determined. This data can then be used to calculate the reaction rate and the corresponding rate constant.
-
-
Comparison:
-
Perform the same procedure for all four benzylamine derivatives to compare their rates of acylation.
-
Visualizations
Reaction Pathway and Influencing Factors
The following diagram illustrates the general S(_N)2 reaction of a benzylamine with an alkyl halide and highlights the electronic and steric factors influencing the reaction rate.
Caption: S(_{N})2 reaction pathway and influencing factors.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the general workflow for the kinetic analysis of benzylamine reactivity using chromatographic methods.
Caption: Experimental workflow for kinetic analysis.
References
A Comparative Analysis of Catalysts in Polyurethane Foam Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common catalysts used in the formation of polyurethane (PU) foam. The selection of an appropriate catalyst system is critical as it governs the kinetics of the foaming process and ultimately defines the final properties of the foam. This document presents supporting experimental data, detailed methodologies for key experiments, and a visualization of the catalytic pathways.
Introduction to Polyurethane Foam Catalysis
The formation of polyurethane foam is a complex process driven by two primary reactions: the gelling reaction and the blowing reaction.[1]
-
Gelling Reaction: The polyaddition reaction between a polyol and an isocyanate, which builds the polymer backbone of the foam.
-
Blowing Reaction: The reaction of isocyanate with water, which generates carbon dioxide (CO2) gas, causing the foam to expand.
Catalysts are essential for controlling the rates of these two competing reactions. A balanced catalytic system ensures that the foam rises and cures at the appropriate speeds to produce a stable cellular structure with desired physical properties.[1] The two main categories of catalysts used in PU foam production are tertiary amines and organometallic compounds .[2]
-
Tertiary Amine Catalysts: These are typically strong "blowing" catalysts, accelerating the isocyanate-water reaction. Examples include Triethylenediamine (TEDA) and Dimethylcyclohexylamine (DMCHA).[2][3]
-
Organometallic Catalysts: These are primarily "gelling" catalysts, promoting the isocyanate-polyol reaction. This class includes tin-based compounds (e.g., Dibutyltin Dilaurate - DBTDL), and increasingly, more environmentally friendly alternatives like bismuth and zinc carboxylates.[2][4]
Performance Data of Polyurethane Foam Catalysts
The following table summarizes the performance of various organometallic catalysts in a spray polyurethane foam formulation. The data highlights the differences in reactivity (cream time, gel time, tack-free time) and the resulting foam density. Bismuth-based catalysts, in this specific formulation, demonstrated significantly higher reactivity (2-3 times faster) compared to the tin-based catalyst.[4]
| Catalyst Type | Catalyst Name | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density (pcf) |
| Tin-Based | Dibutyltin dilaurylmercaptide | 14 | 16 | 19 | 2.19 |
| Bismuth-Based | BiCAT® 8106 | 5 | 7 | 9 | 2.23 |
| Bismuth-Based | BiCAT® 8210 | 5 | 10 | 13 | 2.23 |
| Bismuth-Based | BiCAT® 8842 | 6 | 10 | 12 | 2.32 |
Data sourced from a study by The Shepherd Chemical Company, presented at the American Chemistry Council.[4]
Another study comparing various catalysts in a spray foam formulation with an HFO blowing agent provided the following data:
| Catalyst Name | Cream Time (s) | String Gel Time (s) | Rise-Free Time (s) | Tack-Free Time (s) | Free-Rise Density (pcf) |
| Stannous Octoate (Tin) | 4.6 ± 1.0 | 7.0 ± 0.4 | 10.0 ± 0.2 | 17.0 ± 0.5 | 2.03 |
| DBTDL (Tin) | 4.7 ± 0.1 | 8.0 ± 0.4 | 17.0 ± 0.5 | 24.0 ± 1.0 | 1.96 |
| BiCAT® 8840 (Bismuth) | 4.5 ± 1.0 | 8.0 ± 0.2 | 13.0 ± 0.5 | 22.0 ± 0.5 | 2.30 |
| BiCAT® 8842 (Bismuth) | 3.7 ± 0.3 | 7.0 ± 1.0 | 11.0 ± 0.7 | 20.0 ± 2.0 | 1.95 |
| BiCAT® 8210 (Bismuth) | 4.4 ± 0.1 | 7.0 ± 0.2 | 11.0 ± 1.0 | 22.0 ± 4.0 | 2.15 |
Data from a study by The Shepherd Chemical Company on water-soluble bismuth-based curatives.[5]
Catalytic Pathways in Polyurethane Foam Formation
The following diagram illustrates the two competing primary reactions in polyurethane foam formation and the general role of blowing and gelling catalysts.
Caption: Competing gelling and blowing reactions in PU foam formation.
Experimental Protocols
Hand-Mix Procedure for Polyurethane Foam Preparation and Reactivity Profile Measurement
This protocol describes a general laboratory procedure for preparing polyurethane foam samples and measuring their characteristic reaction times.
Materials and Equipment:
-
Disposable paper or plastic cups
-
Mechanical stirrer with a propeller-type mixing blade
-
Digital scale
-
Stopwatch
-
Tongue depressors or glass rods
-
Fume hood
Procedure:
-
Component Preparation: Weigh the required amounts of the polyol, surfactant, catalyst(s), and water into a mixing cup. This is often referred to as the "B-side" or "resin blend". In a separate cup, weigh the corresponding amount of isocyanate (the "A-side"). Ensure all components are at a controlled temperature (e.g., 23 °C).
-
Mixing: Place the cup containing the B-side under the mechanical stirrer in a fume hood. Add the A-side (isocyanate) to the B-side and immediately start the stopwatch and the stirrer at high speed (e.g., 2000-3000 rpm). Mix for a predetermined time, typically 5-10 seconds.
-
Observation and Measurement:
-
Cream Time: Record the time from the start of mixing until the liquid mixture turns opaque or "creamy" and begins to visibly rise.
-
Gel Time (String Time): After the cream time, periodically touch the surface of the rising foam with a tongue depressor. The gel time is the point at which the foam becomes "stringy" and forms a continuous filament when touched and pulled away.
-
Tack-Free Time: Continue to periodically touch the surface of the foam after the gel time. The tack-free time is when the foam surface is no longer sticky to the touch.
-
Determination of Apparent Density (ASTM D1622)
This protocol outlines the procedure for determining the apparent density of rigid cellular plastics.[6][7]
Equipment:
-
Analytical balance, accurate to ±0.1% of the specimen weight.
-
Caliper or dial gauge for measuring dimensions.
Procedure:
-
Specimen Preparation: Cut a specimen from the foam sample. The specimen should have a regular shape (e.g., a cube or rectangular prism) to allow for accurate volume calculation. Ensure the surfaces are smooth and free of loose particles.
-
Measurement:
-
Weigh the specimen on the analytical balance and record the mass (M).
-
Measure the length, width, and height of the specimen using a caliper. Take at least three measurements for each dimension and calculate the average.
-
-
Calculation:
-
Calculate the volume (V) of the specimen from the average dimensions.
-
The apparent density (D) is calculated using the formula: D = M / V. The result is typically expressed in kg/m ³ or lb/ft³.
-
Determination of Compressive Properties (ASTM D1621)
This protocol describes the method for determining the compressive strength and modulus of rigid cellular plastics.[8][9]
Equipment:
-
A universal testing machine with a constant rate of crosshead movement.
-
Compression platens larger than the specimen cross-sectional area.
-
A deflectometer or other device for measuring deformation (optional for more accurate modulus measurement).
Procedure:
-
Specimen Preparation: Prepare at least five specimens, typically cubes with a minimum height of 25.4 mm (1 inch) and a cross-sectional area between 258 mm² and 2320 mm².[10] The loading surfaces should be parallel to each other and perpendicular to the sides.
-
Testing:
-
Place the specimen at the center of the lower compression platen.
-
Bring the upper platen into contact with the specimen.
-
Apply a compressive load at a constant rate of crosshead motion. The standard speed is typically 2.5 mm/min for each 25.4 mm of specimen thickness.[10]
-
Continue the test until a yield point is reached or until the specimen is compressed to approximately 13% of its original thickness.
-
-
Calculation:
-
Compressive Strength: Calculate the compressive stress at the yield point or at 10% deformation, whichever occurs first. Stress is calculated by dividing the load by the initial cross-sectional area of the specimen.
-
Compressive Modulus: Determine the slope of the initial linear portion of the stress-strain curve.
-
References
- 1. patchamltd.com [patchamltd.com]
- 2. allhdi.com [allhdi.com]
- 3. shepchem.com [shepchem.com]
- 4. shepchem.com [shepchem.com]
- 5. infinitalab.com [infinitalab.com]
- 6. laboratuar.com [laboratuar.com]
- 7. ASTM D1621 Compressive Properties of Rigid Cellular Plastics [admet.com]
- 8. infinitalab.com [infinitalab.com]
- 9. testresources.net [testresources.net]
- 10. scribd.com [scribd.com]
A Comparative Guide to the Structural Validation of 2,5-Dimethylbenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for validating the structure of 2,5-Dimethylbenzylamine and its derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visual diagrams to illustrate workflows and molecular relationships.
Introduction to Structural Validation
The precise structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. For derivatives of this compound, a versatile scaffold in medicinal chemistry, accurate structural validation is paramount to understanding their biological activity and ensuring the reliability of research outcomes. This guide explores the primary analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, alongside complementary techniques.
Core Analytical Techniques: A Comparative Overview
The structural validation of this compound derivatives primarily relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, and their collective application offers a comprehensive structural picture.
| Technique | Information Provided | Sample Requirements | Throughput | Cost |
| NMR Spectroscopy | Detailed information on the chemical environment of individual atoms (¹H, ¹³C), connectivity, and stereochemistry. | Soluble sample (mg scale) | High | Moderate to High |
| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation patterns for structural clues. | Small sample size (µg to ng), can be coupled with chromatography. | High | Moderate |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, and crystal packing. | High-quality single crystal | Low | High |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are fundamental.
¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in a molecule.
Expected ¹H and ¹³C NMR Data for this compound:
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| -CH₃ (at C2) | ~2.3 | ~18 |
| -CH₃ (at C5) | ~2.3 | ~20 |
| Ar-H (at C3, C4, C6) | ~7.0-7.2 | ~126-130 |
| Ar-C (at C1) | - | ~138 |
| Ar-C (at C2) | - | ~135 |
| Ar-C (at C5) | - | ~135 |
| -CH₂- | ~3.8 | ~45 |
| -NH₂ | ~1.5 (broad) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific derivative.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For the structural validation of this compound derivatives, it is invaluable for determining the molecular weight and obtaining fragmentation patterns that offer clues about the molecule's structure. Electron Ionization (EI) is a common technique that causes fragmentation.
Expected Fragmentation Pattern for this compound (Molecular Weight: 135.21 g/mol ):
| m/z | Proposed Fragment | Significance |
| 135 | [C₉H₁₃N]⁺ | Molecular ion (M⁺) |
| 134 | [C₉H₁₂N]⁺ | Loss of a hydrogen atom ([M-H]⁺) |
| 120 | [C₈H₁₀N]⁺ | Loss of a methyl group ([M-CH₃]⁺) |
| 91 | [C₇H₇]⁺ | Tropylium ion (common for benzyl compounds) |
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.
Example Crystallographic Data for a Schiff Base Derivative of a Substituted Benzylamine:
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.529 |
| b (Å) | 9.387 |
| c (Å) | 15.538 |
| α (°) | 73.926 |
| β (°) | 79.730 |
| γ (°) | 83.087 |
| Volume (ų) | 1174.2 |
Data for 2-(4-dimethylamino)benzylidene)hydrazine-1-carbothioamide, a related Schiff base, is presented as an illustrative example.
Alternative and Complementary Analytical Techniques
While NMR, MS, and X-ray crystallography are the primary methods, other techniques can provide valuable complementary information.
| Technique | Information Provided | Advantages | Disadvantages |
| FTIR Spectroscopy | Presence of functional groups (e.g., N-H, C-N, aromatic C-H). | Fast, non-destructive, small sample size. | Provides limited structural detail. |
| UV-Vis Spectroscopy | Information about conjugated systems (e.g., aromatic rings, imines). | Simple, quantitative. | Limited structural information, broad peaks. |
Characteristic FTIR Absorption Bands for Primary Aromatic Amines:
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | 3300-3500 (two bands) |
| N-H Bend (scissoring) | 1580-1650 |
| C-N Stretch (aromatic) | 1250-1335 |
| Aromatic C-H Stretch | >3000 |
UV-Vis Spectroscopy of Schiff Bases: The formation of a Schiff base from this compound introduces an imine (-C=N-) bond, which is a chromophore. The UV-Vis spectrum of the Schiff base will show characteristic absorption bands, often in the range of 300-400 nm, corresponding to π → π* and n → π* transitions of the conjugated system.[1][2][3][4][5]
Experimental Protocols
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 5 times the longest T1 relaxation time for quantitative measurements.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the TMS signal.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the this compound derivative in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Employ a temperature program to separate the components of the sample. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C), and hold for a few minutes.
-
-
MS Analysis:
-
Use Electron Ionization (EI) at 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
The mass spectrometer will detect the ions as they elute from the GC column.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The crystals should be of sufficient size and quality (typically >0.1 mm in all dimensions).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural validation of a Schiff base derivative of this compound, including subsequent biological activity screening.
Caption: Workflow for the synthesis, structural validation, and biological screening of this compound Schiff base derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Purity Analysis of 2,5-Dimethylbenzylamine: Titration vs. Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 2,5-Dimethylbenzylamine is a critical aspect of quality control and process development. This guide provides an objective comparison of the classical non-aqueous potentiometric titration method with modern chromatographic techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the purity analysis of this compound.
Method Comparison Overview
The choice of an analytical method for purity assessment depends on various factors including the required accuracy, precision, sensitivity, sample throughput, and the nature of potential impurities. While titration offers a cost-effective and straightforward approach for quantifying the bulk amine content, chromatographic methods provide a more detailed impurity profile.
Non-aqueous potentiometric titration is a well-established technique for the assay of basic substances like amines that are weakly basic in aqueous solutions. By using a non-aqueous solvent system, the basicity of the amine is enhanced, allowing for a sharp and accurate endpoint detection. This method is excellent for determining the total amine content and is often used as a primary assay method.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful technique for separating and quantifying volatile and thermally stable compounds. It is highly effective for purity analysis of aromatic amines like this compound, providing excellent resolution and sensitivity for detecting organic impurities.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a versatile and widely used technique in the pharmaceutical industry. For this compound, a reversed-phase HPLC method can effectively separate the main component from non-volatile or thermally labile impurities. The presence of a chromophore in the molecule allows for sensitive detection using a UV detector.
Experimental Data Comparison
The following tables summarize representative experimental data obtained from the analysis of a single batch of this compound using the three different analytical techniques.
Table 1: Purity Assay Results for this compound
| Analytical Method | Purity (%) | Standard Deviation (±) | Relative Standard Deviation (%) |
| Non-aqueous Potentiometric Titration | 98.8 | 0.2 | 0.20 |
| GC-FID | 98.5 | 0.1 | 0.10 |
| HPLC-UV | 98.6 | 0.1 | 0.10 |
Table 2: Comparison of Method Performance Characteristics
| Parameter | Non-aqueous Potentiometric Titration | GC-FID | HPLC-UV |
| Principle | Acid-base neutralization | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |
| Specificity | Measures total basicity; not specific for the target amine if other basic impurities are present. | High; separates and quantifies individual volatile impurities. | High; separates and quantifies individual non-volatile or thermally labile impurities. |
| Sensitivity | Moderate | High | High |
| Precision | Good | Excellent | Excellent |
| Analysis Time | ~15-20 minutes per sample | ~20-30 minutes per sample | ~15-25 minutes per sample |
| Cost per Sample | Low | Moderate | Moderate to High |
| Instrumentation | Basic titration setup (burette, pH/mV meter, electrode) | Gas Chromatograph with FID detector | HPLC system with UV detector |
| Primary Use | Assay of total amine content | Impurity profiling, quantification of volatile impurities | Impurity profiling, quantification of non-volatile impurities |
Experimental Protocols
Non-aqueous Potentiometric Titration
Principle: The basic nitrogen atom of this compound is titrated with a standardized solution of a strong acid, typically perchloric acid, in a non-aqueous solvent like glacial acetic acid. The endpoint is determined potentiometrically using a pH/mV meter with a suitable electrode system.
Instrumentation:
-
Potentiometric titrator or a pH/mV meter
-
Glass electrode and a reference electrode (e.g., calomel or Ag/AgCl)
-
Analytical balance
-
Volumetric flasks and burette
Reagents:
-
Perchloric acid (HClO₄), 0.1 N in glacial acetic acid
-
Glacial acetic acid
-
Potassium hydrogen phthalate (KHP), primary standard
-
Crystal violet indicator (optional, for visual titration)
Procedure:
-
Standardization of 0.1 N Perchloric Acid: Accurately weigh about 0.5 g of dried KHP and dissolve it in 50 mL of glacial acetic acid. Add a few drops of crystal violet indicator and titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green. Alternatively, perform a potentiometric titration and determine the endpoint from the titration curve.
-
Sample Analysis: Accurately weigh approximately 0.2-0.3 g of this compound into a clean, dry beaker. Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the electrodes in the sample solution and titrate with the standardized 0.1 N perchloric acid, recording the mV readings against the volume of titrant added.
-
The endpoint is the point of maximum inflection on the titration curve.
-
Calculate the purity of this compound based on the volume of titrant consumed, its normality, and the weight of the sample taken.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: A small amount of the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a capillary column. The components of the sample are separated based on their boiling points and interaction with the stationary phase. The separated components are then detected by a flame ionization detector (FID), which generates a signal proportional to the amount of each component.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for amine analysis (e.g., DB-5, HP-5, or a specific wax-based column for amines)
-
Autosampler or manual injection port
-
Data acquisition and processing software
GC-FID Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Injection: Inject the prepared sample into the GC system.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks (Area % method).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: A liquid sample is injected into a column packed with a solid stationary phase. A liquid mobile phase is pumped through the column, and the sample components are separated based on their differential partitioning between the mobile and stationary phases. For this compound, a reversed-phase C18 column is typically used. A UV detector measures the absorbance of the eluting components at a specific wavelength.
Instrumentation:
-
HPLC system consisting of a pump, autosampler, column oven, and UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
HPLC-UV Conditions:
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water) in an isocratic or gradient elution. A typical starting point could be 60:40 (Acetonitrile:Buffer).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm or 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Injection: Inject the prepared sample into the HPLC system.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated using the Area % method, similar to the GC analysis.
Visualizations
Conclusion
The selection of an appropriate analytical method for the purity determination of this compound should be based on the specific requirements of the analysis.
-
Non-aqueous potentiometric titration is a reliable and cost-effective method for determining the total amine content and is well-suited for routine quality control where a bulk purity value is sufficient.
-
GC-FID is the preferred method for identifying and quantifying volatile organic impurities, offering high resolution and sensitivity. It is particularly useful for monitoring residual starting materials and by-products from the synthesis.
-
HPLC-UV provides a robust alternative for purity analysis, especially for non-volatile or thermally unstable impurities. Its versatility makes it a valuable tool in a drug development setting.
For a comprehensive purity assessment, a combination of these techniques is often employed. Titration can provide an accurate assay value, while GC-FID and/or HPLC-UV can be used to generate a detailed impurity profile, ensuring the quality and consistency of this compound for its intended research or manufacturing purposes.
A Comparative Guide to the Efficacy of Benzylamine-Based Catalysts in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric Michael addition stands as a cornerstone reaction in organic synthesis for the stereoselective formation of carbon-carbon bonds. Chiral benzylamine derivatives, particularly those based on the proline scaffold, have emerged as powerful organocatalysts for this transformation. Their efficacy, however, varies significantly depending on their structural attributes. This guide provides a comparative analysis of the performance of several prominent benzylamine-based catalysts in the asymmetric Michael addition of aldehydes to nitroalkenes, supported by experimental data.
Performance Comparison
The conjugate addition of propanal to nitrostyrene serves as a benchmark reaction to evaluate the efficacy of various chiral amine catalysts. The following table summarizes the performance of L-Proline and its derivatives in this key reaction, highlighting the impact of catalyst structure on yield, diastereoselectivity, and enantioselectivity.[1]
| Catalyst | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 |
Key Observations:
-
L-Proline , the foundational organocatalyst, exhibits modest yield and low enantioselectivity under these conditions.[1]
-
Modification of the carboxylic acid moiety of proline to a tetrazole in (S)-5-(pyrrolidin-2-yl)-1H-tetrazole leads to a significant improvement in enantiomeric excess.[1]
-
The introduction of a bulky diphenylprolinol group in (S)-Diphenylprolinol further enhances the enantioselectivity.[1]
-
The most dramatic improvement is observed with the silyl-protected prolinol derivative, (S)-Diphenylprolinol TMS Ether . This catalyst affords a significantly higher yield and excellent diastereo- and enantioselectivity in a much shorter reaction time.[1] These results underscore the critical role of the catalyst's steric and electronic properties in achieving high levels of stereocontrol.
Experimental Protocols
The following is a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene using a chiral amine catalyst.
Materials:
-
Chiral amine catalyst (e.g., (S)-Diphenylprolinol TMS Ether)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., nitrostyrene)
-
Anhydrous solvent (e.g., THF, chloroform, or toluene)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nitroalkene in the chosen anhydrous solvent, add the chiral amine catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde dropwise to the mixture.
-
Stir the reaction mixture for the time specified in the comparative data table or until completion as monitored by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography.[1]
-
Determine the diastereomeric ratio by 1H NMR spectroscopy.[1]
-
Determine the enantiomeric excess by chiral HPLC analysis.[1]
Visualizations
Catalytic Cycle of Chiral Amine-Catalyzed Michael Addition
The catalytic cycle for the asymmetric Michael addition catalyzed by a chiral secondary amine proceeds through the formation of a nucleophilic enamine intermediate. The catalyst's chiral environment dictates the facial selectivity of the subsequent addition to the nitroalkene.
Caption: Enamine catalysis cycle for the asymmetric Michael addition.
Experimental Workflow for Asymmetric Michael Addition
The following diagram outlines the typical workflow for conducting and analyzing an asymmetric Michael addition reaction catalyzed by a benzylamine derivative.
Caption: Typical workflow for asymmetric Michael addition experiments.
References
A Guide to Orthogonal Methods for Purity Validation of Synthesized Compounds
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, the purity of a synthesized compound is not merely a quality metric; it is a critical determinant of its safety, efficacy, and reproducibility. A single analytical technique is often insufficient to provide a complete purity profile, as it may not detect all potential impurities. This guide provides an objective comparison of key orthogonal analytical methods for the comprehensive purity validation of synthesized compounds, supported by experimental data and detailed protocols.
The Imperative of an Orthogonal Approach
An orthogonal method for purity validation utilizes two or more independent analytical techniques that rely on different physicochemical principles to assess the same attribute of a sample. This approach minimizes the risk of method-specific bias and enhances the confidence in the analytical results. By employing a multi-pronged strategy, researchers can gain a more complete picture of a compound's purity, identifying and quantifying impurities that might otherwise go undetected.
Case Study: Purity Assessment of a Synthesized PROTAC
To illustrate the power of an orthogonal approach, we will consider a case study on the purity analysis of a newly synthesized Proteolysis-Targeting Chimera (PROTAC). PROTACs are complex molecules, making their purity assessment particularly challenging. In this case, the purity of the synthesized PROTAC was evaluated using three orthogonal methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Data Presentation: Comparative Purity Analysis
| Analytical Method | Purity (%) | Detected Impurities | Key Insights |
| HPLC (UV at 254 nm) | 98.5% | Impurity A (0.8%), Impurity B (0.5%), Unknown (0.2%) | Provides a good initial assessment of purity based on UV absorbance. Purity is calculated as the area percentage of the main peak. |
| LC-MS | 98.6% | Impurity A (m/z confirmed), Impurity B (m/z confirmed), Impurity C (m/z detected, no UV absorbance) | Confirms the identity of impurities detected by HPLC and identifies an additional impurity (Impurity C) that lacks a UV chromophore. |
| Quantitative ¹H NMR (qNMR) | 97.2% | Impurity A (0.7%), Residual Dichloromethane (1.5%), Water (0.6%) | Provides an absolute purity value without the need for a reference standard of the main compound. Quantifies non-UV active substances like residual solvents and water. |
This case study clearly demonstrates that relying on a single method, such as HPLC, would have resulted in an incomplete and overestimated purity assessment. The orthogonal application of LC-MS and qNMR was crucial for identifying a hidden impurity and quantifying non-chromatographically responsive components.
Workflow for Comprehensive Purity Validation
A systematic approach is essential for the effective implementation of orthogonal methods in purity validation. The following workflow outlines the key stages, from initial screening to a comprehensive purity report.
In-Depth Comparison of Orthogonal Methods
The selection of appropriate orthogonal methods depends on the properties of the synthesized compound and the potential impurities. The following table provides a comparative overview of the key performance parameters of the most common techniques.
Data Presentation: Performance Comparison of Orthogonal Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative ¹H NMR (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation by HPLC followed by detection based on the mass-to-charge ratio of ions. | Intrinsic quantitative measurement based on the nuclear spin properties of atomic nuclei in a magnetic field. | Separation based on the differential migration of charged species in an electric field. |
| Limit of Detection (LOD) | ~0.03 - 0.1 µg/mL[1] | ~pg to low ng/mL | ~0.1 - 1 mg/mL[1] | ~ng/mL |
| Limit of Quantification (LOQ) | ~0.1 - 0.5 µg/mL[1] | ~ng/mL | ~0.5 - 5 mg/mL[1] | ~ng/mL |
| Linearity (R²) | >0.99[1] | >0.99 | Not applicable (direct method)[1] | >0.99 |
| Precision (%RSD) | < 2%[1] | < 5-10% | < 1%[1] | < 5% |
| Accuracy/Recovery | High (with appropriate calibration)[2] | High (with appropriate calibration) | Very High (primary analytical method)[1] | High (with appropriate calibration) |
| Analysis Time | 15-60 min | 15-60 min | 5-15 min | 10-40 min |
| Selectivity | Good to Excellent (tunable by column and mobile phase) | Excellent (combines chromatographic separation with mass selectivity) | Moderate (can be limited by signal overlap) | Excellent (especially for charged and polar molecules) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable purity data. The following sections provide representative protocols for the key orthogonal methods discussed.
High-Performance Liquid Chromatography (HPLC) for Relative Purity
Objective: To determine the purity of a synthesized small molecule by separating it from potential impurities and quantifying the relative peak areas using UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Materials:
-
Synthesized compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Dissolve the synthesized compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the compound's chromophore).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-20 min: 5% to 95% Mobile Phase B
-
20-25 min: 95% Mobile Phase B
-
25-26 min: 95% to 5% Mobile Phase B
-
26-30 min: 5% Mobile Phase B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percent purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To confirm the identity of the main compound and identify potential impurities by determining their mass-to-charge ratio (m/z).
Instrumentation:
-
LC-MS system (HPLC or UPLC coupled to a mass spectrometer, e.g., a quadrupole or time-of-flight analyzer).
Materials:
-
Same as for HPLC, but with MS-compatible mobile phase additives (e.g., formic acid or ammonium formate).
Procedure:
-
LC Method:
-
Develop an LC method similar to the HPLC protocol, ensuring the use of volatile mobile phase additives.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Mass Range: Scan a range that includes the expected molecular weight of the main compound and potential impurities.
-
Capillary Voltage, Cone Voltage, and Source Temperature: Optimize for the specific compound.
-
-
Data Analysis:
-
Extract the mass spectrum for each chromatographic peak.
-
Compare the observed m/z of the main peak with the theoretical molecular weight.
-
For impurity peaks, use the accurate mass measurement to propose elemental compositions and potential structures.
-
Quantitative ¹H NMR (qNMR) for Absolute Purity
Objective: To determine the absolute purity of a synthesized compound using an internal standard with a known purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Synthesized compound sample (accurately weighed).
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone; accurately weighed).
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized compound and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
Capillary Electrophoresis (CE) for Orthogonal Selectivity
Objective: To provide an orthogonal separation mechanism for purity assessment, particularly for charged or highly polar compounds.
Instrumentation:
-
Capillary electrophoresis system with a UV or DAD detector.
Materials:
-
Synthesized compound sample
-
Buffer components (e.g., sodium phosphate, borate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
Procedure:
-
Buffer and Sample Preparation:
-
Prepare a running buffer of a specific pH and ionic strength.
-
Dissolve the sample in the running buffer or a compatible solvent to a suitable concentration.
-
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Voltage: 15-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at an appropriate wavelength.
-
-
Data Analysis:
-
Analyze the electropherogram to assess the presence of impurities.
-
Purity can be estimated by peak area normalization, similar to HPLC.
-
Logical Relationships of Orthogonal Methods
The chosen orthogonal methods should be complementary, each providing a unique perspective on the compound's purity. The following diagram illustrates the relationship between the primary chromatographic method and the orthogonal techniques.
References
A Comparative Guide to the Synthesis of Substituted Benzylamines
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted benzylamines is a critical task. These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The choice of synthetic route is often a pivotal decision, influenced by factors such as substrate scope, yield, purity requirements, scalability, and the presence of other functional groups. This guide provides a comparative analysis of common methodologies for the synthesis of substituted benzylamines, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Methods
The selection of an optimal synthetic strategy for a target benzylamine requires careful consideration of the advantages and limitations of each approach. Reductive amination, the Gabriel synthesis, direct alkylation, and the Ritter reaction are among the most frequently employed methods. A summary of their key performance indicators is presented below.
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Reductive Amination | 60 - 98%[1] | 0.5 - 4[2][1] | Room Temperature - 70[2][1] | Wide substrate scope, often a one-pot procedure, mild reaction conditions.[2][1] | Requires a suitable reducing agent; potential for over-alkylation.[2][1] |
| Gabriel Synthesis | 60 - 79%[2][1] | 3 - 5[2][1] | Reflux[2][1] | High purity of the primary amine product, effectively avoids over-alkylation.[2][1] | Generally limited to the synthesis of primary amines; harsh hydrolysis conditions can be incompatible with sensitive functional groups.[2][1] |
| Direct Alkylation | 81 - 98%[2] | ~1 - 24[2][3] | 30 - 100[2] | Straightforward and industrially significant. | Often results in a mixture of primary, secondary, and tertiary amines, leading to purification challenges.[1] |
| Ritter Reaction | Variable | Variable | Variable | Useful for sterically hindered amines; utilizes readily available nitriles.[4][5] | Requires strong acid catalysts and carbocation precursors, which can limit functional group tolerance.[5][6] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a research setting.
Reductive Amination
This procedure describes the synthesis of a secondary amine from an aldehyde and a primary amine using sodium borohydride as the reducing agent.
Procedure:
-
Dissolve the aldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, ensuring the temperature remains below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted benzylamine.[7]
Gabriel Synthesis
This protocol outlines the synthesis of a primary benzylamine from a benzyl halide and potassium phthalimide.
Procedure:
-
Phthalimide Alkylation: In a round-bottom flask, suspend potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add the substituted benzyl halide (1.0 eq) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water to precipitate the N-benzylphthalimide.
-
Filter the solid, wash with water, and dry.
-
Hydrolysis: Suspend the N-benzylphthalimide in ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the mixture and acidify with hydrochloric acid.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with a concentrated sodium hydroxide solution and extract the liberated primary benzylamine with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude primary benzylamine, which can be further purified by distillation or chromatography.[8][9]
Direct Alkylation
This method describes the mono-N-alkylation of a primary benzylamine with an alkyl halide.
Procedure:
-
To a solution of the primary benzylamine (2.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs2CO3) (1.0 eq).
-
Add the alkyl halide (1.0 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (e.g., 5 hours), monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired secondary N-alkylated benzylamine.
Ritter Reaction
This protocol details the synthesis of an N-benzylamide from a benzyl alcohol and a nitrile, which can be subsequently hydrolyzed to the corresponding benzylamine.
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve the benzyl alcohol (1.0 eq) in the nitrile (used as both reactant and solvent).
-
Cool the mixture in an ice bath and slowly add a strong acid, such as concentrated sulfuric acid (2.0-3.0 eq), while maintaining the temperature below 10 °C.[6]
-
After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., concentrated ammonium hydroxide).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield the crude N-benzylamide.
-
The amide can then be hydrolyzed to the corresponding benzylamine by heating with a strong acid or base.
Visualizing Synthesis Strategies
The following diagrams illustrate the general workflows and logical relationships between the discussed synthetic routes for substituted benzylamines.
Caption: General workflow for benzylamine synthesis.
Caption: Decision guide for selecting a synthesis route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. Ritter Reaction [organic-chemistry.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Safety Operating Guide
Proper Disposal of 2,5-Dimethylbenzylamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,5-Dimethylbenzylamine, a hazardous chemical requiring specialized waste management procedures.
This compound is classified as a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation. Therefore, it must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Safety Precautions:
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.
-
Containerization: Use a dedicated, clearly labeled, and compatible waste container. The container should be made of a material that will not react with or be degraded by the amine.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company. However, for small quantities, in-lab chemical treatment may be an option to render the waste less hazardous before collection, subject to institutional and local regulations.
Method 1: Direct Disposal via a Licensed Contractor (Recommended)
-
Waste Collection: Carefully transfer the this compound waste into a designated hazardous waste container.
-
Labeling: Ensure the container is properly labeled as described above.
-
Storage: Store the container in your laboratory's designated satellite accumulation area.
-
Arrange Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
Method 2: Chemical Treatment Prior to Disposal (For small quantities, with EHS approval)
For laboratories with the appropriate facilities and trained personnel, chemical treatment can be employed to degrade the aromatic amine. The following protocols are provided for informational purposes and should only be carried out after a thorough risk assessment and with the approval of your institution's EHS department.
This protocol describes the oxidation of aromatic amines to less harmful compounds.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃)
-
Large beaker or flask
-
Stir plate and stir bar
-
pH meter or pH paper
Procedure:
-
Acidification: In a chemical fume hood, dilute the this compound waste with water in a large beaker. Slowly and carefully add concentrated sulfuric acid to acidify the solution to a pH of approximately 3.
-
Oxidation: While stirring vigorously, slowly add a saturated solution of potassium permanganate. The purple color of the permanganate should disappear as it reacts. Continue adding the permanganate solution until a faint, persistent pink or purple color remains for at least 30 minutes, indicating that the oxidation is complete.
-
Quenching Excess Permanganate: After the reaction is complete, quench the excess potassium permanganate by slowly adding a solution of sodium bisulfite or sodium sulfite until the purple color disappears and the solution becomes colorless or brown (due to the formation of manganese dioxide).
-
Neutralization: Neutralize the final solution by slowly adding a base, such as sodium hydroxide, until the pH is between 6 and 8.
-
Disposal of Treated Waste: The resulting solution should be collected as hazardous waste and disposed of through your institution's EHS department.
This protocol neutralizes the basic amine to form a salt, which may be less hazardous.
Materials:
-
This compound waste
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Sodium hydroxide (NaOH) or other suitable base for final pH adjustment
-
Large beaker or flask
-
Stir plate and stir bar
-
pH meter or pH paper
Procedure:
-
Dilution: In a chemical fume hood, dilute the this compound waste with a suitable solvent (e.g., water, if miscible) in a large beaker.
-
Neutralization: While stirring, slowly add dilute hydrochloric acid to the solution. Monitor the pH continuously with a pH meter or pH paper. Continue adding acid until the pH of the solution is neutral (approximately 7.0). Be cautious as the neutralization reaction can be exothermic.
-
Final pH Adjustment: If the pH goes below the desired range, adjust it back to neutral by adding a suitable base.
-
Disposal of Treated Waste: The neutralized solution should be collected as hazardous waste and disposed of through your institution's EHS department.
Decontamination of Empty Containers and Equipment
Empty containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste or recycled.
Procedure:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The solvent from the first rinse, and potentially subsequent rinses depending on local regulations, must be collected and disposed of as hazardous waste.
-
Deface Label: After the final rinse and allowing the container to dry, deface or remove the original label.
-
Final Disposal: The decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Formula | C₉H₁₃N | PubChem |
| Molecular Weight | 135.21 g/mol | PubChem |
| Hazard Class | Corrosive, Irritant | Safety Data Sheet |
| Recommended Disposal | Approved Waste Disposal Plant | Safety Data Sheet |
| Incompatible Materials for Storage | Strong oxidizing agents, Acids | Safety Data Sheet |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling 2,5-Dimethylbenzylamine
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of 2,5-Dimethylbenzylamine (CAS No. 93-48-1). Adherence to these protocols is mandatory to ensure the safety of all personnel and to maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Mitigation
This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage, as well as respiratory irritation.[1] It is imperative to handle this substance with appropriate engineering controls and personal protective equipment to minimize exposure risks.
Key Hazards:
-
Skin Corrosion/Irritation: Category 1 - Causes severe skin burns.[1]
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound:
| PPE Category | Specification | Standard |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene). | EN 374 |
| Eye and Face Protection | Chemical splash goggles and a face shield. | EN 166 |
| Skin and Body Protection | Protective clothing to prevent skin contact, such as a lab coat, apron, and closed-toe shoes. | |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] | 29 CFR 1910.134 or EN 149 |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the required steps for the safe handling of this compound from preparation to use.
3.1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[2][3]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[4][5]
-
Gather Materials: Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
3.2. Handling and Use:
-
Ventilation: Work exclusively within a properly functioning chemical fume hood to minimize inhalation exposure.[2][3]
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes or aerosol generation.
-
Container Management: Keep the container tightly closed when not in use.[1][5]
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and carbon dioxide.[3][6]
3.3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[1]
-
PPE Removal: Remove PPE in the designated area, avoiding contamination of skin or personal clothing.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
4.2. Disposal Procedure:
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Professional Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service.[2][4] Adhere to all federal, state, and local regulations.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the skin with plenty of water/shower for at least 15 minutes.[1] Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area.[3] Wear appropriate PPE, including respiratory protection.[2] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.[2] |
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₃N[7] |
| Molecular Weight | 135.21 g/mol [7] |
| CAS Number | 93-48-1[7] |
| Appearance | Liquid[8] |
| Boiling Point | 514.49 K (Joback Calculated)[9] |
| Refractive Index | 1.5350 to 1.5380 (20°C, 589 nm)[8] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2spi.com [2spi.com]
- 3. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. tousimis.com [tousimis.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C9H13N | CID 66735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 350860010 [thermofisher.com]
- 9. This compound (CAS 93-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
